molecular formula C7H11ClO4 B119368 Diethyl chloromalonate CAS No. 14064-10-9

Diethyl chloromalonate

Cat. No.: B119368
CAS No.: 14064-10-9
M. Wt: 194.61 g/mol
InChI Key: WLWCQKMQYZFTDR-UHFFFAOYSA-N
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Description

Diethyl chloromalonate (Diethyl α -chloromalonate) is a 2-halo-1,3-dicarbonyl compound. It participates in K2CO3-catalyzed domino reactions (Michael alkylation, Mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans. It reacts with Cs2CO3 in the presence of elemental S8 or Sen to afford the corresponding diethyl thioxo- or selenoxomalonates, which can be trapped in situ with various 1,3-dienes.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-chloropropanedioate
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InChI

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWCQKMQYZFTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022258
Record name Diethyl chloromalonate
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Molecular Weight

194.61 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14064-10-9
Record name 1,3-Diethyl 2-chloropropanedioate
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Record name Diethyl chloromalonate
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Record name Diethyl chloromalonate
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Record name Propanedioic acid, 2-chloro-, 1,3-diethyl ester
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Record name Diethyl chloromalonate
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Record name Diethyl chloromalonate
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Record name DIETHYL CHLOROMALONATE
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Foundational & Exploratory

Diethyl Chloromalonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14064-10-9

This guide provides an in-depth overview of diethyl chloromalonate, a versatile reagent in organic synthesis, with a particular focus on its applications in drug discovery and development. It covers the compound's physicochemical properties, safety and handling, synthesis, and key reactions, including detailed experimental protocols. Furthermore, it explores the relevance of this compound derivatives in the context of inhibiting critical cellular signaling pathways.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 14064-10-9[1][2][3][4]
Molecular Formula C₇H₁₁ClO₄[4]
Molecular Weight 194.61 g/mol [3][4]
Density 1.204 g/mL at 25 °C[5][6]
Boiling Point 222 °C at 760 mmHg[7]
Flash Point >230 °F (>110 °C)[8][5]
Refractive Index n20/D 1.432[8][5][6]
Solubility Slightly soluble in organic solvents like chloroform, ethyl acetate, and methanol; poor solubility in water.[9]
InChI Key WLWCQKMQYZFTDR-UHFFFAOYSA-N[4]

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is harmful if swallowed and causes severe skin burns and eye damage.[1][4][11] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1][11][12]

Hazard Statements: H302, H314, H319, H335, H411[1][11][12]

Precautionary Statements: P261, P273, P280, P305+P351+P338, P310[11]

Synthesis of this compound

The most common method for synthesizing this compound is through the direct chlorination of diethyl malonate. A frequently used chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[2]

Experimental Protocol: Synthesis of a Related Compound, Dimethyl 2-Chloromalonate

While a specific protocol for this compound was not available, the following procedure for the synthesis of the closely related dimethyl 2-chloromalonate provides a representative example of the reaction conditions.

Materials:

  • Dimethyl malonate

  • Sulfuryl chloride

  • Nitrogen gas

  • 50-L all-glass reactor

Procedure:

  • Purge a 50-L all-glass reactor with nitrogen and charge it with 20 kg (151.4 mol) of dimethyl malonate at 25 °C.

  • To the stirred contents, add 24.5 kg (181.7 mol) of sulfuryl chloride over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.

  • Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by gas chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.

  • Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.

  • Unload the liquid dimethyl 2-chloromalonate from the reactor. The product is typically obtained as a yellow-colored liquid.

G cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up reactor 50-L Glass Reactor n2 Nitrogen Purge addition Add SOCl₂ over 1h (<25 °C) dm Dialkyl Malonate dm->reactor Charge socl2 Sulfuryl Chloride socl2->addition heating Heat to 40-45 °C (4-5 hours) addition->heating monitoring Monitor by GC heating->monitoring cooling Cool to 25 °C monitoring->cooling Reaction Complete stirring Stir for 30 min cooling->stirring product Crude Dialkyl Chloromalonate stirring->product

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis due to the presence of a reactive chlorine atom at the α-position, which acts as a good leaving group in nucleophilic substitution reactions.[2] This allows for the introduction of various functional groups, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[13][14]

Synthesis of Functionalized 2,3-Dihydrobenzofurans

One notable application of this compound is in the potassium carbonate-catalyzed domino reaction with salicylic (B10762653) aldehyde derivatives to produce highly functionalized 2,3-dihydrobenzofurans.[5] These heterocyclic motifs are present in many pharmacologically active compounds. The reaction sequence often involves Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation.[9]

Precursor to Other Halogenated Malonates

This compound serves as a precursor for the synthesis of other halogenated malonates, such as diethyl fluoromalonate, through nucleophilic halogen exchange (halex) reactions.[2]

Role in the Synthesis of Kinase Inhibitors

Derivatives of this compound are important intermediates in the synthesis of small molecule kinase inhibitors, which are a significant class of anticancer drugs.[8] These inhibitors target signaling pathways involved in cancer cell growth and proliferation.[8]

Relevance to Cellular Signaling Pathways

The utility of this compound in drug development is highlighted by its role in synthesizing compounds that target key cellular signaling pathways implicated in cancer. Small molecule kinase inhibitors developed from its derivatives can modulate the activity of these pathways, thereby hindering cancer progression.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. Kinase inhibitors can be designed to target components of this pathway, such as PI3K or mTOR, to disrupt these cancer-promoting processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway is involved in cell division, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is also a hallmark of many cancers. Kinase inhibitors derived from this compound can be developed to target components of this pathway, such as MEK or ERK, to block aberrant signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a wide array of complex molecules with significant biological activity. Its utility in the synthesis of pharmaceutical agents, particularly kinase inhibitors, underscores its importance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile compound in the development of novel therapeutics.

References

Physical and chemical properties of Diethyl chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of diethyl chloromalonate, a versatile reagent in organic synthesis. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, detailed experimental protocols, and key reactivity profiles to facilitate its effective application in the laboratory.

Introduction

This compound (CAS No. 14064-10-9) is a halogenated diester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1][2] Its utility stems from the presence of a reactive α-chloro substituent, which makes it an excellent electrophile for nucleophilic substitution reactions.[3] Furthermore, the two ester functionalities can be readily transformed, offering a multitude of synthetic possibilities. This guide aims to consolidate the available technical information on this compound, providing a single point of reference for its physical properties, chemical reactivity, synthesis, and safe handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in various reaction conditions.

Tabulated Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₁ClO₄[3][4]
Molecular Weight 194.61 g/mol [3][4]
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 222 °C at 760 mmHg[5][6]
~279.11 °C (rough estimate)[3][7]
Density 1.204 g/mL at 25 °C[3][8]
Refractive Index (n²⁰/D) 1.432[8]
Flash Point 113 °C (235.4 °F) - closed cup
Vapor Pressure 0.104 mmHg at 25°C[7]
Solubility

This compound exhibits limited solubility in water but is soluble in many common organic solvents.[3]

SolventSolubilitySource(s)
Water Poor[3]
Chloroform Slightly soluble[3]
Ethyl Acetate Slightly soluble[3]
Methanol Slightly soluble[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

  • ¹H NMR: Spectra are available for review in public databases such as PubChem.[1]

  • ¹³C NMR: Spectral data can be found on platforms like ChemicalBook.[9]

  • Infrared (IR) Spectroscopy: IR spectra are accessible through PubChem and ChemicalBook.[1][10]

  • Mass Spectrometry (MS): GC-MS data is available on PubChem, providing fragmentation patterns for structural elucidation.[1]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom and the versatility of the ester groups.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

Domino Reactions

This compound is a valuable substrate in domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. For instance, it participates in potassium carbonate-catalyzed domino reactions with salicylic (B10762653) aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans.

Synthesis of Heterocycles

This compound is a key precursor in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and purification of this compound, as well as a representative reaction.

Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of dimethyl chloromalonate and the chlorination of a related bromomalonate.[2][11]

Reaction: Chlorination of Diethyl Malonate using Sulfuryl Chloride.

Materials:

  • Diethyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Nitrogen gas

  • All-glass reactor with stirring, temperature control, and a dropping funnel

Procedure:

  • Purge a 50-L all-glass reactor with nitrogen and charge it with diethyl malonate (e.g., 20 kg, 124.9 mol) at 25 °C.

  • With stirring, add sulfuryl chloride (e.g., 20.2 kg, 149.8 mol) dropwise over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.

  • Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by gas chromatography (GC) until the remaining diethyl malonate is less than 6.0 area %.

  • Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.

  • The crude this compound can be isolated directly from the reactor.

Purification of this compound

Method 1: Fractional Distillation [12]

  • Set up a fractional distillation apparatus suitable for vacuum distillation.

  • Carefully distill the crude this compound under reduced pressure.

  • Collect the fraction boiling at the appropriate temperature and pressure.

Method 2: Silica-Plug Filtration [11]

This method is effective for removing polar impurities.

  • Dissolve the crude this compound in a suitable solvent like ethyl acetate.

  • Prepare a short column (plug) of silica (B1680970) gel in a filtration funnel.

  • Pass the solution of crude product through the silica plug.

  • Wash the plug with additional solvent to ensure complete elution of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

Reaction Protocol: Condensation with Salicylaldehyde (B1680747)

This protocol is based on the kinetic study of the Knoevenagel condensation.[13]

Materials:

  • This compound

  • Salicylaldehyde

  • Toluene (B28343)

  • Secondary amine catalyst (e.g., piperidine)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a reaction vessel, dissolve salicylaldehyde (e.g., 20 mmol) and diethylmalonate (e.g., 25 mmol) in toluene (e.g., 10 mL).

  • Add a catalytic amount of a secondary amine (e.g., 5 mmol of piperidine).

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture and proceed with a suitable work-up procedure, which may include washing with a dilute acid to remove the amine catalyst, followed by an aqueous wash and drying of the organic layer.

  • The product can be purified by column chromatography or crystallization.

Visualizations

Logical Relationship: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Diethyl Malonate Diethyl Malonate Reaction Reaction Diethyl Malonate->Reaction Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Reaction Crude this compound Crude this compound Reaction->Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Silica-Plug Filtration Silica-Plug Filtration Crude this compound->Silica-Plug Filtration Pure this compound Pure this compound Fractional Distillation->Pure this compound Silica-Plug Filtration->Pure this compound

Caption: Synthesis and Purification Workflow for this compound.

Experimental Workflow: Condensation with Salicylaldehyde

G Start Start Dissolve Reactants Dissolve Salicylaldehyde & This compound in Toluene Start->Dissolve Reactants Add Catalyst Add Secondary Amine Catalyst Dissolve Reactants->Add Catalyst Heat Reaction Heat to 70°C with Stirring Add Catalyst->Heat Reaction Monitor Progress Monitor by GC-MS or TLC Heat Reaction->Monitor Progress Work-up Aqueous Work-up Monitor Progress->Work-up Purification Column Chromatography or Crystallization Work-up->Purification Product Product Purification->Product

References

Diethyl Chloromalonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diethyl chloromalonate, a pivotal intermediate in organic synthesis. The document details its chemical structure, molecular weight, physical and chemical properties, and significant applications in the pharmaceutical and agrochemical industries. Furthermore, it includes detailed experimental protocols for its synthesis and use in subsequent reactions, alongside visual representations of key chemical pathways and experimental workflows to support advanced research and development.

Core Compound Information

This compound, with the CAS number 14064-10-9, is a halogenated diester that serves as a versatile building block in the synthesis of a wide array of complex organic molecules.[1] Its reactivity, attributed to the presence of an alpha-chloro group and two ester functionalities, makes it a valuable reagent for forming new carbon-carbon and carbon-heteroatom bonds.

Structural Formula and Molecular Weight

The chemical structure of this compound is characterized by a central carbon atom bonded to a chlorine atom, a hydrogen atom, and two ethoxycarbonyl groups.

  • Molecular Formula: C₇H₁₁ClO₄[2][3]

  • Linear Formula: ClCH(CO₂C₂H₅)₂[4][5]

  • SMILES: CCOC(=O)C(Cl)C(=O)OCC[4]

  • Molecular Weight: 194.61 g/mol [2][3][4][5][6]

The following diagram illustrates a typical synthesis pathway for this compound.

G diethyl_malonate Diethyl Malonate reaction Chlorination diethyl_malonate->reaction sulfuryl_chloride Sulfuryl Chloride (SO₂Cl₂) sulfuryl_chloride->reaction diethyl_chloromalonate This compound reaction->diethyl_chloromalonate hcl HCl reaction->hcl byproduct so2 SO₂ reaction->so2 byproduct

Synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Physical State Liquid[2][4]
Color Clear, colorless[2]
Density 1.204 g/mL at 25 °C[2][4][7]
Boiling Point 222 °C (approx.)
Flash Point 113 °C (235.4 °F) - closed cup[4]
Refractive Index n20/D 1.432[4][7]
Solubility Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol; poor solubility in water.[2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactive nature allows it to be a precursor for a range of molecular scaffolds.

Pharmaceutical Synthesis

This compound is instrumental in the synthesis of several active pharmaceutical ingredients (APIs) and their intermediates. For instance, it is a known starting material for the synthesis of impurities of Bosentan, which is critical for drug purity and safety assessments.[2][7] It is also used in the synthesis of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID).

The diagram below illustrates a generalized workflow for the application of this compound in the synthesis of a pharmaceutical intermediate.

G cluster_0 Synthesis of Pharmaceutical Intermediate start This compound reaction Domino Reaction (e.g., K₂CO₃-catalyzed) start->reaction reactant Aromatic Substrate (e.g., Salicylaldehyde derivative) reactant->reaction intermediate Functionalized Heterocycle (e.g., 2,3-dihydrobenzofuran) reaction->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification end API Precursor purification->end

Workflow in Pharmaceutical Synthesis.
Agrochemical Synthesis

In the agrochemical industry, this compound is used to create pesticide intermediates with specific biological activities, which are then developed into insecticides and fungicides.[7] The reactive chlorine and ester groups are crucial for constructing the active molecular structures of these agrochemicals.[7]

Quantitative Structure-Activity Relationship (QSAR) Modeling

This compound is also utilized in the development of aquatic toxicity models through Quantitative Structure-Activity Relationship (QSAR) studies.[6][7][] These computational models are essential for predicting the biological activities and toxicities of chemical compounds based on their molecular structures.

The following diagram outlines a typical workflow for a QSAR study.

G cluster_1 QSAR Modeling Workflow data_collection Data Collection (Chemical Structures & Biological Activity) descriptor_calc Molecular Descriptor Calculation data_collection->descriptor_calc data_split Data Splitting (Training and Test Sets) descriptor_calc->data_split model_dev Model Development (e.g., MLR, SVD-MLR) data_split->model_dev model_val Model Validation (Internal & External) model_dev->model_val prediction Prediction of Activity for New Compounds model_val->prediction

QSAR Study Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from Diethyl Bromomalonate

This protocol outlines a method for the synthesis of this compound via halogen exchange.

Materials:

Procedure:

  • Heat the reaction apparatus under a vacuum and then flush with nitrogen.

  • Dissolve 6.9 g (28.2 mmol) of diethyl bromomalonate in 25 mL of anhydrous dimethyl sulfoxide.

  • Add 6.7 g (49.0 mmol) of N-Chlorosuccinimide to the solution.

  • Stir the mixture at room temperature overnight.

  • After the reaction is complete, add 20 mL of saturated ammonium chloride solution and 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x appropriate volume).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the product.

Synthesis of Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate

This protocol details a reaction where this compound is a key reactant in the synthesis of a carbazole (B46965) derivative.

Materials:

  • Diethyl ester intermediate (from a preceding reaction)

  • p-chloro phenyl hydrazine (B178648)

  • Acetic acid

Procedure:

  • In a suitable reaction vessel, charge the diethyl ester intermediate (10 g, 36.45 mmol) and acetic acid (100 ml).

  • Add p-chloro phenyl hydrazine (5.7 g, 39.4 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture, and the solid product will form.

  • Filter the solid to obtain diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate. The reported yield is 11.33 g (81%).

Safety and Handling

This compound is classified as a corrosive and hazardous substance. It can cause severe skin burns and eye damage and may cause respiratory irritation.[4] It is also toxic to aquatic life.

  • Hazard Statements: H314, H335, H400[4]

  • Precautionary Statements: P261, P271, P273, P280, P303 + P361 + P353, P305 + P351 + P338[4]

  • Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) should be worn when handling this chemical.[4]

  • Storage: Store in an inert atmosphere at 2-8°C.[2] It is classified under storage class 8A for combustible corrosive hazardous materials.[4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

Synthesis of Diethyl chloromalonate from diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of diethyl chloromalonate from diethyl malonate, a critical chemical transformation for the production of various pharmaceutical and agrochemical intermediates. This document details established experimental protocols, presents comparative quantitative data for different synthetic methodologies, and illustrates the underlying reaction mechanism. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this compound.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the malonic ester moiety in the construction of more complex molecular architectures. Its utility stems from the presence of a labile chlorine atom positioned alpha to two electron-withdrawing ester groups, rendering the alpha-carbon susceptible to nucleophilic substitution and enolate formation. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, making this compound a valuable building block in the synthesis of pharmaceuticals, such as barbiturates and anti-inflammatory agents, as well as various pesticides. This guide focuses on the direct chlorination of diethyl malonate, a common and efficient route to this important synthetic intermediate.

Synthetic Methodologies & Quantitative Data

Several methods have been established for the synthesis of this compound from diethyl malonate. The choice of methodology often depends on factors such as scale, available reagents, and desired purity. Below is a summary of the most common methods with their respective quantitative data.

Table 1: Comparison of Synthetic Methods for this compound
MethodChlorinating AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
1Sulfuryl Chloride (SO₂Cl₂)Neat60-701 hour88Not Specified[1]
2N-Chlorosuccinimide (NCS)Dimethyl sulfoxide (B87167) (DMSO)2024 hours99.488[2][3]
3Magnesium Chloride / HTIB*DichloromethaneMicrowave Irradiation5 minutes81Not Specified[4]

*HTIB: Hypervalent iodine reagent, likely bis(trifluoroacetoxy)iodobenzene or a similar oxidant is used in conjunction with a chloride source. The patent abstract refers to HTIB in the context of the overall process of making a fluorinated derivative, with the chlorination being the first step.[4]

Experimental Protocols

Method 1: Chlorination with Sulfuryl Chloride

This protocol is adapted from a procedure for the synthesis of this compound.[1]

Materials:

  • Diethyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a stirrer and a reflux condenser, add diethyl malonate (1.0 mol).

  • With vigorous stirring, slowly add sulfuryl chloride (1.01 mol) dropwise to the diethyl malonate at a rate that maintains the reaction temperature between 60-70 °C.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.

  • After the reaction period, heat the mixture to 160 °C for 20 minutes to drive off any remaining volatile byproducts.[1]

  • The crude this compound can be purified by vacuum distillation.

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is based on a reported synthesis of this compound.[2][3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve diethyl malonate (1.0 mol) in anhydrous dimethyl sulfoxide.

  • To the stirred solution, add N-chlorosuccinimide (1.1 mol) portion-wise, maintaining the temperature at 20 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, add a saturated ammonium chloride solution and water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by vacuum distillation.

Reaction Mechanism and Workflow

The chlorination of diethyl malonate in the liquid phase with reagents like sulfuryl chloride or N-chlorosuccinimide is generally believed to proceed through an ionic mechanism involving the enol or enolate form of the malonic ester. The acidic nature of the α-hydrogen makes it susceptible to deprotonation or tautomerization to the enol form, which then acts as a nucleophile.

Reaction_Mechanism cluster_0 Enol/Enolate Formation cluster_1 Chlorination Diethyl_Malonate Diethyl Malonate Enol_Form Enol Intermediate Diethyl_Malonate->Enol_Form Tautomerization Enolate_Form Enolate Intermediate Diethyl_Malonate->Enolate_Form Deprotonation (Base catalysis) Diethyl_Chloromalonate This compound Enol_Form->Diethyl_Chloromalonate Nucleophilic Attack on Cl+ Enolate_Form->Diethyl_Chloromalonate Nucleophilic Attack on Cl+ Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2, NCS) Chlorinating_Agent->Diethyl_Chloromalonate Byproducts Byproducts (e.g., SO2, HCl, Succinimide)

Caption: Proposed ionic mechanism for the chlorination of diethyl malonate.

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Start Start: Diethyl Malonate Reaction Chlorination Reaction (Addition of Chlorinating Agent) Start->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Drying Drying of Organic Phase (e.g., Na2SO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification End Product: this compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl malonate is a well-established and crucial transformation in organic synthesis. This guide has presented several reliable methods, with the choice between them depending on specific laboratory or industrial requirements. The use of sulfuryl chloride offers a high-yielding, solvent-free option, while N-chlorosuccinimide provides an alternative under milder conditions. The provided protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient production of this key synthetic intermediate.

References

Diethyl Chloromalonate: A Versatile C3 Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate is a highly versatile and reactive C3-synthon extensively employed in organic synthesis. Its unique structural features, namely the presence of a labile chlorine atom and two activating ester groups on the same carbon, render it an exceptional building block for the construction of a wide array of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Safety Information

This compound is a clear, colorless to light yellow liquid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 14064-10-9
Molecular Formula C₇H₁₁ClO₄
Molecular Weight 194.61 g/mol
Density 1.204 g/mL at 25 °C
Boiling Point 279.11 °C (rough estimate)[2]
Refractive Index n20/D 1.432
Flash Point 113 °C (235.4 °F) - closed cup

Safety Profile: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the direct chlorination of diethyl malonate using sulfuryl chloride (SO₂Cl₂).[3] This method is scalable and provides the product in good yield and purity.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • Diethyl malonate

    • Sulfuryl chloride

    • Nitrogen gas

  • Procedure:

    • A 50-L glass reactor is purged with nitrogen and charged with diethyl malonate (20 kg, 151.4 mol) at 25 °C.[3]

    • With stirring, sulfuryl chloride (24.5 kg, 181.7 mol) is added over a period of 1 hour, while maintaining the internal temperature below 25 °C.[3]

    • The reaction mixture is then gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.[3]

    • The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

    • Upon completion, the reaction mixture is cooled to 25 °C. The crude this compound is obtained as a yellow liquid and can be used directly in some applications or purified further.[3]

  • Yield and Purity: This procedure can yield up to 98% of crude this compound with a purity of approximately 90% by GC.[3] The main impurities are typically unreacted diethyl malonate and diethyl 2,2-dichloromalonate.

Reactivity and Key Transformations

The synthetic utility of this compound stems from its electrophilic and nucleophilic nature. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. Additionally, the acidic α-proton can be removed by a base to generate a stabilized enolate, which is a potent nucleophile.[4]

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group and can be readily displaced by a variety of nucleophiles.

Phenoxides are excellent nucleophiles for the O-alkylation of this compound, leading to the formation of diethyl aryloxymalonates. These products are valuable intermediates in the synthesis of pharmaceuticals, such as the endothelin receptor antagonist, Bosentan.[3]

Experimental Protocol: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate
  • Materials:

  • Procedure:

    • Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.[3]

    • Sodium hydroxide (67.6 g, 1.692 mol) is added, and the mixture is heated to reflux to azeotropically remove water.[3]

    • After cooling to 65 °C, this compound (321.8 g, 1.93 mol) is added over 30 minutes.[3]

    • The reaction mixture is then heated to reflux and stirred for 3 hours.[3]

    • After cooling to room temperature, the mixture is washed with water and a 1% aqueous sodium hydroxide solution.[3]

    • The organic layer is concentrated to yield the product.[3]

  • Yield: This protocol affords diethyl 2-(2-methoxyphenoxy)malonate in approximately 94% yield.[3]

The enolate of diethyl malonate and its derivatives are classic nucleophiles for C-alkylation reactions. While this compound itself is an alkylating agent, its enolate can also participate in reactions. More commonly, other carbon nucleophiles are used to displace the chloride.

Cyclization and Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds.[5][6]

The Knoevenagel condensation of salicylaldehydes with diethyl malonate is a widely used method for the synthesis of 3-carboethoxycoumarins. While this reaction typically uses diethyl malonate, related methodologies can be adapted for this compound.

This compound can react with dinucleophiles like amidines, guanidines, and hydrazines to form various heterocyclic systems. For example, it reacts with methylhydrazine to form an intermediate useful in the synthesis of 1,3,4-triazine derivatives.[7]

Experimental Protocol: Synthesis of Diethyl 2-(2-methylhydrazono)malonate
  • Materials:

  • Procedure:

    • Dissolve this compound (9.9 g) in acetonitrile (50 g).[7]

    • Heat the solution to 60 °C.[7]

    • Add 41% methylhydrazine solution (13.3 g) dropwise at 60 °C.[7]

    • Monitor the reaction by GC until the this compound is consumed (typically around 4 hours).[7]

    • After completion, add water and toluene to extract the product.[7]

    • Concentrate the toluene phase to obtain the product as an oil.[7]

  • Yield and Purity: This procedure yields approximately 8.3 g (58.6% yield) of the product with a purity of 71.3%.[7]

A notable application of this compound is in domino reactions with salicylic (B10762653) aldehyde derivatives, catalyzed by potassium carbonate, to produce highly functionalized 2,3-dihydrobenzofurans.[2][5] These motifs are present in many pharmacologically active compounds.

Michael Addition

While this compound itself is not a typical Michael donor due to the presence of the chloro group, the related diethyl malonate is a classic Michael donor. The principles of this reaction are fundamental to understanding the reactivity of malonic esters.

Applications in Synthesis

The versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[5][8]

Pharmaceutical Synthesis
  • Bosentan: As detailed in the O-alkylation section, a derivative of this compound is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension.[3]

  • Carprofen: Diethyl malonate is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen.[9] The synthetic principles are applicable to reactions involving this compound.

Agrochemical Synthesis

This compound serves as a precursor in the manufacturing of various herbicides, insecticides, and fungicides.[8] The introduction of the malonate moiety is a key step in building the carbon framework of these active ingredients.

Data Presentation

Table 1: Synthesis of this compound

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sulfuryl ChlorideNeat40-454-5~98 (crude)~90 (GC)[3]

Table 2: O-Alkylation with Phenols

PhenolBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
GuaiacolNaOHTolueneReflux3Diethyl 2-(2-methoxyphenoxy)malonate94[3]

Table 3: Heterocycle Synthesis

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundMethylhydrazine-Acetonitrile604Diethyl 2-(2-methylhydrazono)malonate58.6[7]
SalicylaldehydeDiethyl malonatePiperidine/Acetic AcidEthanol70-804-6Ethyl 2-oxo-2H-chromene-3-carboxylate79[10]

Mandatory Visualizations

Synthesis_of_Diethyl_Chloromalonate reagent1 Diethyl Malonate conditions Neat 40-45 °C, 4-5 h reagent1->conditions reagent2 Sulfuryl Chloride (SO2Cl2) reagent2->conditions product This compound conditions->product Chlorination

Synthesis of this compound

O_Alkylation_Reaction phenol Phenol (Ar-OH) intermediate Phenoxide (Ar-O-) phenol->intermediate Deprotonation base Base (e.g., NaOH) base->intermediate chloromalonate This compound product Diethyl Aryloxymalonate chloromalonate->product intermediate->product SN2 Attack

General O-Alkylation of Phenols

Heterocycle_Synthesis_Workflow start This compound cyclization Cyclocondensation start->cyclization dinucleophile Dinucleophile (e.g., Amidine, Hydrazine) dinucleophile->cyclization product Heterocyclic Product (e.g., Pyrimidine, Triazine) cyclization->product

General Workflow for Heterocycle Synthesis

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of complex molecules. Its predictable reactivity, coupled with the commercial availability of the starting materials for its synthesis, ensures its continued importance in the pharmaceutical, agrochemical, and fine chemical industries. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the art of chemical synthesis, enabling the efficient and effective utilization of this powerful C3 building block.

References

An In-depth Technical Guide to the Core Reactions of Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate is a versatile and highly reactive reagent in organic synthesis, prized for its role as a key building block in the construction of a wide array of complex molecules.[1] Its utility stems from the presence of a labile chlorine atom positioned at a carbon flanked by two electron-withdrawing ester groups. This structural feature renders the α-carbon highly susceptible to nucleophilic attack and facilitates enolate formation, opening up a diverse range of synthetic transformations.[1] This technical guide provides an in-depth exploration of the core reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in pharmaceuticals, agrochemicals, and fine chemical synthesis.[1][2]

Core Reactions and Methodologies

Synthesis of this compound

The direct chlorination of diethyl malonate is a common and efficient method for the preparation of this compound. Reagents such as sulfuryl chloride are frequently employed for this transformation.[3] A closely related procedure for the synthesis of dimethyl 2-chloromalonate provides a detailed experimental protocol that can be adapted for the diethyl ester.

Table 1: Synthesis of Dimethyl 2-Chloromalonate [4]

ParameterValue
Starting MaterialDimethyl Malonate
ReagentSulfuryl Chloride
Molar Ratio (Reagent:Starting Material)1.2:1
SolventNeat (No Solvent)
Temperature40-45 °C
Reaction Time4-5 hours
Yield98%
Purity (by GC)90.3%
  • A 50-L all-glass reactor is purged with nitrogen and charged with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.

  • To the stirred contents, sulfuryl chloride (24.5 kg, 181.7 mol) is added over a period of 1 hour, maintaining the batch temperature below 25 °C.

  • The reaction mixture is gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.

  • The reaction progress is monitored by Gas Chromatography (GC), continuing until less than 6.0 area % of dimethyl malonate remains.

  • The reaction mixture is then cooled to 25 °C and stirred for 30 minutes.

  • The resulting liquid dimethyl 2-chloromalonate is unloaded from the reactor. The product is obtained as a yellow-colored liquid.

Note: This protocol for dimethyl 2-chloromalonate serves as a strong template for the synthesis of this compound, with adjustments to molar equivalents based on the different molecular weights.

Synthesis_Workflow reagents Diethyl Malonate Sulfuryl Chloride reactor Glass Reactor (25°C -> 40-45°C) reagents->reactor 1. Charge & Add reaction Chlorination (4-5 hours) reactor->reaction 2. Heat monitoring GC Analysis (<6% start material) reaction->monitoring 3. Monitor workup Cooling to 25°C monitoring->workup 4. Completion product This compound workup->product 5. Isolate

Malonic Ester Synthesis and Analogs

This compound is a valuable electrophile in reactions with nucleophiles, serving as a malonate synthon. While direct alkylation of this compound is a key application, the classical malonic ester synthesis using diethyl malonate provides a foundational understanding of the reactivity of the malonate core.

Malonic_Ester_Synthesis DEM Diethyl Malonate Enolate Enolate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Alkylated_DEM Alkylated Diethyl Malonate Enolate->Alkylated_DEM SN2 Attack RX Alkyl Halide (R-X) RX->Alkylated_DEM Carboxylic_Acid Substituted Acetic Acid Alkylated_DEM->Carboxylic_Acid Hydrolysis & Decarboxylation CO2 CO2 Alkylated_DEM->CO2 elimination Hydrolysis H3O+, Δ Hydrolysis->Carboxylic_Acid

Synthesis of Barbiturates and Heterocyclic Compounds

Table 2: Synthesis of Barbituric Acid from Diethyl Malonate [6][7]

ParameterValue
Starting MaterialsDiethyl Malonate, Urea (B33335), Sodium
SolventAbsolute Ethanol (B145695)
BaseSodium Ethoxide (formed in situ)
Molar Ratios1:1:1 (Malonate:Urea:Sodium)
Temperature110 °C (Reflux)
Reaction Time7 hours
Yield72-78%
  • In a 2-L round-bottomed flask fitted with a reflux condenser and a calcium chloride guard tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol.

  • To the resulting sodium ethoxide solution, 80 g (0.5 mol) of diethyl malonate is added.

  • A solution of 30 g (0.5 mol) of dry urea in 250 mL of hot (70 °C) absolute ethanol is then added to the mixture.

  • The mixture is shaken well and refluxed for 7 hours in an oil bath heated to 110 °C. A white solid precipitates during the reaction.

  • After completion, 500 mL of hot (50 °C) water is added, followed by acidification with concentrated hydrochloric acid (approx. 45 mL).

  • The clear solution is filtered and cooled overnight in an ice bath.

  • The crystalline product is collected by filtration, washed with cold water, and dried.

Barbiturate_Synthesis Reactants Diethyl Malonate Urea Sodium Ethoxide Reflux Reflux in Ethanol (110°C, 7h) Reactants->Reflux Precipitate White Solid Formation Reflux->Precipitate Workup Water Addition Acidification (HCl) Precipitate->Workup Crystallization Cooling & Crystallization Workup->Crystallization Product Barbituric Acid Crystallization->Product

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[8] Diethyl malonate is a common substrate in this reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine/acid salt.[9]

  • In a round-bottomed flask equipped with a water separator and reflux condenser, place diethyl malonate (0.63 mol), the aldehyde (e.g., benzaldehyde, ~0.63 mol), a catalytic amount of piperidine (2-7 mL), and a suitable solvent like benzene (B151609) (200 mL).

  • The mixture is refluxed vigorously (oil bath at 130-140 °C) until water is no longer collected in the separator.

  • After cooling, the reaction mixture is diluted with more solvent and washed successively with water, dilute acid (e.g., 1 N HCl), and a saturated sodium bicarbonate solution.

  • The organic layer is dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • The product is purified by distillation under reduced pressure.

Knoevenagel_Condensation

Michael Addition

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition).[10] The enolate of diethyl malonate is a common Michael donor.

  • In a dry flask under an inert atmosphere, a solution of the Michael donor (e.g., diethyl malonate, 2.26 mmol) in a dry solvent (e.g., toluene) is prepared.

  • A base (e.g., sodium ethoxide) is added to generate the enolate.

  • The Michael acceptor (e.g., a chalcone, 1.89 mmol) is added to the enolate solution.

  • The reaction mixture is stirred at a specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC).

  • The reaction is quenched (e.g., with dilute HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Michael_Addition

Cyclopropanation Reactions

Diethyl malonate is a key reagent in the synthesis of cyclopropane (B1198618) derivatives, often through a double alkylation reaction with a 1,2-dihaloalkane.[6]

Table 3: Synthesis of Cyclopropane-1,1-dicarboxylic Acid from Diethyl Malonate [6]

ParameterValue
Starting MaterialsDiethyl Malonate, 1,2-Dibromoethane (B42909)
Base50% aq. Sodium Hydroxide (B78521)
Phase Transfer CatalystTriethylbenzylammonium Chloride
Reaction Time2 hours
Temperature25 °C
Yield66-73%
  • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25 °C.

  • A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once to the suspension.

  • The reaction mixture is stirred vigorously for 2 hours.

  • The contents are transferred to a larger flask, rinsing with water, and cooled to 15 °C.

  • The mixture is carefully acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

  • The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated to give a residue.

  • The residue is triturated with benzene and filtered to yield the product as white crystals.

Domino Reactions for the Synthesis of 2,3-Dihydrobenzofurans

This compound participates in potassium carbonate-catalyzed domino reactions with salicylic (B10762653) aldehyde derivatives to construct functionalized 2,3-dihydrobenzofurans in moderate to excellent yields.[6][10] This transformation involves a sequence of reactions, such as Michael alkylation, Mannich alkylation, or aldol (B89426) alkylation, in a single pot.[6]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of molecular architectures. Its reactivity, governed by the interplay of the chloro- and diester functionalities, enables its participation in a multitude of fundamental transformations. The experimental protocols and reaction pathways detailed in this guide, including those for closely related analogs, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile intermediate. Further exploration into the nuanced applications of this compound will undoubtedly continue to drive innovation in the chemical sciences.

References

Spectroscopic Profile of Diethyl Chloromalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl chloromalonate, a valuable reagent in organic synthesis. This document collates available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~4.7Singlet1H-CHCl-N/A
~4.3Quartet4H-OCH₂CH₃~7.1
~1.3Triplet6H-OCH₂CH₃~7.1

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) in a deuterated chloroform (B151607) (CDCl₃) solvent.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester carbonyl)
~65-OCH₂CH₃
~60-CHCl-
~14-OCH₂CH₃

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980Medium-StrongC-H stretch (alkyl)
1760StrongC=O stretch (ester)[1]
~1250StrongC-O stretch (ester)
~780MediumC-Cl stretch
Table 3: Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

m/zPredicted IdentityRelative Intensity
194/196[M]⁺ (Molecular ion)Low (isotope pattern for Cl)
159[M - Cl]⁺Medium
149[M - OCH₂CH₃]⁺Medium
121[M - COOCH₂CH₃]⁺High
76[CHCl=C=O]⁺Medium

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related malonic esters.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

    • Tune and match the probe for the specific nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical spectral width: 0-12 ppm.

    • Pulse angle: 30-45°.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

    • Pulse angle: 45-90°.

    • Relaxation delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (for a neat liquid sample):

  • Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Diethyl Chloromalonate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Diethyl chloromalonate (CAS No. 14064-10-9). This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. However, its hazardous properties necessitate strict adherence to safety protocols to minimize risks to personnel and the environment. This document outlines the known hazards, provides detailed handling and storage procedures, emergency response measures, and recommendations for personal protective equipment. The information presented is compiled from safety data sheets and chemical databases to ensure a thorough and accurate resource for laboratory and manufacturing settings.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

PropertyValue
CAS Number 14064-10-9
Molecular Formula C₇H₁₁ClO₄
Molecular Weight 194.61 g/mol
Appearance Colorless to light yellow liquid
Density 1.204 g/mL at 25 °C
Refractive Index n20/D 1.432
Flash Point 113 °C (235.4 °F) - closed cup
Boiling Point 217-218 °C
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[1]
Acute Toxicity (Oral)4H302: Harmful if swallowed[2]

Signal Word: Danger

Hazard Pictograms:

  • Corrosion

  • Health Hazard

  • Environment

Toxicology

Due to the lack of comprehensive toxicological data, it is crucial to handle this compound with the utmost care, assuming it to be highly toxic.

Safe Handling and Storage

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the recommended PPE selection process.

PPE_Selection Diagram 1: PPE Selection Workflow start Handling this compound? eye_face Eye and Face Protection start->eye_face skin_body Skin and Body Protection start->skin_body respiratory Respiratory Protection start->respiratory gloves Hand Protection start->gloves goggles Chemical safety goggles or face shield eye_face->goggles lab_coat Chemical resistant lab coat or apron skin_body->lab_coat respirator Use in a well-ventilated area or with a respirator (type ABEK filter) respiratory->respirator chem_gloves Chemical resistant gloves (e.g., nitrile, neoprene) gloves->chem_gloves

Diagram 1: PPE Selection Workflow
Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Ground all equipment containing the material to prevent electrostatic discharge.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly closed when not in use.

  • Store away from heat, sparks, and open flames.

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

  • Recommended storage is in a refrigerator at 2-8°C or a freezer at -20°C under an inert atmosphere.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the workflow below.

Spill_Response Diagram 2: Spill Response Workflow spill Spill of this compound Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a suitable, labeled container for disposal contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water collect->clean dispose Dispose of waste as hazardous material in accordance with local, state, and federal regulations clean->dispose

Diagram 2: Spill Response Workflow

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in compliance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Transportation Information

This compound is regulated for transport.

  • UN Number: 3265

  • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (this compound)

  • Hazard Class: 8

  • Packing Group: II

Conclusion

This compound is a corrosive and hazardous chemical that requires stringent safety precautions during handling, storage, and disposal. This guide provides essential information for researchers, scientists, and drug development professionals to work safely with this compound. Adherence to the guidelines outlined in this document, in conjunction with site-specific safety protocols and a thorough understanding of the Safety Data Sheet, is paramount to ensuring a safe working environment.

References

Commercial Availability and Suppliers of Diethyl Chloromalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate (CAS No. 14064-10-9) is a pivotal reagent in organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive chloro group and two ester moieties, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, typical product specifications, and its application in synthetic protocols relevant to drug development.

Commercial Landscape and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and large-scale manufacturing needs. These suppliers can be broadly categorized into global laboratory chemical providers and specialized manufacturing companies, primarily located in Asia.

Major Laboratory and Research-Scale Suppliers:

These companies are ideal for sourcing high-purity this compound in quantities suitable for research and development, offering extensive quality control and documentation.

  • Thermo Fisher Scientific: A leading global supplier of scientific research products, offering this compound under its Acros Organics and Thermo Scientific Chemicals brands.[1][2]

  • Sigma-Aldrich (Merck): A major provider of a vast portfolio of chemicals, offering various grades of this compound with detailed specifications and certificates of analysis.[3]

  • Tokyo Chemical Industry (TCI): A specialized manufacturer and distributor of fine and specialty organic chemicals, providing high-purity this compound.[4]

  • Parchem: A supplier of a wide range of specialty chemicals, including this compound.[5]

Potential Large-Scale and Commercial Suppliers:

For bulk quantities required for pilot plant and commercial-scale production, a number of manufacturers, particularly in China, are key sources.

  • Ningbo Inno Pharmchem Co., Ltd.: A supplier based in China offering this compound for various industrial applications.[2]

  • Hangzhou Zhu Yuan Pharmaceutical Technology Co., Ltd.: A Chinese supplier listing this compound as a pharmaceutical intermediate.[6]

  • Shobha Life Sciences: An Indian manufacturer of dimethyl-2-chloromalonate, indicating capabilities in related chemistries.[7]

  • Elchemy: A manufacturer and supplier of diethyl malonate, a key precursor, suggesting potential capabilities in this compound production.[8]

Product Specifications and Quality

The quality of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions and affect the purity of the final product. The most common purity levels offered commercially range from 90% to over 97%.

Parameter Typical Specification Notes
CAS Number 14064-10-9-
Molecular Formula C7H11ClO4-
Molecular Weight 194.61 g/mol -
Appearance Colorless to light yellow liquid-
Purity (by GC) ≥90% to >97%Purity levels can vary by supplier and grade. Higher purity is essential for pharmaceutical applications to control impurity profiles in the final API.
Density ~1.204 g/mL at 25 °C[3][6]
Refractive Index ~1.432 at 20 °C[3]
Boiling Point ~222 °C[5]
Flash Point >113 °C[1]
Key Impurity Diethyl 2,2-dichloromalonateThis is a common process-related impurity from the chlorination of diethyl malonate. Its presence can be minimized by controlling reaction conditions.[9]
Storage Conditions 2-8°C, under inert atmosphere[6]

Manufacturing Process and Supply Chain Overview

The primary industrial synthesis of this compound involves the chlorination of diethyl malonate. Sulfuryl chloride is a common chlorinating agent used in this process. The control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of the primary impurity, diethyl 2,2-dichloromalonate.[9]

The following diagram illustrates the simplified supply chain and manufacturing process for this compound.

G Simplified Supply Chain of this compound cluster_0 Raw Materials cluster_1 Manufacturing cluster_2 Product & Distribution cluster_3 End Users Diethyl Malonate Diethyl Malonate Chlorination Reaction Chlorination Reaction Diethyl Malonate->Chlorination Reaction Chlorinating Agent (e.g., SO2Cl2) Chlorinating Agent (e.g., SO2Cl2) Chlorinating Agent (e.g., SO2Cl2)->Chlorination Reaction Purification Purification Chlorination Reaction->Purification This compound This compound Purification->this compound Distributors / Suppliers Distributors / Suppliers This compound->Distributors / Suppliers Pharmaceutical R&D Pharmaceutical R&D Distributors / Suppliers->Pharmaceutical R&D API Manufacturing API Manufacturing Distributors / Suppliers->API Manufacturing

Caption: Simplified supply chain for this compound.

Experimental Protocols for Application in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. Below are representative experimental protocols.

Synthesis of Diethyl 2-(2-methylhydrazono)malonate (Intermediate for 1,3,4-Triazine Derivatives)

This protocol is adapted from a patent describing the synthesis of an intermediate for herbicidal compounds, showcasing a common reaction type for this compound.

Reaction Scheme:

G Synthesis of Diethyl 2-(2-methylhydrazono)malonate Diethyl_chloromalonate This compound Product Diethyl 2-(2-methylhydrazono)malonate Diethyl_chloromalonate->Product Methylhydrazine Methylhydrazine Methylhydrazine->Product Acetonitrile (B52724) Acetonitrile (solvent) Acetonitrile->Product in Heat 60 °C Heat->Product at Workup Aqueous Workup & Extraction Product->Workup

Caption: Reaction scheme for the synthesis of a triazine precursor.

Methodology:

  • Reaction Setup: Dissolve 9.9 g of diethyl 2-chloromalonate in 50 g of acetonitrile in a suitable reaction vessel equipped with a stirrer and condenser.

  • Reaction Execution: Heat the solution to 60 °C.

  • Reagent Addition: Add 13.3 g of 41% methylhydrazine dropwise to the solution while maintaining the temperature at 60 °C and refluxing.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the consumption of diethyl 2-chloromalonate is complete (typically <1% remaining). The reaction is expected to be complete within 4 hours.

  • Work-up: Upon completion, add water and toluene (B28343) to the reaction mixture to perform an extraction.

  • Isolation: Separate the toluene phase and concentrate it to yield diethyl 2-(2-methylhydrazono)malonate as an oil.

General Procedure for Synthesis of Dialkyl 2-Aryloxy Malonates (Analogous to Bosentan Intermediate Synthesis)

The synthesis of intermediates for APIs like Bosentan often involves the reaction of a halo-malonate with a phenol (B47542).[9] The following is a general procedure based on a similar synthesis using the dimethyl ester, which is directly applicable to the diethyl analog.[9]

Reaction Workflow:

G Workflow for Aryloxy Malonate Synthesis Start Start Dissolve_Phenol Dissolve Phenol & Base in Toluene Start->Dissolve_Phenol Azeotropic_Distillation Azeotropic removal of water Dissolve_Phenol->Azeotropic_Distillation Add_DECM Add this compound at 65 °C Azeotropic_Distillation->Add_DECM Reflux Reflux for 3h Add_DECM->Reflux Cool_and_Wash Cool to RT, wash with H2O & aq. NaOH Reflux->Cool_and_Wash Concentrate Concentrate organic phase Cool_and_Wash->Concentrate End Isolate Product Concentrate->End

Caption: Experimental workflow for aryloxy malonate synthesis.

Methodology:

  • Preparation of Phenoxide: Dissolve the substituted phenol (e.g., guaiacol, 1.0 eq) and a suitable base (e.g., sodium hydroxide (B78521), 1.05 eq) in toluene.

  • Water Removal: Heat the mixture to reflux and remove water azeotropically to ensure the formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture to approximately 65 °C and add this compound (1.2 eq) dropwise over 30 minutes.

  • Reaction Completion: Heat the mixture back to reflux and maintain for 3 hours, monitoring by TLC or GC.

  • Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with water and a dilute aqueous sodium hydroxide solution to remove unreacted phenol.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the desired diethyl 2-aryloxy malonate.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for the pharmaceutical industry. A diverse range of suppliers ensures its availability for both research and large-scale production. For drug development professionals, a thorough understanding of the supplier landscape, product specifications, and key synthetic applications is essential for the successful and efficient development of new therapeutic agents. When sourcing this reagent, particular attention should be paid to the purity profile to mitigate the risk of side reactions and ensure the quality of the final API.

References

Methodological & Application

Application Notes: Synthesis of Cyclopropane Derivatives Using Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings are a highly valuable structural motif in medicinal chemistry and drug development. Their inherent ring strain and unique electronic properties can confer significant advantages to bioactive molecules. Incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to target proteins, increase potency, and modulate the physicochemical properties of a drug candidate. Diethyl chloromalonate is a versatile reagent in organic synthesis, and its application in the formation of functionalized cyclopropanes offers a pathway to novel chemical entities.

This document provides an overview of the synthesis of cyclopropane derivatives utilizing this compound, focusing on the plausible reaction mechanism and providing a generalized experimental protocol.

Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)

The synthesis of cyclopropane derivatives from this compound and α,β-unsaturated carbonyl compounds, such as chalcones, is proposed to proceed via a Michael-Initiated Ring Closure (MIRC) mechanism. This pathway involves two key steps:

  • Michael Addition: In the presence of a suitable base, the acidic α-proton of this compound is abstracted to form a stabilized enolate. This enolate then acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate addition (Michael reaction). This step forms a new carbon-carbon bond and generates a new enolate intermediate.

  • Intramolecular Cyclization: The newly formed enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the three-membered cyclopropane ring. This intramolecular SN2 reaction is driven by the proximity of the reacting centers.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of cyclopropane derivatives using this compound.

experimental_workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine α,β-unsaturated carbonyl, This compound, and solvent base_add Add base catalyst (e.g., NaH, K2CO3) reagents->base_add stir Stir at specified temperature (e.g., room temperature) base_add->stir monitor Monitor reaction progress (e.g., by TLC) stir->monitor quench Quench the reaction (e.g., with NH4Cl solution) monitor->quench extract Extract with organic solvent (e.g., ethyl acetate) quench->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis of cyclopropane derivatives.

Generalized Experimental Protocol

While a specific, detailed protocol for the direct cyclopropanation of α,β-unsaturated aldehydes or ketones using this compound is not extensively documented in readily available literature, a generalized procedure based on the MIRC mechanism can be proposed. Researchers should note that optimization of reaction conditions (base, solvent, temperature, and reaction time) is crucial for successful synthesis and will depend on the specific substrates used.

Materials:

  • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), DBU) (1.1 - 2.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated carbonyl compound and the chosen anhydrous solvent.

  • Addition of Reagents: Add this compound to the solution.

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add the base portion-wise over a period of 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired cyclopropane derivative.

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Due to the limited availability of specific examples in the literature for the direct reaction of this compound with α,β-unsaturated carbonyls to form cyclopropanes, a comprehensive data table with a wide range of substrates and yields cannot be provided at this time. The following table presents a hypothetical structure for reporting such data, which researchers can use to document their findings.

Entryα,β-Unsaturated CarbonylBaseSolventTime (h)Yield (%)Diastereomeric Ratio
1ChalconeNaHTHF12Data not availableData not available
2CinnamaldehydeK2CO3DMF24Data not availableData not available
3Methyl vinyl ketoneDBUCH3CN8Data not availableData not available

Application in Drug Development & Signaling Pathways

Cyclopropane-containing molecules have shown promise in targeting a variety of biological pathways relevant to human diseases. The rigid cyclopropane scaffold can lock a molecule into a specific conformation, leading to enhanced and selective interactions with protein targets. For instance, cyclopropyl-containing inhibitors have been developed for enzymes such as proteases and kinases, which are critical nodes in many signaling pathways implicated in cancer, inflammation, and infectious diseases.

The diagram below illustrates a simplified, hypothetical signaling pathway where a cyclopropane-containing drug, synthesized using a method like the one described, could act as an inhibitor.

signaling_pathway Hypothetical Drug Action on a Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (e.g., Proliferation, Inflammation) transcription_factor->gene_expression drug Cyclopropane Derivative (Inhibitor) drug->kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a cyclopropane derivative.

Conclusion

The synthesis of cyclopropane derivatives using this compound presents an intriguing, albeit not widely documented, avenue for the generation of novel chemical matter for drug discovery. The proposed Michael-Initiated Ring Closure mechanism provides a rational basis for experimental design. The successful application of this methodology will rely on careful optimization of reaction conditions for specific substrates. The unique properties of the cyclopropane ring make it a compelling structural element for the development of next-generation therapeutics, and further exploration of synthetic routes to these scaffolds is a worthwhile endeavor for the medicinal chemistry community.

Application Notes and Protocols: Diethyl Chloromalonate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst.[1][2] This reaction is widely employed in the synthesis of a variety of important compounds, including intermediates for pharmaceuticals, agrochemicals, and specialty polymers.[3][4] While diethyl malonate is a common substrate in this reaction, the use of its halogenated analogue, diethyl chloromalonate, introduces unique reactivity and potential for the synthesis of α-chloro-α,β-unsaturated esters. These products are valuable intermediates, as the chlorine atom can serve as a handle for further functionalization.

This document provides an overview of the application of this compound in Knoevenagel-type condensation reactions. Due to the limited specific literature on the direct Knoevenagel condensation of this compound, this note also discusses analogous reactions and provides general protocols that can be adapted for this substrate.

Reactivity of this compound

This compound is a 2-halo-1,3-dicarbonyl compound. The presence of the chlorine atom on the α-carbon, flanked by two electron-withdrawing ester groups, makes it susceptible to nucleophilic attack and enolate formation.[5] While it participates in various reactions, including domino reactions involving Michael and aldol (B89426) alkylations, its direct use in a classic Knoevenagel condensation is not as extensively documented as that of diethyl malonate.[5] The chlorine atom is a potential leaving group, which can lead to reaction pathways that differ from a standard Knoevenagel condensation.

Proposed Reaction Pathway

The reaction of this compound with an aldehyde in the presence of a base is proposed to proceed through a pathway analogous to the Knoevenagel condensation. The key steps are:

  • Enolate Formation: A base abstracts the acidic α-proton from this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-hydroxy intermediate.

  • Dehydration: Subsequent elimination of a water molecule yields the α-chloro-α,β-unsaturated ester product.

It is crucial to select a base that is strong enough to deprotonate the this compound but not so strong as to promote self-condensation of the aldehyde or other side reactions.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the reaction of this compound with various aldehydes. Optimization of the catalyst, solvent, and temperature will be necessary for specific substrates.

Protocol 1: Amine-Catalyzed Condensation (Adapted from Diethyl Malonate Reactions)

This protocol is based on typical conditions for Knoevenagel condensations of diethyl malonate and should be considered a starting point for optimization with this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Piperidine (B6355638) or another suitable amine catalyst

  • Toluene or another suitable solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde (1.0 eq.), this compound (1.1 eq.), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Protocol 2: Lewis Acid Catalysis (Hypothetical Adaptation)

Lewis acids can also catalyze Knoevenagel-type condensations. This hypothetical protocol provides a potential alternative to base catalysis.

Materials:

  • This compound

  • Aldehyde

  • Lewis acid catalyst (e.g., TiCl₄, ZnCl₂)

  • Dichloromethane or another aprotic solvent

  • Anhydrous conditions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the aldehyde (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., 1.0 eq. of TiCl₄ in dichloromethane) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Knoevenagel Condensation of Diethyl Malonate with Various Aldehydes

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidine/Acetic AcidToluene485
24-ChlorobenzaldehydePiperidineEthanol690
3FurfuralGlycineWater292
4CinnamaldehydeEthylenediammonium diacetateDichloromethane588
5HeptanalPyrrolidineHexane875

Note: The data in this table is representative and compiled from various sources on the Knoevenagel condensation of diethyl malonate for illustrative purposes.

Visualizations

Reaction Mechanism

Knoevenagel_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Protonation cluster_step4 4. Dehydration DEC Diethyl Chloromalonate Enolate Enolate DEC->Enolate + Base - HB⁺ Base Base Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde BetaHydroxy β-Hydroxy Intermediate Alkoxide->BetaHydroxy + HB⁺ - Base Product α-Chloro-α,β- unsaturated Ester BetaHydroxy->Product - H₂O Experimental_Workflow Start Start Reagents Combine this compound, Aldehyde, and Solvent Start->Reagents Catalyst Add Catalyst (Base or Lewis Acid) Reagents->Catalyst Reaction Heat/Stir (Monitor Progress) Catalyst->Reaction Workup Aqueous Workup (Quench, Wash, Dry) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Isolated Product Purification->Product

References

Application of Diethyl Chloromalonate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate is a versatile and highly reactive building block in organic synthesis, prized for its utility in the construction of complex molecular architectures found in many pharmaceutically active compounds. Its value stems from the presence of a labile chlorine atom positioned alpha to two electron-withdrawing ester groups. This structural feature renders the central carbon atom susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis strategies.

Core Applications in Pharmaceutical Synthesis

This compound is primarily employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) through two main reaction pathways:

  • O-Alkylation of Phenols: A crucial reaction for the synthesis of aryl ether linkages, which are present in a variety of drugs.

  • Domino Reactions for Heterocycle Synthesis: Enabling the efficient construction of complex cyclic systems, such as dihydrobenzofurans, which are common motifs in pharmacologically active molecules.[1]

Application 1: Synthesis of a Key Intermediate for Bosentan

Bosentan is an endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. A key step in its synthesis involves the O-alkylation of a phenol (B47542) with a malonate derivative. While some literature reports the use of dimethyl chloromalonate, the protocol is readily adaptable for this compound.[2]

Experimental Protocol: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate

This protocol is adapted from the synthesis of the corresponding dimethyl ester.[2]

Reaction Scheme:

G cluster_1 Reagents & Conditions cluster_2 Product Guaiacol (B22219) Guaiacol Reagents NaOH, Toluene (B28343) Guaiacol->Reagents DECM This compound DECM->Reagents Conditions Reflux, 3h Product Diethyl 2-(2-methoxyphenoxy)malonate Reagents->Product

Caption: Synthesis of a Bosentan intermediate.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
Guaiacol124.14200 g1.61
Sodium Hydroxide (B78521)40.0067.6 g1.69
Toluene92.141 L-
This compound194.61400 g2.06

Procedure:

  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) in a suitable reaction vessel at room temperature.

  • Add sodium hydroxide (67.6 g, 1.69 mol) to the solution and stir.

  • Heat the mixture to 65 °C.

  • Slowly add this compound (400 g, 2.06 mol) over a period of 30 minutes.

  • Increase the temperature to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water (1 L) and then with brine solution (1 L).

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Further purification can be achieved by vacuum distillation.

Expected Yield: Based on analogous reactions, a yield of approximately 90-95% can be expected.[2]

Data Summary: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate
ParameterValueReference
Reactants Guaiacol, this compound[2]
Base Sodium Hydroxide[2]
Solvent Toluene[2]
Reaction Temperature Reflux[2]
Reaction Time 3 hours[2]
Reported Yield (for dimethyl ester) 94%[2]

Logical Workflow: O-Alkylation of Phenols

G start Start: Phenolic Substrate step1 Deprotonation with Base (e.g., NaOH) to form Phenoxide start->step1 step2 Nucleophilic attack of Phenoxide on this compound step1->step2 step3 Displacement of Chloride ion step2->step3 product O-Alkylated Product step3->product end End: Purification product->end G cluster_1 Reagents & Conditions cluster_2 Product Salicylaldehyde Salicylaldehyde Derivative Reagents K2CO3, Solvent (e.g., DMF) Salicylaldehyde->Reagents DECM This compound DECM->Reagents Conditions Elevated Temperature Product 2,3-Dihydrobenzofuran Derivative Reagents->Product G start Start: Reactants & Catalyst step1 Base-catalyzed enolate formation from this compound start->step1 step2 Michael Addition to an α,β-unsaturated system (if applicable) step1->step2 step3 Intramolecular O-Alkylation (Cyclization) step2->step3 step4 Further intramolecular reactions (e.g., Aldol, Mannich) step3->step4 product Formation of Dihydrobenzofuran Ring step4->product end End: Final Product product->end

References

Application Notes and Protocols: The Role of Diethyl Chloromalonate in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Diethyl chloromalonate (DEC) is a versatile C3 building block extensively utilized in the synthesis of a wide array of organic molecules, including active ingredients for the agrochemical industry. Its unique structural features, namely a reactive chlorine atom positioned alpha to two electron-withdrawing ester functionalities, render it an excellent substrate for nucleophilic substitution and a precursor for the formation of complex heterocyclic systems. These properties make it a valuable intermediate in the development of novel herbicides and fungicides, contributing to the enhancement of crop protection and agricultural productivity.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of herbicidal and fungicidal compounds. It includes quantitative data on the efficacy of these compounds, detailed synthetic procedures, and visual representations of reaction pathways and mechanisms of action to facilitate research and development in the agrochemical sector.

Application in Herbicide Development: Synthesis of Triketone Herbicides

This compound serves as a key precursor in the synthesis of the triketone class of herbicides. These compounds are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's tyrosine catabolism pathway.[3][4] Inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid formation. The absence of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic white appearance of treated weeds and ultimately, plant death.[3][4]

A prominent example of a triketone herbicide is Mesotrione (B120641) . While various synthetic routes exist, a plausible pathway can be envisioned starting from diethyl malonate, which is readily chlorinated to this compound.

Experimental Protocol: Synthesis of a Triketone Herbicide Intermediate

The following protocol outlines a general procedure for the synthesis of a key intermediate in the production of triketone herbicides, starting from diethyl malonate.

Step 1: Chlorination of Diethyl Malonate to this compound

  • Materials: Diethyl malonate, Sulfuryl chloride (SO₂Cl₂), Inert solvent (e.g., Dichloromethane), Nitrogen atmosphere.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl malonate in an inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction with water and separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound, which can be purified by vacuum distillation.

Step 2: Synthesis of a Diketone Intermediate

  • Materials: this compound, Magnesium turnings, Ethanol (B145695), a suitable acyl chloride (e.g., 2-nitro-4-(methylsulfonyl)benzoyl chloride for mesotrione synthesis), Dry solvent (e.g., Diethyl ether or THF).

  • Procedure:

    • Prepare the magnesium enolate of diethyl malonate by reacting magnesium turnings with diethyl malonate in the presence of a catalytic amount of ethanol in a dry solvent under a nitrogen atmosphere.

    • To the resulting suspension of the magnesium enolate, add the desired acyl chloride dropwise at a low temperature (e.g., 0 °C).

    • Allow the reaction to proceed at room temperature for several hours.

    • Quench the reaction with dilute acid and extract the product with an organic solvent.

    • Wash the organic extract, dry it, and concentrate it to yield the acylated malonic ester.

    • Subsequent hydrolysis and decarboxylation of the acylated malonic ester will lead to the desired diketone, a key intermediate for triketone herbicides.

Data Presentation: Efficacy of Triketone Herbicides

The following table summarizes the efficacy of Mesotrione, a commercial herbicide synthesized through a pathway involving malonate derivatives, against various weed species.

Weed SpeciesApplication Rate (g ai/ha)Efficacy (%)Reference
Amaranthus retroflexus (Redroot pigweed)100>95[5]
Chenopodium album (Common lambsquarters)100>95[5]
Abutilon theophrasti (Velvetleaf)150>90[6]
Setaria faberi (Giant foxtail)15085-95[6]
Visualization: Mechanism of Action and Synthetic Workflow

The mechanism of action of HPPD inhibiting herbicides and a generalized synthetic workflow are illustrated below.

HPPD_Inhibition cluster_downstream Downstream Effects of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate catalysis Bleaching Bleaching & Plant Death HPPD->Bleaching Triketone Triketone Herbicide (e.g., Mesotrione) Triketone->HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Mechanism of action of HPPD inhibiting herbicides.

Synthesis_Workflow cluster_start Starting Materials DEM Diethyl Malonate DEC This compound DEM->DEC Chlorination SC Sulfuryl Chloride SC->DEC Intermediate1 Acylated Malonic Ester DEC->Intermediate1 Acylation AcylChloride Acyl Chloride (e.g., 2-nitro-4-(methylsulfonyl)benzoyl chloride) AcylChloride->Intermediate1 Intermediate2 Diketone Intermediate Intermediate1->Intermediate2 Hydrolysis & Decarboxylation FinalProduct Triketone Herbicide (e.g., Mesotrione) Intermediate2->FinalProduct Cyclization/ Rearrangement DAMM_Synthesis_Logic DEEMM Diethyl Ethoxymethylenemalonate (derived from Diethyl Malonate) DAMM Diethyl 2-((arylamino)methylene)malonate (DAMM) DEEMM->DAMM Condensation Reaction Aniline Substituted Aniline Aniline->DAMM Antifungal_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Antifungal Bioassay cluster_analysis Data Analysis Synth Synthesize DAMM Derivatives Purify Purify by Column Chromatography Synth->Purify Treat Treat with DAMM solutions (various concentrations) Purify->Treat Culture Culture Fusarium oxysporum Culture->Treat Incubate Incubate and Measure Mycelial Growth Inhibition Treat->Incubate Calculate Calculate IC50 Values Incubate->Calculate

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate is a versatile reagent in organic synthesis, prized for its utility as a building block in the formation of a wide array of functionalized molecules. The presence of a labile chlorine atom positioned between two electron-withdrawing ester groups makes the central carbon atom highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the malonate moiety, which can be further manipulated, for instance, through decarboxylation to generate substituted acetic acid derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including alkoxides, amines, and thiols.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion as the leaving group. The reaction is typically carried out in the presence of a base to either deprotonate a protic nucleophile, thereby increasing its nucleophilicity, or to neutralize the acid generated during the reaction.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Alkoxides Guaiacol (B22219) (forms sodium guaiacolate in situ)Sodium Hydroxide (B78521)TolueneReflux3~94%[1]
Amines (Primary) BenzylamineTriethylamine (B128534)DMF8012-2475-90% (expected)
Amines (Secondary) MorpholineTriethylamineDMF8012-2470-85% (expected)
Thiols ThiophenolTriethylamineDMF25-604-1280-95% (expected)

Experimental Protocols

Protocol 1: Reaction with an Alkoxide Nucleophile (Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate)

This protocol is adapted from a procedure for the synthesis of a similar compound, dimethyl 2-(2-methoxyphenoxy)malonate, which achieved a 94% yield.[1]

Materials:

  • This compound

  • Guaiacol

  • Sodium hydroxide

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.0 equivalent) and toluene.

  • Add sodium hydroxide (1.05 equivalents) to the solution.

  • Heat the mixture to reflux to form the sodium guaiacolate salt in situ.

  • Once the salt formation is complete, cool the reaction mixture to 65°C.

  • Slowly add this compound (1.2 equivalents) to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with deionized water and then with a 1% aqueous sodium hydroxide solution.

  • Separate the organic layer and concentrate it under reduced pressure to yield the crude product.

  • The product can be further purified by silica (B1680970) gel column chromatography if necessary.

Protocol 2: General Procedure for Reaction with Amine Nucleophiles

This generalized protocol is based on established methods for the N-alkylation of amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equivalents) and anhydrous DMF.

  • Add triethylamine (1.2 equivalents) to the solution to act as a base.

  • Stir the solution and add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Reaction with Thiol Nucleophiles

This generalized protocol is based on standard procedures for S-alkylation of thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional)

  • Separatory funnel

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and the chosen solvent (DMF or acetonitrile).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Stir the solution and add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants (this compound, Nucleophile, Base) ReactionMix Combine and Stir (Control Temperature) Reactants->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Monitoring Monitor Progress (TLC) ReactionMix->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for nucleophilic substitution.

Caption: SN2 mechanism for nucleophilic substitution.

References

Application Notes and Protocols: Diethyl Chloromalonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate is a versatile and highly reactive building block in organic synthesis, prized for its utility in constructing a variety of carbocyclic and heterocyclic frameworks.[1] Its unique structure, featuring a labile chlorine atom positioned alpha to two electron-withdrawing ester groups, renders the central carbon atom susceptible to nucleophilic attack and facilitates a range of chemical transformations.[1] This reactivity makes it an invaluable precursor in the synthesis of numerous heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[1][2]

These application notes provide a detailed overview of the use of this compound in the synthesis of several key heterocyclic systems, including barbiturates and thiobarbiturates, pyrimidines, and coumarins. While many classical syntheses in these areas traditionally utilize diethyl malonate, the strategic use of this compound can offer alternative synthetic routes and access to specifically substituted derivatives. This document outlines detailed experimental protocols, presents quantitative data for reaction yields, and includes visualizations of reaction pathways and experimental workflows to aid researchers in the practical application of this important reagent.

Synthesis of Barbiturates and Thiobarbiturates

The condensation of malonic esters with urea (B33335) or thiourea (B124793) is a cornerstone in the synthesis of barbiturates and thiobarbiturates, a class of compounds with a long history of use as sedative-hypnotics.[3][4] While the classical approach employs diethyl malonate, the underlying principles are directly applicable and adaptable for syntheses starting from or involving this compound, particularly for the preparation of 5-substituted derivatives.

General Reaction Scheme

The synthesis proceeds via a condensation reaction between a malonic ester derivative and urea or thiourea in the presence of a strong base, typically sodium ethoxide. The base deprotonates the active methylene (B1212753) group of the malonate, which then undergoes nucleophilic acyl substitution with urea or thiourea, followed by cyclization to form the heterocyclic ring.[5][6]

reagents Diethyl Malonate + Urea/Thiourea base Sodium Ethoxide reagents->base Base-catalyzed condensation product Barbiturate/Thiobarbiturate base->product Cyclization

Caption: Synthesis of Barbiturates/Thiobarbiturates.

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea [6][7]

This protocol describes the foundational synthesis of the parent barbituric acid ring system.

Materials:

  • Sodium metal (11.5 g, 0.5 g-atom)

  • Absolute Ethanol (B145695) (250 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Urea (30 g, 0.5 mol), dried

  • Hot absolute ethanol (70 °C, 250 mL)

  • Hot water (50 °C, 500 mL)

  • Concentrated Hydrochloric Acid (approx. 45 mL)

Procedure:

  • In a 2 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol.

  • To the resulting sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.

  • Shake the mixture well and reflux for 7 hours on an oil bath heated to 110 °C. A white solid will precipitate.

  • After the reaction is complete, add hot water to the mixture.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Filter the resulting clear solution and cool it in an ice bath overnight.

  • Collect the precipitated white product by filtration on a Büchner funnel, wash with cold water, and dry in an oven at 105–110 °C for 3-4 hours.

Protocol 2: Synthesis of 2-Thiobarbituric Acid from Diethyl Malonate and Thiourea [4]

This protocol outlines the synthesis of the thio-analog of barbituric acid.

Materials:

  • Sodium metal (approx. 6 g, 0.25 mol)

  • Ethanol (200 mL)

  • Thiourea (15 g, 0.25 mol)

  • Diethyl malonate (40 mL)

  • Hydrochloric Acid

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in ethanol.

  • To this solution, add thiourea and diethyl malonate.

  • Reflux the reaction mixture for 6 hours in an oil bath.

  • After reflux, remove the ethanol by vacuum distillation.

  • Acidify the resulting clear solution with hydrochloric acid.

  • Cool the solution in an ice bath overnight to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry in an oven at 105-110 °C for approximately 4 hours.

  • The product can be purified by recrystallization from ethanol.

Quantitative Data
Product NameStarting MaterialsBaseYieldReference
Barbituric AcidDiethyl malonate, UreaSodium Ethoxide72-78%[7]
Barbituric AcidDiethyl malonate, UreaSodium Ethoxide~78% (50 g)[6]
2-Thiobarbituric AcidDiethyl malonate, ThioureaSodium Ethoxide80%[4]

Synthesis of Pyrimidines

Pyrimidines are a fundamental class of N-heterocycles, forming the core structure of nucleobases and a wide array of medicinally important compounds. The reaction of 1,3-dicarbonyl compounds, such as diethyl malonate and its derivatives, with N-C-N building blocks like guanidine (B92328) is a common and effective method for constructing the pyrimidine (B1678525) ring.[8]

General Reaction Scheme

The synthesis typically involves the condensation of a malonic ester with guanidine or a guanidine derivative in the presence of a base. The reaction proceeds through a cyclocondensation mechanism to yield the substituted pyrimidine.[8]

reagents Diethyl Malonate + Guanidine base Sodium Ethoxide/ Sodium Methoxide (B1231860) reagents->base Base-catalyzed condensation product 2-Amino-4,6-dihydroxypyrimidine base->product Cyclization

Caption: Synthesis of a Pyrimidine Derivative.

Experimental Protocol

Protocol 3: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine [8]

This protocol details a multi-step synthesis that utilizes a pyrimidine core formed from diethyl malonate and guanidine.

Materials:

  • Diethyl malonate (16 g, 0.1 mol)

  • Guanidinium (B1211019) hydrochloride (9.6 g, 0.1 mol)

  • Sodium methoxide (21.6 g, 0.4 mol)

  • Methanol (150 mL)

  • Sodium Nitrite (B80452) (27.6 g, 0.4 mol)

  • Water (170 mL)

  • Ethanol (170 mL)

  • Acetic acid (16 mL)

  • V-Brite B (43.5 g, 0.25 mol)

Procedure:

  • Reflux a mixture of diethyl malonate, guanidinium hydrochloride, and sodium methoxide in methanol.

  • The resulting solid is then reacted with a solution of sodium nitrite in a mixture of water, ethanol, and acetic acid at 25 °C for 10 hours.

  • The solid obtained from the previous step is then reacted with V-Brite B in water at 40 °C for 24 hours to yield the final product.

Quantitative Data
Product NameStarting MaterialsYieldReference
2,5-Diamino-4,6-dihydroxypyrimidineDiethyl malonate, Guanidinium hydrochloride64%[8]
2,5-Diamino-4,6-dihydroxypyrimidine (alternative conditions)Diethyl malonate, Guanidinium hydrochloride53%[8]

Synthesis of Coumarins via Knoevenagel Condensation

Coumarins are a large class of benzopyrone-containing natural products and synthetic compounds with diverse biological activities. The Knoevenagel condensation of salicylaldehydes with active methylene compounds, such as diethyl malonate, is a widely used and efficient method for their synthesis.[9]

General Reaction Scheme

The reaction is typically catalyzed by a weak base, such as piperidine. It involves an initial Knoevenagel condensation between the salicylaldehyde (B1680747) and the deprotonated diethyl malonate, followed by an intramolecular transesterification (lactonization) to form the coumarin (B35378) ring.[9]

reagents Salicylaldehyde + Diethyl Malonate catalyst Piperidine reagents->catalyst Knoevenagel condensation intermediate Knoevenagel Adduct catalyst->intermediate product 3-Carbethoxycoumarin intermediate->product Intramolecular lactonization

Caption: Knoevenagel Condensation for Coumarin Synthesis.

Experimental Protocol

Protocol 4: Synthesis of 3-Carbethoxycoumarin [10]

This protocol describes the synthesis of a 3-substituted coumarin derivative.

Materials:

  • Salicylaldehyde (1.1 mL)

  • Diethyl malonate (1.7 mL)

  • Ethanol (4 mL)

  • Piperidine (20 drops)

  • Glacial acetic acid (4 drops)

Procedure:

  • Combine salicylaldehyde, diethyl malonate, ethanol, piperidine, and glacial acetic acid in a 25-mL round-bottom flask.

  • Reflux the mixture with stirring for two hours.

  • Monitor the reaction progress by thin-layer chromatography (40% Ethyl Acetate/Hexane).

  • Upon completion, work up the reaction to isolate the product.

Quantitative Data

| Product Name | Starting Materials | Catalyst | Yield | Reference | | --- | --- | --- | --- | | 3-Carbethoxycoumarin | Salicylaldehyde, Diethyl malonate | Piperidine | 74.9% |[11] | | Ethyl 7-hydroxy-2H-chromene-2-one-3-carboxylate | Salicylaldehyde, Diethyl malonate | Piperidine | High (typical) |[9] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds from this compound or its derivatives.

start Start reactants Combine Reactants (this compound Derivative, Nucleophile, Solvent) start->reactants reaction Reaction (Heating, Stirring) reactants->reaction workup Work-up (e.g., Acidification, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (e.g., NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in various cyclocondensation and domino reactions makes it a key tool for medicinal chemists and researchers in drug development. The protocols and data presented in these application notes provide a foundation for the practical application of this compound in the synthesis of barbiturates, thiobarbiturates, pyrimidines, and coumarins, highlighting its importance in modern heterocyclic chemistry. Further exploration of its reactivity with other binucleophiles will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potential biological activity.

References

Domino Reactions of Diethyl Chloromalonate with Salicylic Aldehydes: Application Notes and Protocols for the Synthesis of Functionalized 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the domino reactions of diethyl chloromalonate with various salicylic (B10762653) aldehydes. This synthetic route offers an efficient method for the construction of highly functionalized 2,3-dihydrobenzofuran (B1216630) scaffolds, which are prevalent in many pharmacologically active compounds. The protocols and data presented are intended to guide researchers in the successful implementation of these reactions and to highlight their potential in medicinal chemistry and drug discovery.

Introduction

The reaction between this compound and salicylic aldehydes, catalyzed by a mild base such as potassium carbonate, proceeds through a domino sequence to afford functionalized 2,3-dihydrobenzofurans in moderate to excellent yields.[1] This transformation is a powerful tool for building complex cyclic structures in a single step, involving a cascade of Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation.[1][2] The resulting diethyl 3-substituted-2,3-dihydrobenzofuran-2,2-dicarboxylate derivatives are valuable intermediates for the synthesis of a variety of bioactive molecules.

Data Presentation

The following table summarizes the results of the potassium carbonate-catalyzed domino reaction between this compound and various substituted salicylic aldehydes. The data highlights the scope of the reaction with respect to different substituents on the aromatic ring of the salicylic aldehyde.

EntrySalicylic Aldehyde Derivative (Substituent)ProductYield (%)
1Salicylaldehyde (H)Diethyl 2,3-dihydrobenzofuran-2,2-dicarboxylate85
25-BromosalicylaldehydeDiethyl 5-bromo-2,3-dihydrobenzofuran-2,2-dicarboxylate92
33,5-DichlorosalicylaldehydeDiethyl 3,5-dichloro-2,3-dihydrobenzofuran-2,2-dicarboxylate88
43,5-DiiodosalicylaldehydeDiethyl 3,5-diiodo-2,3-dihydrobenzofuran-2,2-dicarboxylate82
55-NitrosalicylaldehydeDiethyl 5-nitro-2,3-dihydrobenzofuran-2,2-dicarboxylate75
63-EthoxysalicylaldehydeDiethyl 3-ethoxy-2,3-dihydrobenzofuran-2,2-dicarboxylate80

Reaction Mechanism and Experimental Workflow

The domino reaction is initiated by the deprotonation of the phenolic hydroxyl group of the salicylic aldehyde by potassium carbonate. This is followed by a sequence of nucleophilic attacks and cyclization steps to form the final 2,3-dihydrobenzofuran product.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Salicylic Aldehyde Salicylic Aldehyde Phenoxide Ion Phenoxide Ion Salicylic Aldehyde->Phenoxide Ion Deprotonation This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct K2CO3 K2CO3 K2CO3->Phenoxide Ion Phenoxide Ion->Michael Adduct Michael Addition Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Alkylation 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Cyclized Intermediate->2,3-Dihydrobenzofuran Protonation experimental_workflow start Start reactants Combine Salicylic Aldehyde, This compound, and K2CO3 in Solvent start->reactants reaction Stir at Room Temperature reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup (Water and Ethyl Acetate) monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Column Chromatography drying->purification product Isolated 2,3-Dihydrobenzofuran purification->product

References

Application Notes and Protocols: Alkylation of Diethyl Chloromalonate for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the alkylation of diethyl chloromalonate, a versatile reagent for the formation of carbon-carbon bonds in organic synthesis. This document details the underlying chemical principles, provides step-by-step experimental protocols for key transformations, and summarizes quantitative data to guide reaction optimization. The applications of this methodology in the synthesis of complex molecules, particularly in the pharmaceutical industry, are also highlighted.

Introduction

This compound is a valuable C3 building block in organic synthesis due to the presence of a labile chlorine atom and two activating ester groups.[1] The electron-withdrawing nature of the ester groups increases the acidity of the α-carbon, facilitating the formation of a nucleophilic enolate.[2] This enolate readily participates in nucleophilic substitution reactions with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity makes this compound a key intermediate in the synthesis of substituted carboxylic acids and complex heterocyclic compounds.[3][4]

The general scheme for the alkylation of this compound involves the deprotonation of the α-carbon followed by reaction with an electrophile. The resulting substituted malonic ester can be further manipulated, for instance, by hydrolysis and decarboxylation to yield a substituted acetic acid.[2]

Reaction Mechanism and Key Considerations

The alkylation of this compound typically proceeds through an S\N2 mechanism.[2] The reaction is initiated by the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent and displacing a leaving group.

Key Considerations:

  • Choice of Base: The choice of base is crucial for efficient enolate formation and to minimize side reactions. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate.[1][5] The base should be strong enough to deprotonate the malonic ester but should not promote side reactions such as hydrolysis of the ester groups.[6]

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and diethyl ether are commonly used to prevent protonation of the enolate and to ensure good solubility of the reactants.[6]

  • Alkylating Agent: A wide range of alkylating agents can be employed, including primary and secondary alkyl halides, benzyl (B1604629) halides, and aryl halides.[1][3] The reactivity of the alkylating agent will influence the reaction conditions required.

  • Side Reactions: Potential side reactions include dialkylation, O-alkylation, and elimination reactions of the alkyl halide.[5][6] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkylated product.[7]

Data Presentation

The following tables summarize quantitative data for representative alkylation reactions of this compound and its dimethyl analog.

Table 1: Alkylation of Dimethyl Chloromalonate in the Synthesis of a Bosentan Intermediate [8]

Reactant 1Reactant 2BaseSolventTemperatureTime (h)ProductYield (%)
Dimethyl chloromalonateGuaiacol (B22219)NaOHToluene (B28343)Reflux3Dimethyl 2-(2-methoxyphenoxy)malonate94

Table 2: Representative Yields for Alkylation of Diethyl Alkyl(substituted Aryl)malonates [1]

AlkylmalonateAryl Halide ComplexProductYield (%)
Diethyl ethylmalonate(η⁵-Cyclopentadienyl)(η⁶-chlorobenzene)iron(II) hexafluorophosphateDiethyl ethyl(phenyl)malonate78
Diethyl ethylmalonate(η⁵-Cyclopentadienyl)(η⁶-o-chlorotoluene)iron(II) hexafluorophosphateDiethyl ethyl(o-tolyl)malonate73

Experimental Protocols

Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate (Bosentan Intermediate)[8]

This protocol details the synthesis of a key intermediate for the drug Bosentan.

Materials:

Procedure:

  • Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) in a suitable reaction vessel at room temperature.

  • Add sodium hydroxide (67.6 g, 1.692 mol).

  • Heat the mixture to 65 °C and then add dimethyl chloromalonate (321.8 g, 1.93 mol) dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 3 hours.

  • Cool the reaction mixture and proceed with aqueous work-up and purification to yield the product.

General Protocol for Mono-alkylation of Diethyl Malonate[6]

This protocol provides a general procedure for the selective mono-alkylation of diethyl malonate, which can be adapted for this compound with appropriate modifications.

Materials:

  • Diethyl malonate (1.05 eq)

  • Alkyl halide (1.0 eq)

  • Sodium ethoxide (1.0 eq) in ethanol (B145695)

  • Anhydrous ethanol

Procedure:

  • To a freshly prepared solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add the alkyl halide dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualizations

Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl_Chloromalonate This compound Enolate Enolate Anion Diethyl_Chloromalonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Conjugate_Acid Conjugate Acid (EtOH) Base->Conjugate_Acid Electrophile Electrophile (R-X) Alkylated_Product Alkylated this compound Electrophile->Alkylated_Product Salt Salt (NaX) Electrophile->Salt Enolate->Alkylated_Product Nucleophilic Attack (SN2)

Caption: General mechanism of this compound alkylation.

Experimental_Workflow Start Start: Reaction Setup Deprotonation 1. Deprotonation: Add base to this compound in anhydrous solvent Start->Deprotonation Alkylation 2. Alkylation: Add alkylating agent to the enolate solution Deprotonation->Alkylation Reaction_Monitoring 3. Reaction Monitoring: Monitor by TLC or GC Alkylation->Reaction_Monitoring Workup 4. Work-up: Quench reaction and extract product Reaction_Monitoring->Workup Purification 5. Purification: Column chromatography or distillation Workup->Purification Characterization 6. Characterization: NMR, IR, Mass Spectrometry Purification->Characterization End End: Pure Alkylated Product Characterization->End

Caption: A typical experimental workflow for the alkylation of this compound.

References

Application Notes and Protocols: The Role of Diethyl Chloromalonate in Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl chloromalonate (DEC) is a highly versatile reagent in organic synthesis, serving as a pivotal building block in the pharmaceutical, agrochemical, and dye industries.[1][2] While classical malonic ester synthesis utilizes the nucleophilic character of the diethyl malonate enolate, this compound's utility stems from the electrophilic nature of its α-carbon, owing to the labile chlorine atom positioned between two electron-withdrawing ester groups.[1] This unique reactivity allows for a wide range of transformations, including nucleophilic substitutions and domino reactions, providing efficient pathways to complex molecular architectures such as substituted acetic acids, functionalized heterocycles, and key pharmaceutical intermediates.[1][3] These notes provide a detailed overview of the applications of this compound, including experimental protocols and quantitative data for key transformations.

Core Concepts: A Paradigm Shift from Nucleophile to Electrophile

The traditional malonic ester synthesis involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks an alkyl halide.[4] This process is ideal for synthesizing mono- and di-substituted acetic acids.[5]

This compound introduces a significant variation to this theme. The presence of the α-chloro atom makes it an excellent electrophile. Instead of being deprotonated and acting as a nucleophile, it is most often attacked by other nucleophiles, leading to the substitution of the chlorine atom. This allows for the direct introduction of the malonate moiety onto a variety of substrates.

G cluster_0 Classical Malonic Ester Synthesis cluster_1 This compound Synthesis DEM Diethyl Malonate Base Strong Base (e.g., NaOEt) DEM->Base Deprotonation Enolate Nucleophilic Enolate Base->Enolate RX Alkyl Halide (Electrophile) Enolate->RX SN2 Attack Product1 Alkylated Malonate RX->Product1 DEC This compound (Electrophile) Product2 α-Substituted Malonate DEC->Product2 Nu Nucleophile (e.g., R-OH, R-SH, R₂NH) Nu->DEC Nucleophilic Substitution Logical_Start Choice of Reagent Logical_Start->DEM For Nucleophilic Pathway Logical_Start->DEC For Electrophilic Pathway

Figure 1: Logical relationship between classical and DEC-mediated synthesis.

Applications and Quantitative Data

This compound is a cornerstone for synthesizing a variety of valuable compounds. Its reactivity is harnessed in several key ways:

  • Synthesis of α-Aryl/Heteroaryl Malonates: It reacts with phenols, thiophenols, and other nucleophiles to create precursors for drugs like Bosentan.[6]

  • Precursor for Other Halogenated Malonates: The chlorine can be displaced by other halogens, providing access to compounds like diethyl bromochloromalonate or diethyl chlorofluoromalonate.[3]

  • Domino Reactions: It participates in potassium carbonate-catalyzed domino reactions, including Michael, Mannich, and aldol (B89426) alkylations, to efficiently construct complex cyclic structures like dihydrobenzofurans.[1]

  • Synthesis of Substituted Acetic Acids: Following substitution, the resulting α-substituted malonate can be hydrolyzed and decarboxylated to yield a substituted acetic acid.[3]

The following tables summarize quantitative data from representative reactions.

Table 1: Synthesis of Halogenated Dialkyl Malonates

Starting Material Reagent Conditions Product Yield (%) Purity (%) Reference
Dimethyl Malonate Sulfuryl Chloride (1.2 eq) Neat, 40-45°C, 4-5 h Dimethyl 2-chloromalonate 98 90.3 (GC) [6]
Diethyl Bromomalonate Sodium Hypochlorite (10%) Acetone/Acetic Acid, 0°C, 30 min Diethyl bromochloromalonate 89 N/A [3]

| this compound | Selectfluor™ | Acetonitrile, RT | Diethyl chlorofluoromalonate | 72.7 | 97.5 (¹H NMR) |[3] |

Table 2: Nucleophilic Substitution Reactions of Chloromalonates

Electrophile Nucleophile Base/Solvent Product Yield (%) Reference

| Dimethyl 2-chloromalonate | Guaiacol (B22219) | NaOH / Toluene (B28343) | Dimethyl 2-(2-methoxyphenoxy)malonate | 94 |[6] |

Table 3: Spectroscopic Data for Diethyl chlorofluoromalonate[3]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR 4.38 q 7.2
1.35 t 7.2
¹³C NMR 161.83 s -
97.89 d JCF = 261.4
64.24 t -
13.76 q -

| ¹⁹F NMR | -161.83 | s | - |

Experimental Protocols

Protocol 1: Synthesis of this compound

(Adapted from the synthesis of Dimethyl 2-chloromalonate)[6]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge diethyl malonate.

  • Reagent Addition: Cool the flask to 0-5°C in an ice bath. Add sulfuryl chloride dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 25°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-45°C. Monitor the reaction by GC until the starting material is consumed (typically 4-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product can often be used directly for subsequent steps. For purification, fractional distillation under reduced pressure can be performed, though this may lead to yield loss.[6]

G Start Charge Diethyl Malonate to Reactor Cool Cool to 0-5 °C Start->Cool Add Add Sulfuryl Chloride (Maintain T < 25 °C) Cool->Add Heat Heat to 40-45 °C (4-5 hours) Add->Heat Monitor Monitor by GC Heat->Monitor Monitor->Heat Incomplete Cool2 Cool to RT Monitor->Cool2 Complete Purify Purification (e.g., Distillation) Cool2->Purify End Pure Diethyl Chloromalonate Purify->End

Figure 2: Experimental workflow for the synthesis of this compound.
Protocol 2: Nucleophilic Substitution - Synthesis of a Bosentan Intermediate

(Adapted from the synthesis using Dimethyl 2-chloromalonate)[6]

  • Setup: Dissolve guaiacol (1.0 eq) in toluene in a round-bottom flask. Add sodium hydroxide (B78521) (1.05 eq).

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Reagent Addition: Cool the mixture to 65°C. Add crude this compound (1.2 eq) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and stir for 3 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude product. Purify by column chromatography (silica gel) if necessary.

// Nodes "DEC" [label="Diethyl\nChloromalonate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nu" [label="Nucleophile\n(Guaiacolate Anion)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TransitionState" [label="Transition State\n[SN2]", shape=ellipse, style=dashed, fontcolor="#5F6368"]; "Product" [label="Diethyl 2-(2-methoxyphenoxy)malonate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "LeavingGroup" [label="Chloride Ion\n(Cl⁻)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges DEC -> TransitionState; Nu -> TransitionState [label="Nucleophilic Attack\non α-Carbon"]; TransitionState -> Product [label="C-O Bond Formation"]; TransitionState -> LeavingGroup [label="C-Cl Bond Cleavage"]; } undot

Figure 3: Reaction mechanism for nucleophilic substitution on DEC.
Protocol 3: Hydrolysis and Decarboxylation to a Substituted Acetic Acid

(Adapted from the synthesis of Deutero chlorofluoroacetic acid)[3]

  • Setup: In a pressure-tolerant vial, prepare a solution of deuterated sulfuric acid (D₂SO₄) in D₂O.

  • Reagent Addition: Add the substituted diethyl malonate (e.g., diethyl chlorofluoromalonate, 1.0 eq) dropwise to the stirred acid solution at room temperature.

  • Reaction: Seal the vial and heat the reaction mixture to 120°C. Stir overnight (or for 5 hours, monitor for completion).

  • Work-up: Cool the reaction mixture. Add a dilute aqueous H₂SO₄ solution (e.g., 5%).

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final substituted acetic acid product.

Conclusion

This compound is a powerful and versatile electrophilic intermediate that significantly expands the scope of the malonic ester synthesis.[1] Its ability to react with a wide range of nucleophiles provides a direct and efficient route to highly functionalized malonates, which are key precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][7] The protocols and data presented herein offer a foundational guide for researchers looking to leverage the unique reactivity of this important synthetic building block.

References

Application Notes and Protocols: Chlorination of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the chlorination of diethyl malonate, a critical reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established laboratory methods, emphasizing safety, efficiency, and product purity.

Introduction

The chlorination of diethyl malonate introduces a chlorine atom at the alpha-position of the ester, significantly enhancing its synthetic utility.[1] Diethyl chloromalonate is a versatile building block in organic synthesis, valued for its role in constructing complex molecular architectures.[2] The presence of the chlorine atom, adjacent to two electron-withdrawing ester groups, makes the alpha-carbon susceptible to nucleophilic attack and enolate formation, enabling a wide range of chemical transformations.[2] This protocol will focus on the widely used and efficient chlorination of diethyl malonate using sulfuryl chloride.

Reaction and Mechanism

The chlorination of diethyl malonate with sulfuryl chloride proceeds via a radical chain mechanism or an electrophilic chlorination of the enol form of the malonate. The reaction is typically performed neat or in a suitable solvent.

General Reaction Scheme:

Caption: General reaction for the chlorination of diethyl malonate.

Experimental Protocol: Chlorination using Sulfuryl Chloride

This protocol is adapted from a well-established procedure for the chlorination of analogous malonic esters.[3]

Materials and Reagents:

  • Diethyl malonate (DEM), 99%

  • Sulfuryl chloride (SO₂Cl₂), 97%

  • Nitrogen gas (N₂)

  • Ethyl acetate

  • Silica (B1680970) gel (60-120 mesh)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware for workup and purification.

Safety Precautions:

  • Sulfuryl chloride is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are toxic and corrosive gases. The reaction apparatus must be equipped with a gas outlet connected to a scrubber containing a sodium hydroxide (B78521) solution to neutralize these gases.

  • The reaction can be exothermic. Maintain careful temperature control, especially during the addition of sulfuryl chloride.

Procedure:

  • Reaction Setup:

    • Set up a dry round-bottom flask, purged with nitrogen gas, containing diethyl malonate.

    • Place the flask in an ice bath to maintain a low temperature during the initial addition.

  • Addition of Sulfuric Chloride:

    • Slowly add sulfuryl chloride (1.2 molar equivalents relative to diethyl malonate) to the stirred diethyl malonate via a dropping funnel over a period of approximately 1 hour.[3]

    • Ensure the internal temperature of the reaction mixture is maintained below 25 °C during the addition.[3]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 40-45 °C.[3]

    • Maintain this temperature and continue stirring for 4-5 hours.[3]

    • The progress of the reaction can be monitored by Gas Chromatography (GC) to check for the consumption of the starting material. The reaction is considered complete when less than 6% of diethyl malonate remains.[3]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude this compound can be purified by fractional distillation under reduced pressure.[3]

    • Alternatively, a non-distillative purification can be performed. Dissolve the crude product in ethyl acetate. Slowly add silica gel to the solution while maintaining the temperature below 30 °C.[3] Stir the resulting suspension and then filter through a silica gel plug to remove impurities, particularly the dichlorinated byproduct.[3]

    • The solvent is then removed under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes typical quantitative data for the chlorination of a malonate ester using sulfuryl chloride, based on a pilot plant scale synthesis of dimethyl 2-chloromalonate, which is expected to have similar outcomes for diethyl malonate.[3]

ParameterValueReference
Starting MaterialDiethyl Malonate
Chlorinating AgentSulfuryl Chloride[3]
Molar Ratio (SO₂Cl₂:DEM)1.2 : 1[3]
Reaction Temperature<25 °C (addition), 40-45 °C (reaction)[3]
Reaction Time4-5 hours[3]
Crude Product Yield~98%[3]
Crude Product Purity (GC)~90%[3]
Purified Product Purity>95%[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

G Experimental Workflow for Chlorination of Diethyl Malonate cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Purge Reactor with N2 B Charge Diethyl Malonate A->B C Cool to <25°C B->C D Add SO2Cl2 (1.2 eq) C->D E Heat to 40-45°C for 4-5h D->E F Monitor by GC E->F G Cool to Room Temp. F->G Reaction Complete H Purification G->H I Fractional Distillation H->I Option 1 J Silica Plug Filtration H->J Option 2 K Characterization (GC, NMR) I->K J->K

Caption: Workflow for the synthesis and purification of this compound.

This application note provides a comprehensive guide for the chlorination of diethyl malonate. Researchers should adapt the procedure to their specific laboratory conditions and scale, always prioritizing safety. The resulting this compound is a valuable intermediate for further synthetic transformations in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Chloromalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl chloromalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The chlorination of diethyl malonate may not have gone to completion. This can be verified by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the presence of starting material.

  • Side Reactions: The formation of byproducts, most notably diethyl dichloromalonate, is a common issue that reduces the yield of the desired monochlorinated product.

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the formation of the dichloro impurity.

  • Incorrect Stoichiometry: An inappropriate molar ratio of diethyl malonate to the chlorinating agent can lead to either incomplete reaction or the formation of undesired byproducts.

  • Moisture Contamination: The presence of water can lead to the decomposition of some chlorinating agents, such as sulfuryl chloride, reducing their effectiveness.

Recommended Solutions:

  • Monitor Reaction Progress: Regularly analyze reaction aliquots using GC or TLC to determine the optimal reaction time and ensure the consumption of the starting material.

  • Control Reaction Temperature: Maintain the recommended reaction temperature. For instance, when using sulfuryl chloride, the addition is often done at a lower temperature (<25 °C) and then the reaction is maintained at a moderately elevated temperature (e.g., 40-45 °C) to favor the formation of the monochloro product.

  • Optimize Molar Ratios: Carefully control the stoichiometry. Using a slight excess of the chlorinating agent (e.g., 1.2 equivalents of sulfuryl chloride) can drive the reaction to completion, but a large excess should be avoided to minimize dichloroalkane formation.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent the decomposition of moisture-sensitive reagents.

Q2: I am observing a significant amount of diethyl dichloromalonate impurity in my product. How can I minimize its formation?

The formation of the dichlorinated byproduct is the most common side reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even after the starting material is consumed, can lead to the further chlorination of the desired this compound.

  • Excess Chlorinating Agent: A large excess of the chlorinating agent will inevitably lead to a higher percentage of the dichlorinated product.

  • Reaction Temperature: As mentioned, higher temperatures can favor the formation of the dichloro impurity.

Recommended Solutions:

  • Time-Course Study: Perform a time-course study to identify the point at which the formation of this compound is maximized and the formation of the dichloro derivative is still minimal. For example, with sulfuryl chloride, a reaction time of 4-5 hours at 40-45°C has been shown to be effective.

  • Precise Stoichiometry: Use a carefully measured amount of the chlorinating agent. An equivalent ratio or a slight excess is generally recommended.

  • Temperature Control: Adhere to the optimal temperature profile for the reaction.

Q3: How can I effectively purify my crude this compound to remove the dichloro impurity and unreacted starting material?

Purification can be challenging due to the similar properties of the components in the crude mixture.

  • Fractional Distillation: While a common purification technique for liquids, it can lead to significant yield loss if the boiling points of the components are very close.

  • Silica (B1680970) Gel Chromatography: This can be an effective method for separating the desired product from impurities.

Recommended Solutions:

  • Silica Plug Filtration: A simplified chromatography technique using a plug of silica gel can be employed to remove the more nonpolar dichloro impurity.

  • Column Chromatography: For higher purity requirements, column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) can provide good separation.

Frequently Asked Questions (FAQs)

Q1: What are the common chlorinating agents used for the synthesis of this compound?

Several chlorinating agents can be used, with sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) being two common choices.[1]

Q2: What is a typical yield and purity I can expect for this synthesis?

With an optimized protocol using sulfuryl chloride, a yield of up to 98% with a purity of around 90% (containing unreacted starting material and the dichloro impurity) can be achieved before purification. Following purification by silica plug filtration, an overall yield of around 85% with a purity of >97% can be obtained. When starting from diethyl bromomalonate and using N-chlorosuccinimide, a yield of 99% has been reported.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Sulfuryl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl). Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chlorination of Dialkyl Malonates

ParameterDimethyl Malonate + Sulfuryl ChlorideDiethyl Bromomalonate + N-Chlorosuccinimide[1]
Starting Material Dimethyl MalonateDiethyl Bromomalonate
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Solvent Neat (no solvent)Dimethyl Sulfoxide (anhydrous)
Molar Ratio (Malonate:Chlorinating Agent) 1 : 1.21 : 1.7
Temperature Addition at <25 °C, then 40-45 °CRoom Temperature
Reaction Time 4-5 hoursOvernight
Initial Yield (Purity) 98% (~90% purity)99%
Purification Method Silica Plug FiltrationExtraction and washing

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuryl Chloride (Adapted from Dimethyl Chloromalonate Synthesis)

Materials:

  • Diethyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Nitrogen gas

  • Glass reactor with stirring and temperature control

Procedure:

  • Purge a suitable glass reactor with nitrogen and charge it with diethyl malonate.

  • With stirring, add sulfuryl chloride (1.2 equivalents) dropwise over a period of 1 hour, ensuring the temperature is maintained below 25 °C.

  • After the addition is complete, gradually heat the reaction mixture to 40-45 °C.

  • Maintain the reaction at this temperature for 4-5 hours, monitoring the progress by GC to ensure the starting material is consumed (typically <6% remaining).

  • Cool the reaction mixture to 25 °C. The crude this compound can be used as is for some applications or purified further.

Protocol 2: Purification of Crude this compound by Silica Plug Filtration (Adapted from)

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the crude this compound in a minimal amount of ethyl acetate.

  • Slowly add silica gel to the solution with stirring.

  • Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.

  • Prepare a filter bed (e.g., in a large sintered glass funnel) with the silica gel-adsorbed product.

  • Wash the bed sequentially with solvent mixtures of increasing polarity (e.g., starting with 2% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).

  • Collect the fractions and analyze them by GC.

  • Combine the pure fractions and concentrate them under reduced pressure to obtain purified this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (GC/TLC) start->check_completion check_impurities Analyze for Impurities (GC/MS) check_completion->check_impurities Complete incomplete Incomplete Reaction check_completion->incomplete Starting Material Present impurities Significant Impurities (e.g., Dichloro-product) check_impurities->impurities Impurities Detected solution1 Optimize Reaction Time Increase Temperature (cautiously) Check Reagent Stoichiometry incomplete->solution1 solution2 Optimize Reaction Time (shorter) Adjust Stoichiometry Control Temperature impurities->solution2

Caption: Troubleshooting workflow for low reaction yield.

Dichloro_Impurity_Mitigation start High Diethyl Dichloromalonate Formation cause1 Prolonged Reaction Time start->cause1 cause2 Excess Chlorinating Agent start->cause2 cause3 High Reaction Temperature start->cause3 solution1 Conduct Time-Course Study to Find Optimal Time cause1->solution1 solution2 Use Precise Stoichiometry (e.g., 1.2 equivalents) cause2->solution2 solution3 Maintain Recommended Temperature Profile cause3->solution3

Caption: Mitigation strategy for dichloro-impurity formation.

References

Technical Support Center: Synthesis of Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl chloromalonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is through the direct chlorination of diethyl malonate.[1][2] A commonly used and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[1][2]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

The main side reaction of concern is the over-chlorination of the starting material, which leads to the formation of diethyl dichloromalonate.[3] Additionally, an incomplete reaction will result in the presence of unreacted diethyl malonate in your crude product.[3]

Q3: How can I minimize the formation of the diethyl dichloromalonate impurity?

Minimizing the formation of diethyl dichloromalonate is crucial for obtaining a high-purity product. Key parameters to control include:

  • Stoichiometry: Precise control of the molar ratio of the chlorinating agent is critical. Using a significant excess of sulfuryl chloride will increase the likelihood of dichloro-impurity formation.

  • Reaction Time: Prolonged reaction times can lead to the conversion of the desired this compound into the dichlorinated byproduct.[3] Monitoring the reaction progress by Gas Chromatography (GC) is recommended to stop the reaction at the optimal time.[3]

  • Temperature: Maintaining a controlled reaction temperature, typically between 0-5°C during the addition of the chlorinating agent, can help suppress side reactions.[2]

Q4: What is a typical work-up procedure for the synthesis of this compound?

A standard work-up procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components. The organic layer is then separated, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

Q5: My final product is a mixture of this compound, diethyl dichloromalonate, and unreacted diethyl malonate. How can I purify it?

There are two primary methods for purifying the crude product:

  • Fractional Distillation: This method separates compounds based on their different boiling points. While it can yield a very pure product, it may not be effective if the boiling points of the components are very close.[4] There is also a risk of product decomposition at high temperatures.

  • Silica Gel Chromatography: This technique, particularly a simple silica-plug filtration, can be a highly effective and accessible method for removing the more polar diethyl dichloromalonate impurity.[3] This method is often faster and can result in higher yields compared to fractional distillation.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High percentage of diethyl dichloromalonate in the product Excess of chlorinating agent (sulfuryl chloride).Use a stoichiometric amount or a slight excess of the chlorinating agent. A molar ratio of 1.2 equivalents of sulfuryl chloride to diethyl malonate has been shown to be effective.[3]
Prolonged reaction time.Monitor the reaction progress using GC analysis and stop the reaction when the concentration of the desired product is maximized, typically within 4-5 hours.[3]
Significant amount of unreacted diethyl malonate remaining Insufficient amount of chlorinating agent.Ensure at least a stoichiometric amount of the chlorinating agent is used.
Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time, as monitored by GC.
Low overall yield Product loss during work-up and purification.Optimize the extraction and purification steps. Consider using silica-plug filtration for purification to minimize yield loss that can occur during fractional distillation.[3]
Hydrolysis of the ester groups.Ensure all reagents and solvents are anhydrous, as the presence of water can lead to hydrolysis of the ester functionalities.

Data Presentation

The following table summarizes the effect of reaction time on the product distribution in the synthesis of a dimethyl chloromalonate analog, which provides insight into the expected trends for this compound.

Reaction Time (hours) Dimethyl Malonate (%) Dimethyl Chloromalonate (%) Dimethyl Dichloromalonate (%)
55.9885.0
4867515
Data adapted from a study on dimethyl chloromalonate synthesis, which is analogous to the diethyl ester synthesis.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted from a similar protocol for Dimethyl Chloromalonate) [3]

  • Reaction Setup: In a 50 L glass reactor purged with nitrogen, charge 20 kg (151.4 mol) of diethyl malonate at 25°C.

  • Addition of Chlorinating Agent: To the stirred diethyl malonate, add 24.5 kg (181.7 mol) of sulfuryl chloride over a period of 1 hour, ensuring the temperature is maintained below 25°C.

  • Reaction: Gradually heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours.

  • Monitoring: Monitor the reaction progress by taking samples for GC analysis. The reaction is typically stopped when less than 6% of the diethyl malonate remains.

  • Work-up: Cool the reaction mixture to 25°C and stir for 30 minutes. The crude this compound can then be purified.

Visualizations

Synthesis_Pathway DEM Diethyl Malonate DECM This compound (Desired Product) DEM->DECM + SO₂Cl₂ SO2Cl2 SO₂Cl₂ DEDCM Diethyl Dichloromalonate (Side Product) DECM->DEDCM + SO₂Cl₂ (Over-chlorination)

Caption: Reaction pathway for the synthesis of this compound and the formation of the dichlorinated side product.

Troubleshooting_Workflow start High Impurity Level in Product check_impurity Identify Main Impurity (GC-MS Analysis) start->check_impurity is_dichloro High Diethyl Dichloromalonate? check_impurity->is_dichloro is_unreacted High Unreacted Diethyl Malonate? check_impurity->is_unreacted   adjust_stoichiometry Reduce SO₂Cl₂ Stoichiometry is_dichloro->adjust_stoichiometry Yes reduce_time Decrease Reaction Time is_dichloro->reduce_time Yes increase_stoichiometry Increase SO₂Cl₂ Stoichiometry is_unreacted->increase_stoichiometry Yes increase_time Increase Reaction Time is_unreacted->increase_time Yes purify Purify via Fractional Distillation or Silica-Plug Filtration adjust_stoichiometry->purify reduce_time->purify increase_stoichiometry->purify increase_time->purify

Caption: Troubleshooting workflow for addressing common impurities in this compound synthesis.

References

Technical Support Center: Purification of Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyl chloromalonate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound, particularly when synthesized via chlorination of diethyl malonate, are unreacted diethyl malonate and the over-chlorinated by-product, diethyl 2,2-dichloromalonate.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For thermally stable compounds on a larger scale, vacuum distillation is often employed. However, significant yield loss can occur with this method.[1][2] For smaller scales or when thermally sensitive impurities are present, silica (B1680970) gel chromatography, particularly a silica-plug filtration, is a simpler and often more efficient method for removing polar impurities like diethyl 2,2-dichloromalonate.[1][2]

Q3: Can I use a simple aqueous wash to purify this compound?

A3: A simple aqueous wash is generally ineffective for removing the common impurities, diethyl malonate and diethyl 2,2-dichloromalonate, due to their limited water solubility.

Q4: Is recrystallization a viable purification method for this compound?

A4: While recrystallization can be used for some malonate derivatives, this compound is a liquid at room temperature, making recrystallization from common non-polar solvents challenging.[3]

Q5: What are the key safety precautions to consider when purifying this compound?

A5: this compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Vacuum Distillation Boiling points of this compound and impurities (diethyl malonate, diethyl 2,2-dichloromalonate) are too close for effective separation with the current setup.- Ensure you are using a fractionating column with sufficient theoretical plates.- Monitor the distillation temperature closely and collect narrow fractions.- Analyze fractions by GC-MS or NMR to determine their composition.- Consider a post-distillation purification step, such as silica gel chromatography, to remove remaining impurities.[2]
Product Decomposition During Distillation The distillation temperature is too high, causing the this compound to decompose.- Use a higher vacuum to lower the boiling point of the compound.- Ensure the heating mantle is set to the lowest effective temperature to maintain a steady distillation rate without overheating.[2]
Low Yield After Column Chromatography The product is strongly adsorbed to the silica gel, leading to poor recovery.- Use a less polar solvent system for elution.- Perform a silica-plug filtration with a smaller amount of silica gel.[2][3]- Ensure the crude product is properly loaded onto the column in a concentrated band.
Co-elution of Impurities During Chromatography The solvent system is not optimized to separate the product from impurities.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find the optimal conditions for separation before running the column.[3][4]- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[3]
Yellow or Dark Colored Final Product Thermal degradation or presence of colored impurities.- If discoloration occurs during distillation, reduce the distillation temperature by using a higher vacuum.- If the crude product is colored, consider a pre-treatment with activated charcoal before distillation or chromatography.

Data Presentation

Physical and Chemical Properties of this compound and Related Compounds
PropertyThis compoundDiethyl MalonateDiethyl 2,2-dichloromalonate
CAS Number 14064-10-9[3]105-53-3[5]5971-76-6
Molecular Formula C₇H₁₁ClO₄[3]C₇H₁₂O₄[5]C₇H₁₀Cl₂O₄
Molecular Weight 194.61 g/mol [3]160.17 g/mol [5]229.06 g/mol
Boiling Point (at 760 mmHg) 222 °C[5]199 °C[5][6]~230 °C (decomposes)
Density (at 25 °C) 1.204 g/mL[3][7]1.055 g/mL[5]1.36 g/mL
Refractive Index (n20/D) 1.432[3][7]1.413[5]1.448
Estimated Boiling Points of this compound at Reduced Pressures

The following boiling points are estimated using a pressure-temperature nomograph based on the boiling point at atmospheric pressure (222 °C). These are approximate values and may vary depending on the efficiency of the vacuum system.

Pressure (mmHg)Pressure (mbar)Estimated Boiling Point (°C)
11.33~70-80
56.67~90-100
1013.33~105-115
2026.66~120-130
5066.66~145-155

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by fractional vacuum distillation to separate it from lower-boiling (diethyl malonate) and higher-boiling (diethyl 2,2-dichloromalonate) impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. Ensure all glassware is dry and free of cracks.

    • Grease all ground-glass joints lightly to ensure a good seal under vacuum.

    • Place a magnetic stir bar in the distillation flask.

    • Attach the fractionating column to the distillation flask, followed by the distillation head, condenser, and receiving flask setup. It is advisable to use a setup that allows for the collection of multiple fractions without breaking the vacuum (e.g., a Perkin triangle or a cow-type adapter).

    • Connect the vacuum adapter to a cold trap (e.g., filled with dry ice/acetone) to protect the vacuum pump.

  • Distillation:

    • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).

    • Begin stirring the liquid.

    • Gradually apply vacuum to the system. The liquid may bubble as dissolved gases and volatile impurities are removed.

    • Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask.

    • Monitor the temperature at the distillation head.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which may contain low-boiling impurities like unreacted diethyl malonate. The boiling point of diethyl malonate at 12 mmHg is approximately 93-95 °C.[2]

    • Once the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • After the main fraction has been collected, if the temperature rises further, it may indicate the presence of higher-boiling impurities like diethyl 2,2-dichloromalonate. Collect this as a separate fraction.

  • Analysis:

    • Analyze all collected fractions by an appropriate method (e.g., GC-MS or NMR) to confirm their composition and purity.

Protocol 2: Purification by Silica-Plug Filtration

Objective: To remove polar impurities, primarily diethyl 2,2-dichloromalonate, from crude this compound using a simple and rapid silica-plug filtration.[1][2]

Materials:

  • Crude this compound

  • Silica gel (e.g., 60-120 mesh)

  • Short, wide-bore chromatography column or a fritted glass funnel

  • Sand

  • Non-polar solvent (e.g., hexane)

  • Slightly more polar solvent (e.g., ethyl acetate)

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Preparation of the Silica Plug:

    • Prepare a short, wide-bore chromatography column or a fritted glass funnel.

    • Add a small layer of sand to the bottom.

    • Prepare a slurry of silica gel in a non-polar solvent like hexane.

    • Pour the slurry into the column to create a compact "plug" of silica gel. The amount of silica should be about 5-10 times the weight of the crude material.

    • Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate (B1210297) to ensure solubility).

    • Carefully load the solution onto the top of the silica plug.

  • Elution:

    • Elute the product from the column using a non-polar solvent or a solvent mixture of low polarity (e.g., 95:5 hexane:ethyl acetate). This compound is less polar than diethyl 2,2-dichloromalonate and will elute first.

    • Collect fractions and monitor the elution by Thin-Layer Chromatography (TLC).

  • Analysis and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the product by GC-MS or NMR.

Mandatory Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound purification_method Select Purification Method start->purification_method distillation Vacuum Distillation purification_method->distillation Large Scale / Thermally Stable chromatography Silica Gel Chromatography purification_method->chromatography Small Scale / Thermally Sensitive dist_issue Distillation Issue? distillation->dist_issue chrom_issue Chromatography Issue? chromatography->chrom_issue low_purity_dist Low Purity dist_issue->low_purity_dist Yes decomposition Decomposition dist_issue->decomposition Yes pure_product Pure this compound dist_issue->pure_product No low_yield_chrom Low Yield chrom_issue->low_yield_chrom Yes co_elution Co-elution of Impurities chrom_issue->co_elution Yes chrom_issue->pure_product No solution1 Increase Column Efficiency / Post-distillation Chromatography low_purity_dist->solution1 solution2 Lower Temperature (Higher Vacuum) decomposition->solution2 solution3 Use Less Polar Eluent / Less Silica low_yield_chrom->solution3 solution4 Optimize Solvent System via TLC co_elution->solution4

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Diethyl Chloromalonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of diethyl chloromalonate. The content is structured to address specific experimental challenges, optimize reaction conditions, and minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring when "alkylating" this compound?

The process involves a nucleophilic substitution reaction, typically S_N2, where this compound acts as an electrophile (an alkylating agent). A nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride and forming a new carbon-carbon bond.[1] The two electron-withdrawing ester groups make the α-carbon highly susceptible to this attack.[2]

Q2: I am using a Grignard reagent (e.g., MeMgBr) as the nucleophile, but my primary product is a tertiary alcohol, not the desired alkylated malonate. What is happening?

This is a common and expected side reaction. Grignard reagents are highly reactive "hard" nucleophiles and strong bases.[3] They readily attack the electrophilic carbonyl carbon of the ester groups. This nucleophilic addition occurs twice, leading to the formation of a tertiary alcohol after acidic workup.[4] This pathway is kinetically much faster than the desired S_N2 displacement of chloride.

Q3: Which nucleophiles are best suited for the clean C-alkylation of this compound?

Softer, less basic nucleophiles are ideal as they favor the S_N2 pathway and are less likely to react with the ester carbonyls.

  • Organocuprates (Gilman Reagents, R₂CuLi): These are the reagents of choice. They are excellent for S_N2 reactions with alkyl halides but are generally unreactive towards esters, ensuring high selectivity for the desired C-alkylation product.[4][5]

  • Stabilized Enolates: Enolates derived from β-ketoesters, other malonic esters, or similarly activated methylene (B1212753) compounds are also effective.[6][7] Careful selection of the base and reaction conditions is necessary to avoid side reactions.

Q4: When using a ketone enolate as my nucleophile, I get a mixture of C-alkylated and O-alkylated products. How can I favor C-alkylation?

The formation of C- vs. O-alkylated products is a classic challenge in enolate chemistry. To favor the desired C-alkylation:

  • Use a "soft" electrophile: While you cannot change the this compound, using the corresponding diethyl bromomalonate or iodomalonate would increase the rate of C-alkylation.

  • Solvent Choice: Less polar solvents like THF or diethyl ether generally favor C-alkylation. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.

  • Counter-ion: Lithium (Li⁺) enolates often favor C-alkylation due to chelation with the enolate's oxygen atoms, which sterically blocks O-attack. Potassium (K⁺) enolates are more "free" and can lead to more O-alkylation.[8]

Q5: My reaction is slow or does not proceed to completion. What are the likely causes?

Several factors could be responsible for low reactivity:

  • Inactive Nucleophile: If generating an enolate, the base may be too weak to fully deprotonate the precursor. For example, sodium ethoxide is sufficient for deprotonating a β-ketoester but not a simple ketone.[9] Ensure the use of a sufficiently strong base (e.g., LDA, NaH).

  • Steric Hindrance: A bulky nucleophile or a sterically hindered electrophile will slow down the S_N2 reaction.

  • Anhydrous Conditions: For organometallic reagents (Grignards, organocuprates) and many enolates, the reaction must be performed under strictly anhydrous conditions, as any moisture will quench the nucleophile.[1]

Troubleshooting Guide

Problem / Symptom Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Major byproduct is a tertiary alcohol. Use of a highly reactive organometallic nucleophile (e.g., Grignard or organolithium reagent).Switch to a softer nucleophile. The recommended reagent is a lithium dialkylcuprate (Gilman reagent).[4]
Low yield of C-alkylated product; significant O-alkylation observed. Reaction with an enolate under conditions favoring O-alkylation (e.g., potassium enolate in DMF).1. Generate a lithium enolate using LDA or n-BuLi. 2. Switch to a less polar solvent like THF. 3. Perform the reaction at a lower temperature to increase selectivity.
Dialkylation of the nucleophile occurs. The nucleophile (e.g., diethyl malonate) has more than one acidic proton and is used in a ratio that allows for a second reaction.Use a strict 1:1 stoichiometry of the nucleophile to the this compound. If necessary, use a slight excess of this compound.[1]
Reaction does not go to completion; starting materials remain. 1. The base is not strong enough to generate the enolate quantitatively. 2. The nucleophile is too sterically hindered or not reactive enough. 3. Moisture is present in the reaction, quenching the nucleophile.1. Switch to a stronger base (e.g., from NaOEt to NaH or LDA). 2. Consider gentle heating, but monitor for side reactions. 3. Ensure all glassware is flame-dried and solvents are anhydrous.
Product degradation during workup (hydrolysis of esters). Prolonged exposure to strong acid or base, especially at elevated temperatures.1. Use a mild acidic quench, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). 2. Minimize the time the product is in contact with aqueous layers. 3. Avoid heating during the workup procedure.[1]

Data Presentation: Nucleophile Selection and Expected Outcome

Nucleophile Class Example Reagent Primary Product Major Side Product(s) Typical Yield Key Considerations
Organocuprate Lithium Dimethylcuprate ((CH₃)₂CuLi)Diethyl methylmalonateMinimalHigh (>80%)Reagent of choice for clean S_N2. Must be prepared in situ under anhydrous conditions.[4]
Grignard Reagent Methylmagnesium Bromide (CH₃MgBr)2,3-Dimethyl-2,3-butanediol derivative (from attack on esters)Desired C-alkylated productVery Low (<10%)Unsuitable for this reaction due to high reactivity with esters.[4]
Stabilized Enolate Sodium salt of ethyl acetoacetate (B1235776)Diethyl 2-acetyl-3-oxobutane-1,4-dicarboxylateO-alkylated enol etherModerate (40-70%)Yield is highly dependent on conditions (solvent, counter-ion, temp). Risk of O-alkylation.[7]
Simple Ketone Enolate Lithium enolate of acetoneDiethyl (2-oxopropyl)malonateO-alkylated product, aldol (B89426) condensation productsLow to Moderate (20-60%)Requires a strong, non-nucleophilic base (LDA). Prone to side reactions.[10]

Experimental Protocols

Protocol 1: Alkylation using a Lithium Dialkylcuprate (Recommended Method)

This protocol describes the reaction of this compound with lithium dimethylcuprate.

Materials:

  • Copper(I) Iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • This compound

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add CuI (1.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of MeLi (2.0 eq) dropwise via syringe. The solution will typically change color (e.g., to a yellow or colorless solution) upon formation of the lithium dimethylcuprate. Stir for 30 minutes at 0 °C.

  • Alkylation Reaction:

    • Cool the cuprate (B13416276) solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of this compound (1.0 eq) in anhydrous ether/THF dropwise over 20 minutes.

    • Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Alkylation using a Stabilized Enolate (β-Ketoester)

This protocol provides a general method for alkylating with the sodium enolate of ethyl acetoacetate.

Materials:

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Ethoxide (NaOEt)

  • Ethyl acetoacetate

  • This compound

  • Anhydrous THF or Ethanol (if using NaOEt)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation:

    • To a flame-dried flask under an inert atmosphere, add NaH (1.05 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool to 0 °C.

    • Slowly add ethyl acetoacetate (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases.

  • Alkylation Reaction:

    • Cool the resulting enolate solution back to 0 °C.

    • Add this compound (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates consumption of the starting material. Gentle heating (40-50 °C) may be required.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

G cluster_0 start Start: Select Nucleophile q1 Is the nucleophile a 'hard' carbanion (e.g., Grignard, RLi)? start->q1 q2 Is the nucleophile a stabilized enolate? q1->q2 No reagent_grignard AVOID (High risk of carbonyl addition) q1->reagent_grignard Yes reagent_cuprate Use Organocuprate (R₂CuLi) q2->reagent_cuprate No (Default to best choice) reagent_enolate Use Stabilized Enolate (e.g., from β-ketoester) q2->reagent_enolate Yes

Caption: Decision workflow for selecting the optimal nucleophile.

G cluster_1 start Problem: Low yield of C-alkylated product from enolate reaction check1 Check for O-Alkylation byproduct in crude NMR/MS start->check1 q1 Is O-Alkylation significant? check1->q1 sol1 Change Conditions: 1. Use Li⁺ counter-ion (LDA) 2. Switch to less polar solvent (THF) 3. Lower reaction temperature q1->sol1 Yes check2 Check for unreacted starting materials q1->check2 No end Re-run optimized reaction sol1->end q2 Are starting materials present? check2->q2 sol2 Troubleshoot Reaction: 1. Use stronger base (e.g., NaH, LDA) 2. Ensure anhydrous conditions 3. Increase reaction time/temp q2->sol2 Yes q2->end No sol2->end

Caption: Troubleshooting flowchart for enolate alkylation reactions.

References

Preventing decomposition of Diethyl chloromalonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl Chloromalonate (DECM). This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound (DECM) decomposition?

A1: The most common signs of DECM decomposition include:

  • Pressure Buildup: Decomposition can release hydrogen chloride (HCl) gas, leading to pressure buildup inside the container.[1]

  • Fuming: Upon opening, the container may release white fumes of HCl gas, especially in the presence of moist air.

  • Color Change: The typically clear, colorless liquid may develop a yellow or brownish tint, indicating the presence of impurities or degradation products.[2]

  • Changes in Acidity: An increase in acidity, detectable by pH measurement of a quenched sample, points to HCl formation.

Q2: What are the primary causes of DECM decomposition?

A2: DECM is sensitive to environmental factors. The primary causes of decomposition are:

  • Moisture: DECM is susceptible to hydrolysis. The ester groups can react with water, and the chlorine atom can be substituted, leading to the formation of diethyl malonate and corrosive hydrogen chloride.[3]

  • Elevated Temperatures: High temperatures accelerate the rate of decomposition.[4]

  • Incompatible Materials: Contact with strong bases, strong acids, and strong oxidizing agents can catalyze decomposition.[1][4]

Q3: What are the official recommended storage conditions for DECM?

A3: To ensure stability, DECM should be stored under controlled conditions. Key recommendations from suppliers and safety data sheets include:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[3]

  • Temperature: Store in a cool environment. Specific recommendations vary, but common ranges are 2-8°C or in a freezer at -20°C.[3][5][6]

  • Container: Keep the container tightly sealed and stored upright in a dry, well-ventilated area designated for corrosives.[3][4][7]

  • Separation: Store away from incompatible materials like strong oxidizing agents, acids, and bases.[4]

Q4: What are the main decomposition products of DECM?

A4: The primary decomposition pathway is hydrolysis, which yields Diethyl Malonate and Hydrogen Chloride (HCl). Further hydrolysis of the ester groups can lead to the formation of Malonic Acid and Ethanol.

Q5: How can I verify the purity of my stored DECM before an experiment?

A5: The most reliable method for assessing the purity of DECM is through analytical techniques. Gas Chromatography (GC) is the standard method used to determine the purity percentage.[2] Other spectroscopic methods like ¹H NMR and ¹³C NMR can also be used to identify the presence of major impurities and decomposition products.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter with stored this compound.

Issue 1: The container is pressurized, or fumes are observed upon opening.

  • Probable Cause: Decomposition has occurred, releasing hydrogen chloride (HCl) gas. This is a strong indicator of moisture contamination.

  • Immediate Action:

    • Work exclusively within a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, and a face shield.

    • Carefully and slowly vent the container by slightly unscrewing the cap to release the pressure. Point the container opening away from you and any other personnel.

  • Resolution:

    • The material is likely partially decomposed. Its purity should be assessed via Gas Chromatography (GC) before use.

    • If the material is still required, consider using it immediately after purity assessment or purifying it via vacuum distillation if feasible.

    • Review your storage protocol to identify and eliminate potential sources of moisture ingress. Ensure the inert gas blanket is properly maintained.

Issue 2: The DECM has turned from colorless to a yellow or light brown color.

  • Probable Cause: The color change indicates the formation of degradation products or impurities. While the compound may still be usable for some applications, its purity is compromised.

  • Action:

    • Assess the purity of the material using a quantitative method like GC.[2]

    • Compare the purity results against the requirements for your specific experiment.

  • Resolution:

    • If purity is below your experimental threshold, do not use the material.

    • For less sensitive applications, the material might be usable, but be aware that impurities could affect reaction yield and side-product formation.

    • Dispose of the material as hazardous chemical waste according to your institution's guidelines.[2]

Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationaleReference(s)
Temperature 2-8°C or -20°CMinimizes thermal decomposition rate.[3][5][6]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)Prevents exposure to atmospheric moisture and oxygen, inhibiting hydrolysis.[3]
Container Tightly sealed, uprightPrevents leakage and moisture ingress.[3][7]
Location Dry, well-ventilated, corrosives areaEnsures safety and prevents accumulation of potentially hazardous vapors.[4]
Incompatibilities Store away from strong acids, bases, and oxidizing agentsPrevents catalyzed decomposition reactions.[1][4]
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of DECM and detecting the presence of Diethyl Malonate, a common decomposition product. Instrument conditions may need to be optimized for your specific equipment.

1. Principle

A sample of this compound is volatilized and separated into its components based on their boiling points and interaction with the stationary phase of a GC column. A Flame Ionization Detector (FID) is used for quantification.

2. Equipment & Reagents

  • Gas Chromatograph with FID

  • Capillary Column (e.g., DB-5, HP-5ms, or similar non-polar column, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler or manual syringe

  • High-purity solvents (e.g., Ethyl Acetate or Dichloromethane, GC grade)

  • High-purity reference standards for this compound and Diethyl Malonate

  • High-purity carrier gas (Helium or Hydrogen)

3. Standard & Sample Preparation

  • Standard Solution: Accurately prepare a standard solution of this compound (~1 mg/mL) in the chosen solvent. If quantifying decomposition products, prepare a separate standard for Diethyl Malonate.

  • Sample Solution: Prepare a sample solution of the stored this compound at the same concentration (~1 mg/mL) in the same solvent.

4. GC-FID Operating Conditions (Example)

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80°C, hold 2 min Ramp: 15°C/min to 240°C Hold: 5 min at 240°C
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C

5. Data Analysis

  • Integrate the peaks in the resulting chromatograms.

  • Identify the peaks for this compound and any impurities (e.g., Diethyl Malonate) by comparing retention times with the reference standards.

  • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of DECM Peak / Total Area of All Peaks) x 100

Visualizations

DecompositionPathway DECM This compound DEM Diethyl Malonate DECM->DEM + H₂O (Hydrolysis) HCl Hydrogen Chloride (Gas) DECM->HCl + H₂O (Hydrolysis) H2O Water (Moisture)

Caption: Primary hydrolysis pathway of this compound.

TroubleshootingWorkflow cluster_observe Observation cluster_assess Assessment cluster_action Action start Observe Issue with Stored DECM pressure Pressure Buildup or Fuming? start->pressure color_change Color Change (Yellow/Brown)? pressure->color_change No action_pressure Probable Cause: Moisture Contamination & HCl Gas Formation. Action: 1. Handle in Fume Hood. 2. Vent Container Carefully. 3. Assess Purity (GC). pressure->action_pressure Yes action_color Probable Cause: Formation of Impurities. Action: 1. Assess Purity (GC). 2. Use Only if Purity Meets Requirement. color_change->action_color Yes action_ok No Obvious Issues. Action: Proceed with caution. Consider routine QC check if stored long-term. color_change->action_ok No

Caption: Troubleshooting workflow for stored this compound.

References

Troubleshooting low conversion rates in reactions with Diethyl chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Chloromalonate Reactions

Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when using this compound as an alkylating agent (electrophile)?

Low conversion rates often stem from issues with the nucleophile generation, reaction conditions, or reagent quality. The primary factors include:

  • Ineffective Deprotonation: The base used may be too weak, insufficient in quantity (less than one full equivalent), or degraded due to moisture.[1] Alkoxide bases are particularly sensitive to moisture and should be handled under anhydrous conditions.[1]

  • Poor Reagent Quality: The this compound itself may contain impurities from its synthesis, such as unreacted diethyl malonate or over-chlorinated diethyl dichloromalonate, which can interfere with the reaction.[2]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low for the reaction to proceed efficiently, or the reaction time may be insufficient.[3][4]

  • Presence of Moisture: Water in the solvent or on the glassware can quench the base and lead to hydrolysis of the ester groups.[1][5]

Q2: My reaction has stalled with significant amounts of unreacted starting materials. What is the first thing I should verify?

When a reaction stalls, the first step is to assess the factors critical for initiating the reaction:

  • Base Activity: Ensure the base is fresh, has been stored correctly under inert conditions, and is not expired.[1] If using a solid base like sodium hydride, ensure the mineral oil has been washed away with a dry solvent if necessary.

  • Anhydrous Conditions: Confirm that all glassware was flame- or oven-dried and that all solvents and reagents are anhydrous.[1]

  • Reaction Temperature: Some reactions require an initial period of heating (reflux) to overcome the activation energy.[3] Monitor the reaction by TLC or GC-MS to determine if a temperature increase is warranted.[6]

  • Solvent Choice: The solvent must be appropriate for the reaction. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the enolate and improve reaction rates.[3]

Q3: I'm observing several unexpected side products. What are the likely culprits?

The formation of multiple side products points to competing reaction pathways. Common side reactions include:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the this compound ester groups, forming the corresponding carboxylic acid, which can complicate workup.[5]

  • Products from Impurities: If your starting this compound is impure, you may see side products derived from diethyl dichloromalonate or unreacted diethyl malonate.[2]

  • Elimination Reactions: If the nucleophile's base is particularly strong or sterically hindered, it may favor an E2 elimination pathway over the desired SN2 substitution.[6]

  • Self-Condensation: Under strongly basic conditions, a Claisen-type self-condensation of the nucleophilic ester can occur, consuming the starting material.[1]

Q4: How critical is the purity of this compound for achieving high conversion?

Purity is paramount. This compound is often synthesized by chlorinating diethyl malonate with reagents like sulfuryl chloride.[7] This process can leave behind two key impurities:

  • Diethyl malonate (starting material): This impurity will not act as an electrophile and will remain unreacted, lowering the theoretical maximum yield.[2]

  • Diethyl dichloromalonate (over-chlorinated product): This impurity is reactive and can lead to the formation of undesired byproducts, making purification more difficult and reducing the yield of the target molecule.[2] Studies on the analogous dimethyl chloromalonate show that extended reaction times during synthesis can significantly increase the amount of the dichloro impurity.[2][7]

Troubleshooting Guide: Low Conversion Workflow

The following diagram outlines a systematic approach to diagnosing the cause of low conversion rates in your reaction.

TroubleshootingWorkflow start Low Conversion Rate check_reagents 1. Verify Reagents start->check_reagents check_conditions 2. Assess Conditions start->check_conditions check_side_reactions 3. Investigate Side Reactions start->check_side_reactions base_issue Base Issue? - Insufficient Equivalents - Degraded/Wet - pKa Mismatch check_reagents->base_issue Base OK? reagent_purity Purity Issue? - Impure this compound - Wet Solvent/Reagents check_reagents->reagent_purity Purity OK? temp_time Temp / Time Issue? - Temperature too low - Reaction time too short check_conditions->temp_time Conditions OK? solvent Solvent Issue? - Poor Solubility - Reacts with Base check_conditions->solvent Solvent OK? hydrolysis Hydrolysis? - Evidence of acid formation check_side_reactions->hydrolysis Side Products? elimination Elimination? - Alkene byproduct detected - Bulky base used check_side_reactions->elimination

Caption: A logical workflow for troubleshooting low conversion rates.

Data Presentation

The purity of the starting this compound is critical. The table below, adapted from data on the synthesis of the analogous dimethyl chloromalonate, illustrates how reaction parameters can affect the purity of the final product, which in turn impacts subsequent reactions.

Table 1: Effect of Reaction Time on Chloromalonate Synthesis Purity

Reactant Ratio (Sulfuryl Chloride : Malonate) Reaction Time (hours) Temperature (°C) Product Purity (% by GC)[2] Dichloro Impurity (% by GC)[2] Starting Malonate (% by GC)[2]
1.2 : 1 5 40-45 ~88% ~5.0% ~5.9%

| 1.2 : 1 | 48 | 40-45 | ~75% | ~15% | ~6.0% |

As shown, prolonged reaction times can decrease the desired product's purity by increasing the formation of the dichloro impurity.[2]

Experimental Protocols

Protocol 1: General Procedure for Alkylation using this compound

This protocol describes a general method for the C-alkylation of a nucleophile (e.g., a ketone or another malonic ester) using this compound as the electrophile.

Materials:

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt))[1]

  • Nucleophile (1.0 equivalent)

  • This compound (1.0-1.1 equivalents)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Apparatus:

  • A flame- or oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

Procedure:

  • Setup: Assemble the glassware and ensure the system is under an inert, anhydrous atmosphere.

  • Base Addition: To the flask, add the anhydrous solvent and the base. If using NaH, add it as a 60% dispersion in mineral oil.[3]

  • Nucleophile Deprotonation: Cool the mixture to 0 °C in an ice bath. Slowly add the nucleophile dropwise to the stirred suspension of the base.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until gas evolution (if any) ceases.[3] This ensures complete formation of the nucleophilic enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the this compound dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored carefully by TLC or GC-MS.[3][6] Gentle heating may be required to drive the reaction to completion.[4]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.[4]

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.[1]

References

Technical Support Center: Managing Impurities in Commercial Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, quantifying, and removing common impurities in commercial-grade diethyl chloromalonate. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety information to ensure the quality and success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is primarily synthesized by the chlorination of diethyl malonate. The most prevalent impurities are typically unreacted starting material, diethyl malonate , and the over-chlorinated byproduct, diethyl 2,2-dichloromalonate .[1] Residual solvents from the synthesis and purification process may also be present.

Q2: How do these impurities affect my downstream reactions?

A2: The presence of impurities can have significant consequences for subsequent synthetic steps.

  • Diethyl Malonate : This impurity can compete in alkylation and acylation reactions, leading to the formation of undesired byproducts and reducing the yield of your target molecule.[2][3] In reactions where stoichiometry is critical, its presence can lead to incomplete conversion of other reagents.

  • Diethyl 2,2-Dichloromalonate : This di-halogenated impurity is generally less reactive in nucleophilic substitution reactions than this compound. However, its presence reduces the molar equivalence of the desired reactant, leading to lower yields. It can also potentially participate in side reactions under certain conditions.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound is most commonly assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to identify and quantify impurities.[4]

Q4: What is a typical purity level for commercial this compound?

A4: The purity of commercial this compound can vary. While high-purity grades are available, it is not uncommon to find batches with purities around 95% or lower, with the main impurities being diethyl malonate and diethyl 2,2-dichloromalonate.[5] For a related compound, dimethyl chloromalonate, commercial purity can be less than 85%.[1]

Q5: What are the recommended methods for purifying this compound?

A5: The two most effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

  • Fractional Vacuum Distillation is suitable for large quantities and can provide very pure product, provided the boiling points of the components are sufficiently different.[6][7]

  • Column Chromatography is ideal for smaller scales and for separating compounds with very close boiling points. It is also effective for removing the more polar diethyl 2,2-dichloromalonate impurity.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered when using commercial this compound.

Problem Potential Cause Suggested Solution
Low yield of mono-alkylated product in malonic ester synthesis. Presence of unreacted diethyl malonate impurity, which also undergoes alkylation.Purify the this compound before use using fractional distillation or column chromatography to remove the diethyl malonate. Alternatively, adjust the stoichiometry of your reagents to account for the impurity, though this may complicate purification of the final product.
Reaction mixture shows multiple unexpected byproducts. The presence of diethyl 2,2-dichloromalonate may lead to side reactions under your specific reaction conditions.Analyze the starting material to quantify the di-chloro impurity. Purify the this compound to remove this impurity. Consider if the reaction conditions (e.g., strong base, high temperature) could be promoting reactions with the di-chloro impurity.
Inconsistent reaction outcomes between different batches of this compound. Varying levels of impurities in different commercial batches.Always analyze the purity of a new batch of this compound before use. Standardize your material by purification if significant batch-to-batch variation is observed.
Difficulty in purifying the final product. Impurities from the starting this compound are carried through the reaction and have similar physical properties to the desired product.Purifying the starting material is often easier than purifying the final product. A high-purity starting material simplifies downstream purification.

Data Presentation: Impurity Profile and Physical Properties

The following tables summarize key data for this compound and its common impurities.

Table 1: Typical Impurity Profile in Commercial this compound

Compound Typical Purity Range (%) Common Impurity Range (%)
This compound90 - 97N/A
Diethyl malonateN/A1 - 5
Diethyl 2,2-dichloromalonateN/A1 - 5

Note: These values are estimates based on related compounds and can vary between suppliers and batches. It is crucial to analyze each batch for an accurate impurity profile.

Table 2: Physical Properties for Separation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Refractive Index (n20/D) Density (g/mL at 25°C)
Diethyl malonate160.17199.31.4141.055
This compound194.612221.4321.204
Diethyl 2,2-dichloromalonate229.06233-234~1.445~1.29

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and semi-quantification of volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC System or equivalent.

    • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.

    • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 40-300 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to diethyl malonate, this compound, and diethyl 2,2-dichloromalonate based on their retention times and mass spectra.

    • Calculate the relative purity by peak area percentage.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying larger quantities of this compound.

Apparatus Setup:

  • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.

  • Use a round-bottom flask of an appropriate size for the volume of crude material.

  • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Use a magnetic stir bar in the distillation flask.

Procedure:

  • System Preparation: Ensure all glassware is dry and free of cracks. Grease all joints to ensure a good seal under vacuum.

  • Charge the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Evacuate the System: Slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).

  • Distillation:

    • Begin heating the flask gently while stirring.

    • Monitor the temperature at the head of the fractionating column.

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities like residual solvents and some diethyl malonate.

    • Collect the main fraction of pure this compound at a stable temperature.

    • The higher-boiling fraction will contain diethyl 2,2-dichloromalonate.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to confirm their composition.

Protocol 3: Purification by Column Chromatography

This method is effective for smaller scale purification and for removing the more polar di-chloro impurity.

Methodology:

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel (e.g., 60-120 mesh) in a non-polar solvent like hexane (B92381).

    • Pack a chromatography column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate).

    • Carefully load the solution onto the top of the silica column.

  • Elution:

    • Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • The less polar diethyl malonate will elute first, followed by the desired this compound. The more polar diethyl 2,2-dichloromalonate will elute last.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Confirm the purity of the combined fractions by GC-MS or NMR.

Visualizations

experimental_workflow cluster_analysis Purity Assessment cluster_decision Purification Decision cluster_purification Purification Methods cluster_final Final Product start Commercial this compound gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr decision Purity Acceptable? gcms->decision nmr->decision distillation Fractional Vacuum Distillation decision->distillation No (Large Scale) chromatography Column Chromatography decision->chromatography No (Small Scale) pure_product Pure this compound decision->pure_product Yes distillation->pure_product chromatography->pure_product troubleshooting_pathway start Low Yield in Subsequent Reaction check_purity Analyze Purity of Starting Material (GC-MS/NMR) start->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected identify_impurity Identify Main Impurity impurity_detected->identify_impurity Yes other_issue Investigate Other Reaction Parameters impurity_detected->other_issue No dem Diethyl Malonate identify_impurity->dem dedcm Diethyl Dichloromalonate identify_impurity->dedcm purify Purify this compound (Distillation/Chromatography) dem->purify dedcm->purify proceed Proceed with Pure Reagent purify->proceed

References

Catalyst Selection for Reactions Involving Diethyl Chloromalonate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving diethyl chloromalonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound and what catalysts are typically used?

A1: this compound is a versatile reagent used in various carbon-carbon bond-forming reactions. The primary reaction types and their associated catalysts include:

  • Michael Addition: This reaction involves the addition of this compound to α,β-unsaturated compounds.

    • Organocatalysts: Chiral bifunctional tertiary amine-thioureas are used for highly enantioselective additions to chalcones.[1]

    • Metal Catalysts: Nickel-Sparteine complexes are effective for the enantioselective Michael addition of diethyl malonate to chalcones, a reaction analogous to what would be expected with this compound.[2][3]

  • Arylation: This involves the coupling of an aryl group to the α-carbon of this compound.

    • Copper-based Catalysts: Copper(I) iodide (CuI) with a ligand like 2-phenylphenol (B1666276) or 2-picolinic acid is used for the arylation with aryl iodides.[4][5][6][7][8] CuO-nanoparticles also serve as an efficient heterogeneous catalyst for this transformation.[9][10][11][12]

    • Palladium-based Catalysts: Palladium complexes with sterically hindered phosphine (B1218219) ligands can catalyze the arylation with aryl bromides and chlorides.[13]

  • Domino Reactions: this compound participates in K2CO3-catalyzed domino reactions, which can include a sequence of Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation.[14]

  • Alkylation: While less common for this compound itself due to the existing chloro-substituent, related diethyl malonate alkylations are frequently performed using phase-transfer catalysis (PTC) with bases like potassium carbonate and catalysts such as 18-crown-6 (B118740) or quaternary ammonium (B1175870) salts.[15][16]

Q2: How do I choose the best catalyst for my specific reaction?

A2: The optimal catalyst depends on the desired transformation, substrate scope, and required stereoselectivity.

  • For enantioselective Michael additions , chiral organocatalysts or chiral metal complexes like Nickel-Sparteine are preferred.[1][2][3]

  • For C-arylation , copper-based catalysts are generally mild and effective, particularly with aryl iodides.[4][5][6][7][8] For less reactive aryl bromides or chlorides, a palladium-based catalyst system may be necessary.[13] CuO-nanoparticles offer the advantage of being a heterogeneous catalyst that can be recovered and reused.[9][10][11][12]

  • For domino reactions leading to complex heterocyclic structures, a simple base catalyst like potassium carbonate can be very effective.[14]

Q3: What are the key experimental parameters to consider when optimizing a reaction with this compound?

A3: Key parameters to optimize include:

  • Catalyst Loading: Typically ranges from 1-10 mol%.

  • Solvent: The choice of solvent is critical. For instance, toluene (B28343) is often optimal for Nickel-Sparteine catalyzed Michael additions, while polar aprotic solvents like DMSO may be required for some C-arylation reactions.[2][9]

  • Base: The choice and stoichiometry of the base are crucial, especially in arylation and alkylation reactions. Common bases include cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the catalyst system and substrate reactivity.

  • Ligand: For metal-catalyzed reactions, the ligand plays a critical role in catalyst stability and reactivity.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For heterogeneous catalysts like CuO-nanoparticles, consider catalyst poisoning and refer to regeneration protocols if available.[17][18][19][20]
Inappropriate Solvent The solvent may not be suitable for the chosen catalyst system or may not be sufficiently dry. For moisture-sensitive reactions, use anhydrous solvents.
Suboptimal Base The base may not be strong enough to deprotonate the malonate or the reaction precursor effectively. Consider a stronger base or a different base/solvent combination.[21]
Incorrect Reaction Temperature The reaction may require heating to overcome the activation energy. Incrementally increase the reaction temperature and monitor the progress by TLC or GC-MS.[21]
Poor Quality Reagents Verify the purity of this compound and the coupling partner. Impurities can inhibit the catalyst or lead to side reactions.[22]

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield or No Reaction check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_conditions Assess Reaction Conditions (Solvent, Temperature, Base) check_catalyst->check_conditions Catalyst OK check_reagents Evaluate Reagent Purity check_conditions->check_reagents Conditions OK optimize Systematically Optimize Parameters check_reagents->optimize Reagents OK

Caption: Troubleshooting logic for low-yield reactions.

Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or GC-MS analysis shows multiple spots/peaks in addition to the desired product.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Side Reactions of this compound This compound can undergo self-condensation or other side reactions under certain conditions. Adjusting the stoichiometry or the order of addition of reagents can minimize these.
Catalyst-Induced Decomposition The catalyst may be promoting the decomposition of the starting materials or the product. Consider lowering the catalyst loading or the reaction temperature.
Reaction with Solvent In some cases, the solvent may participate in the reaction. Choose an inert solvent for your specific reaction conditions.
Dialkylation/Diarylation In arylation or alkylation reactions, the formation of the disubstituted product can be a significant side reaction. Using a slight excess of this compound can favor mono-substitution.[21]

Experimental Workflow for a Typical Catalytic Reaction

experimental_workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Addition of Reactants (Solvent, this compound, Substrate) setup->reagents catalyst Addition of Catalyst and Base/Ligand reagents->catalyst reaction Reaction Monitoring (TLC, GC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for reactions involving this compound.

Data Presentation: Catalyst Performance Comparison

Table 1: Catalyst Performance in the Michael Addition of Diethyl Malonate to Chalcones
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
NiCl₂ / (-)-Sparteine10Toluene2558886[2]
Ni(acac)₂ / (-)-Sparteine10Toluene2558580[2]
Cinchona Alkaloid-derived Thiourea5TolueneRoom Temp4>6580-99[1][23]
Table 2: Catalyst Performance in the C-Arylation of Diethyl Malonate with Aryl Halides
Catalyst SystemLigand/AdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI2-PhenylphenolCs₂CO₃N/A70N/AGood to Excellent[4][5][6][7]
CuI2-Picolinic AcidCs₂CO₃1,4-Dioxane (B91453)Room TempN/AGood to Excellent[8]
CuO-nanoparticlesNoneCs₂CO₃DMSO80880[9][11]
Pd(dba)₂P(t-Bu)₃N/AN/AN/AN/AN/A[13]

Experimental Protocols

Protocol 1: Nickel-Sparteine Catalyzed Enantioselective Michael Addition

This protocol is adapted from the enantioselective Michael addition of diethyl malonate to chalcone (B49325).[2][24]

Materials:

  • NiCl₂ (10 mol%)

  • (-)-Sparteine (10 mol%)

  • Chalcone (1.0 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry flask under a nitrogen atmosphere, add NiCl₂ and (-)-Sparteine to anhydrous toluene.

  • Stir the mixture at room temperature for 6 hours to form the catalyst complex.

  • Add the chalcone in portions to the catalyst mixture and stir for an additional 30 minutes.

  • Slowly add a solution of this compound in anhydrous toluene to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Upon completion, quench the reaction with dilute HCl and extract the product with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: Copper-Catalyzed C-Arylation with Aryl Iodide

This protocol is a general procedure for the copper-catalyzed arylation of diethyl malonate.[4][5][6][7][8]

Materials:

  • CuI (5 mol%)

  • 2-Picolinic acid (10 mol%)

  • Aryl iodide (1.0 equiv)

  • This compound (2.0 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried flask under an argon atmosphere, add CuI, 2-picolinic acid, Cs₂CO₃, and the aryl iodide.

  • Add anhydrous 1,4-dioxane and this compound.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: CuO-Nanoparticle Catalyzed C-Arylation

This protocol describes the heterogeneous catalysis for the C-arylation of an active methylene (B1212753) compound.[9][10][11]

Materials:

  • CuO-nanoparticles (10 mol%)

  • Aryl halide (1.0 equiv)

  • This compound (3.0 equiv)

  • Cs₂CO₃ (0.5 equiv)

  • DMSO

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add the aryl halide, this compound, and Cs₂CO₃ to DMSO.

  • Add the CuO-nanoparticles to the mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and recover the catalyst by centrifugation.

  • Wash the catalyst with ethyl acetate for reuse.

  • Pour the filtrate into 1N HCl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product.

References

Technical Support Center: Diethyl Chloromalonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with diethyl chloromalonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is incomplete, and I still have a significant amount of starting material. What could be the cause?

A1: Incomplete reactions are a common issue and can stem from several factors. Here are the primary aspects to investigate:

  • Insufficient Reaction Time or Temperature: Some reactions require extended periods or heating to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. For reactions requiring the deprotonation of a nucleophile, ensure the base is strong enough and used in the correct stoichiometric amount to drive the reaction forward. For instance, in alkylation reactions, a strong base like sodium ethoxide is often used.[1]

  • Reagent Purity: Impurities in either the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials. Commercially available this compound can contain impurities like diethyl 2,2-dichloromalonate.

  • Anhydrous Conditions: For reactions sensitive to moisture, such as those involving strong bases or organometallic reagents, ensure all glassware is thoroughly dried and anhydrous solvents are used. Water can quench the base and hydrolyze the ester groups.

Q2: I am observing the formation of a di-substituted product in my reaction. How can I favor the mono-substituted product?

A2: The formation of a di-substituted product is a common side reaction, especially in alkylations. This occurs because the mono-substituted product may still possess an acidic proton, allowing for a second reaction. To minimize this:

  • Control Stoichiometry: Use a 1:1 molar ratio of your nucleophile to this compound. A slight excess of the nucleophile can sometimes favor mono-substitution.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile and reduces the likelihood of the mono-substituted product reacting further.

  • Temperature Control: Maintain a controlled, often lower, temperature during the addition of this compound. Exothermic reactions can increase the rate of the second substitution.

Q3: My desired product seems to have hydrolyzed during work-up. How can I prevent this?

A3: The ester groups of this compound and its products can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures.[2]

  • Careful pH Control: During aqueous work-up, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases.

  • Use of Mild Bases for Washing: If a basic wash is required to remove unreacted starting materials, use a mild base like a saturated sodium bicarbonate solution and perform the wash quickly and at a low temperature.[3]

  • Minimize Heating: Avoid heating the reaction mixture for extended periods in the presence of acid or base during the work-up procedure.

Q4: I am having difficulty purifying my product. What are the recommended purification methods?

A4: The choice of purification method depends on the scale of the reaction, the properties of the product, and the impurities present.

  • Extraction and Washing: A standard aqueous work-up involving extraction with an organic solvent, followed by washing with water, brine, and sometimes a dilute bicarbonate solution, is the first step in purification.[3][4][5]

  • Distillation: For thermally stable liquid products with boiling points significantly different from impurities, vacuum distillation can be an effective purification method.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of products. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a common starting point. For removing the common impurity diethyl 2,2-dichloromalonate, a silica-plug filtration can be effective.

  • Crystallization/Precipitation: If your product is a solid, it can often be purified by recrystallization from a suitable solvent or by precipitation. For example, diethyl aminomalonate can be isolated as its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude product.[3][4][5]

Data Presentation

Table 1: Common Bases and Solvents in this compound Reactions

BaseTypical ApplicationCommon Solvents
Sodium EthoxideAlkylation of malonic estersEthanol
Potassium Carbonate (K₂CO₃)Domino reactions, alkylationsAcetone, DMF, Acetonitrile
Triethylamine (Et₃N)Reactions with amines and other nucleophilesDichloromethane, THF, Acetonitrile
Sodium Bicarbonate (NaHCO₃)Mild base for work-up proceduresWater/Organic Solvent

Table 2: Troubleshooting Common Side Products

Side ProductLikely CauseSuggested Solution
Di-substituted ProductReaction of the mono-substituted product with another equivalent of this compound.Control stoichiometry (1:1 ratio), slow addition of this compound, lower reaction temperature.
Hydrolyzed Product (Carboxylic Acid)Presence of water during the reaction or work-up under acidic/basic conditions.Use anhydrous conditions, careful neutralization during work-up, use mild bases for washing.[2]
Elimination ByproductIf the nucleophile has beta-hydrogens, elimination can compete with substitution.Use a less hindered base, lower reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (Synthesis of Diethyl Aminomalonate Hydrochloride)

This protocol is adapted from the synthesis of diethyl aminomalonate hydrochloride.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

  • Addition of this compound: Cool the solution in an ice bath. Slowly add one equivalent of this compound to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Quenching and Extraction: If necessary, filter off any solid byproducts. The reaction mixture can be washed with a 1% sodium bicarbonate solution.[3] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Work-up: Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purification (Precipitation as Hydrochloride Salt): Dissolve the crude product in dry diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution while stirring. The hydrochloride salt of the product will precipitate as a white solid.[3][4][5]

  • Isolation: Collect the solid product by suction filtration, wash with cold dry ether, and dry under vacuum.

Mandatory Visualization

experimental_workflow start Start: Reaction Setup reaction Nucleophilic Substitution (e.g., with Amine) start->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction washing Washing (Water, Brine, NaHCO3) extraction->washing drying Drying over Na2SO4 or MgSO4 washing->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification concentration->purification distillation Vacuum Distillation purification->distillation If liquid & thermally stable chromatography Column Chromatography purification->chromatography If mixture or thermally sensitive crystallization Crystallization/ Precipitation purification->crystallization If solid product Pure Product distillation->product chromatography->product crystallization->product

Caption: General experimental workflow for this compound reactions.

troubleshooting_purification start Crude Product Obtained is_solid Is the product a solid? start->is_solid crystallize Attempt Recrystallization or Precipitation is_solid->crystallize Yes is_liquid Is the product a liquid? is_solid->is_liquid No is_pure_solid Is it pure? crystallize->is_pure_solid end_solid Pure Solid Product is_pure_solid->end_solid Yes column Perform Column Chromatography is_pure_solid->column No distill Attempt Vacuum Distillation is_liquid->distill Yes is_liquid->column No is_pure_liquid Is it pure? distill->is_pure_liquid end_liquid Pure Liquid Product is_pure_liquid->end_liquid Yes is_pure_liquid->column No is_pure_column Is it pure? column->is_pure_column end_column Pure Product is_pure_column->end_column Yes re_column Optimize Chromatography (Solvent, Gradient) is_pure_column->re_column No re_column->column

Caption: Decision tree for troubleshooting product purification.

References

Technical Support Center: Scaling Up Diethyl Chloromalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of diethyl chloromalonate from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at both lab and pilot scales?

A1: The most prevalent and scalable method for synthesizing this compound is the direct chlorination of diethyl malonate using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[1] This method is advantageous due to the availability and cost-effectiveness of the starting materials.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the exothermic nature of the chlorination reaction with sulfuryl chloride and the evolution of corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[2] Proper temperature control, adequate ventilation, and a system to scrub the off-gases are critical at the pilot plant scale.

Q3: What is the main impurity formed during the synthesis, and how can it be minimized?

A3: The principal impurity is diethyl dichloromalonate. Its formation can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction temperature. Using a slight excess of diethyl malonate and maintaining a lower reaction temperature can help reduce the formation of the dichloro impurity. One study on the analogous dimethyl chloromalonate synthesis found that prolonged reaction times can also lead to an increase in the dichloro impurity.[3]

Q4: What are the recommended purification methods at the pilot plant scale?

A4: While fractional distillation is a common purification technique, it can be challenging for this compound due to the close boiling points of the product and the dichloro impurity, which can lead to significant yield loss.[4] A more effective method at a larger scale is silica-plug filtration, which has been successfully used for the purification of the analogous dimethyl chloromalonate.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Conversion of Diethyl Malonate - Insufficient amount of chlorinating agent.- Reaction temperature is too low.- Poor mixing.- Verify the stoichiometry and purity of the chlorinating agent.- Gradually increase the reaction temperature, monitoring for exotherms.- Ensure adequate agitation to maintain a homogeneous reaction mixture. At pilot scale, consider increasing the impeller speed or evaluating the reactor geometry for better mixing efficiency.
High Levels of Diethyl Dichloromalonate Impurity - Excess of chlorinating agent.- Reaction temperature is too high.- Prolonged reaction time.- Reduce the molar equivalent of the chlorinating agent.- Maintain strict temperature control, especially during the addition of the chlorinating agent.- Monitor the reaction progress by GC and stop the reaction once the desired conversion of the starting material is achieved.[3]
Runaway Reaction / Poor Temperature Control - Addition rate of the chlorinating agent is too fast.- Inadequate cooling capacity of the reactor.- Poor heat transfer due to reactor fouling or insufficient mixing.- Reduce the addition rate of the chlorinating agent.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the batch.- Check for and address any issues with reactor cleanliness and mixing that could impede heat transfer.
Product Decomposition During Work-up or Purification - Presence of water, which can lead to hydrolysis.- High temperatures during distillation.- Ensure all equipment is dry and use anhydrous solvents.- If distillation is used, perform it under reduced pressure to lower the boiling point.[4]- Consider non-thermal purification methods like silica-plug filtration.[3]
Inconsistent Results Between Lab and Pilot Scale - Differences in mixing efficiency.- Variations in heat transfer characteristics.- Different material of construction for the reactors.- Characterize and maintain similar mixing parameters (e.g., power per unit volume) between scales.- Account for the lower surface area-to-volume ratio at the pilot scale, which affects heat transfer.- Evaluate if the reactor material has any catalytic effect on the reaction.

Data Presentation

Table 1: Comparison of Laboratory and Pilot Plant Synthesis Parameters for this compound

ParameterLaboratory ScalePilot Plant Scale (Adapted from Dimethyl Chloromalonate Synthesis[3])
Starting Material Diethyl MalonateDiethyl Malonate
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Sulfuryl Chloride (SO₂Cl₂)
Molar Ratio (Malonate:SO₂Cl₂) ~1 : 1.1 - 1.2~1 : 1.2
Batch Size 100 g - 1 kg20 kg
Solvent Typically neat or in a solvent like DichloromethaneNeat
Addition Temperature 20-25°C< 25°C
Addition Time 30 - 60 minutes1 hour
Reaction Temperature 25 - 45°C40 - 45°C
Reaction Time 2 - 5 hours4 - 5 hours
Typical Crude Purity (by GC) 85 - 92%~90%
Purification Method Fractional Distillation or Column ChromatographySilica-Plug Filtration
Final Purity (by GC) > 95%> 95%

Experimental Protocols

Pilot Plant Scale Synthesis of this compound (Adapted from Dimethyl Chloromalonate Synthesis[3])

  • Reactor Preparation: A 50-L glass-lined reactor is purged with nitrogen.

  • Charging Reactants: Charge the reactor with 20 kg of diethyl malonate at 25°C.

  • Addition of Chlorinating Agent: To the stirred contents, add 24.5 kg of sulfuryl chloride over a period of 1 hour, ensuring the batch temperature is maintained below 25°C.

  • Reaction: Gradually heat the reaction mixture to 40-45°C and maintain it for 4-5 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until less than 6% of diethyl malonate remains.

  • Cooling: Cool the reaction mixture to 25°C and stir for 30 minutes.

  • Isolation: The crude this compound is unloaded from the reactor.

Purification by Silica-Plug Filtration (Adapted from Dimethyl Chloromalonate Synthesis[3])

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Silica (B1680970) Gel Addition: Slowly add silica gel (60-120 mesh) to the stirred solution while maintaining the temperature below 30°C.

  • Filtration: Filter the resulting slurry through a filter press.

  • Washing: Wash the silica gel cake with the solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Start reactor_prep Purge 50-L Reactor with Nitrogen start->reactor_prep charge_malonate Charge Diethyl Malonate (20 kg) at 25°C reactor_prep->charge_malonate add_so2cl2 Add Sulfuryl Chloride (24.5 kg) over 1h (< 25°C) charge_malonate->add_so2cl2 react Heat to 40-45°C and Maintain for 4-5h add_so2cl2->react monitor Monitor by GC (< 6% Starting Material) react->monitor monitor->react Incomplete cool Cool to 25°C and Stir for 30 min monitor->cool Complete isolate Isolate Crude Product cool->isolate purify Purify by Silica-Plug Filtration isolate->purify end End purify->end

Caption: Pilot Plant Synthesis Workflow for this compound.

troubleshooting_workflow start High Dichloro Impurity Detected by GC check_stoichiometry Verify SO₂Cl₂ Stoichiometry start->check_stoichiometry check_temp Review Temperature Profile start->check_temp check_time Review Reaction Time start->check_time action_stoichiometry Reduce SO₂Cl₂ Molar Ratio in Next Batch check_stoichiometry->action_stoichiometry Excess Found action_temp Improve Cooling/Reduce Addition Rate check_temp->action_temp Excursion Noted action_time Shorten Reaction Time Based on GC Monitoring check_time->action_time Time is Excessive end Implement Corrective Actions action_stoichiometry->end action_temp->end action_time->end

Caption: Troubleshooting High Dichloro Impurity Formation.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Diethyl Chloromalonate vs. Diethyl Bromomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the astute selection of reagents is paramount to achieving desired molecular complexity and optimal reaction efficiency. Diethyl chloromalonate and diethyl bromomalonate are two widely utilized C3 synthons, serving as versatile precursors for the introduction of a malonate moiety in the synthesis of pharmaceuticals and other fine chemicals. While structurally similar, the difference in the halogen substituent imparts distinct reactivity profiles that can significantly influence reaction kinetics and product yields. This guide provides an objective comparison of their performance, supported by fundamental principles of organic chemistry, to aid in the strategic selection of the appropriate reagent for specific synthetic applications.

Executive Summary of Reactivity

The primary difference in reactivity between this compound and diethyl bromomalonate lies in the nature of the carbon-halogen bond. Bromine is a superior leaving group compared to chlorine. This is attributed to bromide's lower basicity, larger atomic size, and greater polarizability, which allows it to better stabilize the negative charge as it departs.[1][2][3] Consequently, diethyl bromomalonate is generally more reactive than this compound in nucleophilic substitution reactions, such as the classical malonic ester synthesis.[4]

This enhanced reactivity translates to faster reaction rates and potentially higher yields under identical conditions. While direct, side-by-side quantitative kinetic studies are not extensively documented in the literature, the established principles of physical organic chemistry provide a robust framework for predicting their relative performance.[3][4][5]

Data Presentation: A Comparative Overview

The following table summarizes the key properties and expected reactivity trends of this compound and diethyl bromomalonate.

PropertyThis compoundDiethyl BromomalonateRationale
Molecular Formula C₇H₁₁ClO₄C₇H₁₁BrO₄Difference in the halogen atom.
Molecular Weight 194.61 g/mol 239.06 g/mol Bromine has a higher atomic mass than chlorine.
Leaving Group Ability GoodExcellentBromide is a weaker base and more stable anion than chloride, making it a better leaving group.[1][3]
Reactivity in Sₙ2 LowerHigherThe rate of Sₙ2 reactions is sensitive to the leaving group's ability.[4] A better leaving group leads to a lower activation energy and a faster reaction.[1]
Acidity of α-Proton pKa ≈ 11 (in DMSO)pKa ≈ 11 (in DMSO)The inductive effect of chlorine and bromine on the acidity of the α-proton is comparable. While bromine is slightly less electronegative, its polarizability can influence the stability of the conjugate base.[1]
Typical Reaction Yields Good to ExcellentGenerally higher than the chloro-analogThe higher reactivity of the bromo-compound often translates to more efficient conversion to the desired product.
Cost-Effectiveness Generally more cost-effectiveGenerally more expensiveThe cost of raw materials and the manufacturing process for brominated compounds are typically higher.

Experimental Protocols: A Representative Alkylation Reaction

The following is a generalized experimental protocol for the mono-alkylation of a diethyl halomalonate. This procedure can be adapted for both this compound and diethyl bromomalonate. It is anticipated that the reaction with diethyl bromomalonate will proceed at a faster rate.

Objective: To synthesize a mono-alkylated diethyl malonate via nucleophilic substitution.

Materials:

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to anhydrous ethanol at room temperature in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Stir until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add the diethyl halomalonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). For diethyl bromomalonate, the reaction is expected to reach completion in a shorter time frame compared to this compound.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Reaction_Workflow A Diethyl Halomalonate (Chloro or Bromo) C Enolate Formation A->C B Sodium Ethoxide in Ethanol B->C E Alkylation (Sₙ2) C->E D Alkyl Halide D->E F Mono-alkylated Diethyl Malonate E->F

Caption: General workflow for the alkylation of diethyl halomalonates.

Logical_Relationship cluster_leaving_group Leaving Group Properties cluster_reactivity Reactivity Outcome LG_Ability Better Leaving Group (Br⁻ vs. Cl⁻) Reactivity Higher Reactivity (Diethyl Bromomalonate) LG_Ability->Reactivity Size Larger Atomic Size Size->LG_Ability Basicity Lower Basicity Basicity->LG_Ability Polarizability Greater Polarizability Polarizability->LG_Ability Rate Faster Reaction Rate Reactivity->Rate Yield Potentially Higher Yield Reactivity->Yield

Caption: Relationship between leaving group properties and reactivity.

Conclusion

References

Diethyl Chloromalonate: A Superior Alternative for Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex organic syntheses. In the realm of malonic esters, diethyl chloromalonate emerges as a highly reactive and versatile alternative to traditional counterparts like diethyl malonate, offering unique advantages in the construction of intricate molecular architectures.

This guide provides a comprehensive comparison of this compound with other common malonic esters, including diethyl malonate, dimethyl malonate, and di-tert-butyl malonate. Through an examination of their reactivity, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to optimize their synthetic strategies.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physicochemical properties of these malonic esters is crucial for predicting their behavior in chemical reactions and for process optimization.

PropertyThis compoundDiethyl MalonateDimethyl MalonateDi-tert-butyl Malonate
Molecular Formula C₇H₁₁ClO₄C₇H₁₂O₄C₅H₈O₄C₁₁H₂₀O₄
Molecular Weight 194.61 g/mol 160.17 g/mol 132.11 g/mol 216.27 g/mol
Appearance Colorless liquidColorless liquidColorless liquidColorless liquid
Boiling Point 105-106 °C at 19 mmHg[1]199 °C180-181 °C[2]110-111 °C at 22 mmHg
Density 1.204 g/mL at 25 °C[2]1.05 g/cm³1.154 g/cm³0.966 g/mL at 25 °C
pKa of α-hydrogen ~11 (Estimated)~13~13[3]~13 (Estimated)

Performance in Key Synthetic Reactions: A Comparative Analysis

The enhanced reactivity of this compound stems from the presence of the electron-withdrawing chlorine atom at the α-position. This feature makes the α-carbon not only acidic but also an electrophilic center, opening up unique reaction pathways not readily accessible with other malonic esters.

C-Alkylation Reactions

In traditional malonic ester synthesis, the enolate of a malonic ester acts as a nucleophile to attack an alkyl halide. While effective, this method can sometimes be limited by the need for a strong base and the potential for dialkylation. This compound, with its labile chlorine atom, can act as an electrophile, reacting with a variety of nucleophiles.

While direct comparative studies with identical substrates and conditions are not extensively documented in a single source, the available data suggests differences in reactivity. For instance, the alkylation of diethyl malonate with an alkyl halide is a standard procedure.[4] In contrast, this compound's utility shines in reactions where it introduces the malonate moiety to a nucleophile.

Malonic EsterReaction TypeSubstrateProductYieldReference
Diethyl Malonate AlkylationMethyl BromideDiethyl methylmalonate97%--INVALID-LINK--
This compound Nucleophilic SubstitutionSalicylic (B10762653) Aldehyde DerivativesFunctionalized 2,3-dihydrobenzofuransGood to excellent--INVALID-LINK--
Dimethyl Malonate AlkylationBenzyl Chloride (Microwave)Monobenzylated productHigh--INVALID-LINK--
Michael Addition Reactions

In Michael additions, malonate enolates add to α,β-unsaturated carbonyl compounds. The choice of malonic ester can influence the reaction's efficiency.

Malonic EsterMichael AcceptorCatalystYieldEnantiomeric Excess (ee)Reference
Diethyl Malonate ChalconeNiCl₂/(-)-Sparteine90%86%--INVALID-LINK--
Diethyl Malonate CrotonaldehydeChiral aminocarboxylates>90%up to 40%--INVALID-LINK--

The Unique Advantage of this compound: Domino Reactions

A significant advantage of this compound is its participation in potassium carbonate-catalyzed domino reactions.[5] These multi-step transformations, occurring in a single pot, allow for the rapid construction of complex heterocyclic structures, such as functionalized 2,3-dihydrobenzofurans, which are prevalent in pharmacologically active compounds.[5] This reactivity is not observed with standard malonic esters like diethyl malonate under the same conditions.

Reaction Mechanism: Domino Synthesis of 2,3-Dihydrobenzofurans

The K₂CO₃-catalyzed domino reaction between a salicylic aldehyde derivative and this compound proceeds through a sequence of Michael addition, intramolecular alkylation (cyclization), and subsequent rearrangement.

domino_reaction cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Alkylation (Cyclization) cluster_2 Step 3: Rearrangement & Tautomerization Salicylaldehyde Salicylaldehyde Derivative Intermediate1 Michael Adduct (Intermediate A) Salicylaldehyde->Intermediate1 Enolate Malonate Enolate Enolate->Intermediate1 Nucleophilic Attack Intermediate1_c Michael Adduct (Intermediate A) K2CO3 K₂CO₃ DEC Diethyl Chloromalonate DEC->Enolate Deprotonation Intermediate2 Cyclized Intermediate (Intermediate B) Intermediate2_c Cyclized Intermediate (Intermediate B) Intermediate1_c->Intermediate2 Intramolecular SN2 Product Functionalized 2,3-Dihydrobenzofuran Intermediate2_c->Product Rearrangement & Tautomerization experimental_workflow start Start: Reagents & Solvents reaction Reaction Setup (e.g., heating, stirring) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

References

Navigating Purity: A Comparative Guide to Analytical Methods for Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Diethyl chloromalonate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry. We present a critical evaluation of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your analytical needs.

The determination of purity is a critical step in the quality control of this compound. A variety of analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on factors such as the nature of potential impurities, required sensitivity, accuracy, precision, and the availability of instrumentation. This guide will delve into the principles, protocols, and comparative performance of the most commonly used analytical techniques.

General Workflow for Purity Determination

The process of determining the purity of this compound, regardless of the specific analytical technique chosen, generally follows a standardized workflow. This involves careful sample preparation, instrumental analysis, data processing, and finally, the calculation and reporting of the purity value.

Purity Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in a suitable solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC qNMR Quantitative NMR (qNMR) Dissolution->qNMR Titrimetry Titrimetry Dissolution->Titrimetry Standard Preparation of Internal/External Standard Standard->GC Standard->HPLC Standard->qNMR Standard->Titrimetry Integration Peak Integration / Signal Measurement GC->Integration HPLC->Integration qNMR->Integration Titrimetry->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Generation Calculation->Report

A generalized workflow for the purity determination of this compound.

Comparison of Analytical Methods

The selection of an analytical method is a critical decision based on a balance of performance characteristics. The following table summarizes the key attributes of Gas Chromatography, High-Performance Liquid Chromatography, Quantitative NMR, and Titrimetry for the purity assessment of this compound. The quantitative data presented is based on methods developed for this compound and structurally similar compounds and serves as a reliable estimate of achievable performance with appropriate method validation.[1]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Titrimetry (Saponification)
Principle Separation of volatile compounds followed by flame ionization detection.Separation based on partitioning between a stationary and a mobile phase, with UV detection.Signal intensity is directly proportional to the number of atomic nuclei.Chemical reaction (saponification) and titration to determine the amount of ester.
Primary Use Quantification of the main component and volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.[1]Absolute purity determination without the need for a specific reference standard of the analyte.[2]Assay of total ester content.
Accuracy High (Requires certified reference standards).High (Requires certified reference standards).[3]Very High (Primary ratio method).[2][4]Moderate to High (Dependent on stoichiometry and endpoint detection).
Precision (RSD) < 2%.[5]< 2%.[6]< 1%.[2]< 2%.
Limit of Quantification (LOQ) ~ 1 µg/mL.[2]~ 5 µg/mL.[2]~ 0.1 mg/mL.[2]Not typically used for impurity quantification.
Analysis Time ~15-30 minutes per sample.~10-20 minutes per sample.~5-15 minutes per sample.~30-60 minutes per sample.
Key Advantage High resolution for volatile compounds.Versatile for a wide range of compounds.Provides structural information and absolute quantification.[7]Low cost and simple instrumentation.
Key Disadvantage Requires analyte to be volatile and thermally stable.May require chromophores for sensitive detection.Lower sensitivity compared to chromatographic methods; high instrument cost.[2]Less specific; susceptible to interference from other reactive species.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for each of the discussed techniques for the analysis of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the quantification of this compound and the detection of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate. An internal standard (e.g., undecane) can be added for improved quantitative accuracy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This reverse-phase HPLC method is effective for the purity determination of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1] For mass spectrometry compatibility, a small amount of formic acid (e.g., 0.1%) can be added.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 210 nm (as malonate esters have weak UV absorbance at higher wavelengths).[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh about 20 mg of this compound and dissolve in 100 mL of the mobile phase.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

This protocol outlines the general steps for purity determination of this compound by ¹H-qNMR using an internal standard.[1]

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).[1]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently mix until both components are fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signals of both this compound (e.g., the quartet of the methylene (B1212753) protons or the triplet of the methyl protons) and the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Titrimetry (Saponification Titration)

This method determines the total ester content by saponification followed by back-titration of the excess base.

  • Principle: The ester is hydrolyzed (saponified) by reacting with a known excess of a strong base (e.g., potassium hydroxide). The unreacted base is then titrated with a standard acid solution.

  • Reagents:

  • Procedure:

    • Accurately weigh about 2 g of this compound into a flask.

    • Add 25.0 mL of the standardized 0.5 M ethanolic KOH solution.

    • Attach a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.

    • Cool the flask to room temperature and add a few drops of phenolphthalein indicator.

    • Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.

    • Perform a blank titration with 25.0 mL of the ethanolic KOH solution without the sample.

  • Calculation: The saponification value, and subsequently the purity, can be calculated based on the difference in the volume of HCl used for the sample and the blank.

Conclusion

The choice of the analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis.

  • Gas Chromatography is a robust and reliable technique, particularly for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography offers versatility and is a workhorse in many quality control laboratories for routine purity assessments.

  • Quantitative NMR stands out as a primary method that provides a highly accurate and precise purity value without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for definitive purity assignments.[2][4]

  • Titrimetry , while less specific, offers a simple and cost-effective method for determining the overall ester content.

For a comprehensive and unambiguous purity assessment, employing two orthogonal methods, such as a chromatographic technique (GC or HPLC) and a spectroscopic technique (qNMR), is highly recommended. This orthogonal approach provides a higher degree of confidence in the analytical results and ensures the quality and consistency of this compound used in research and pharmaceutical development.

References

A Comparative Guide to the Synthetic Utility of Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl chloromalonate is a versatile reagent in organic synthesis, prized for its ability to participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of a chlorine atom on the active methylene (B1212753) carbon imparts unique reactivity compared to its parent compound, diethyl malonate. This guide provides an objective comparison of the products and performance of key reactions involving this compound against viable synthetic alternatives, supported by experimental data and detailed protocols.

I. Domino Reactions: Synthesis of 2,3-Dihydrobenzofurans

The synthesis of 2,3-dihydrobenzofurans, a common scaffold in pharmacologically active compounds, can be efficiently achieved through a potassium carbonate-catalyzed domino reaction involving this compound and salicylic (B10762653) aldehyde derivatives. This sequence often involves Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation in a single pot.

Comparison of Synthetic Methodologies for 2,3-Dihydrobenzofurans

MethodKey ReagentsCatalyst/ConditionsYield (%)Reaction TimeNotes
This compound Domino Reaction This compound, Salicylic aldehydeK2CO3High (Specific data not available in searched literature)Not specifiedOne-pot synthesis of highly functionalized products.
Chalcone (B49325) Rearrangement Chalconep-Toluene sulfonic acid, AcetonitrileEfficient (Specific data not available in searched literature)Not specifiedYields can be high.[1]
[3+2] Cycloaddition Quinone ester, Styrene derivativeCu/SPDOUp to 96%Not specifiedExcellent enantioselectivities (up to 99% ee).
Photocatalytic Cyclization 2-Allylphenol, α-Iodo sulfone1,1,3,3-tetramethylguanidine (TMG), 1,2-dichlorobenzene, light29-69%35 minutesMetal-free approach.

Experimental Protocol: Domino Synthesis of 2,3-Dihydrobenzofurans (General)

A specific detailed protocol for the domino reaction of this compound with salicylic aldehyde was not available in the searched literature. However, a general procedure can be inferred:

  • To a solution of the salicylic aldehyde derivative in a suitable solvent (e.g., DMF or acetonitrile), add this compound and potassium carbonate.

  • Stir the reaction mixture at an elevated temperature until the starting materials are consumed (monitor by TLC).

  • After completion, cool the reaction to room temperature, and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship: this compound in Domino Reactions

DEC This compound Intermediate1 Michael Adduct DEC->Intermediate1 Michael Alkylation SA Salicylic Aldehyde SA->Intermediate1 Base K2CO3 (Base) Base->Intermediate1 Intermediate2 Mannich-type Intermediate Intermediate1->Intermediate2 Mannich Alkylation Intermediate3 Aldol Adduct Intermediate2->Intermediate3 Aldol Alkylation Product 2,3-Dihydrobenzofuran Intermediate3->Product Cyclization

Caption: Domino reaction of this compound and salicylic aldehyde.

II. Synthesis of Barbiturates and Their Derivatives

Substituted malonic esters are foundational precursors in the synthesis of barbiturates, a class of drugs with sedative, hypnotic, and anticonvulsant properties.[1] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base.[2] While this compound is not directly used in the final condensation, it serves as a valuable starting material for the synthesis of the required substituted malonates.

Comparison of Synthetic Routes to Barbituric Acid

MethodKey ReagentsCatalyst/ConditionsYield (%)Reaction TimeNotes
From Diethyl Malonate Diethyl malonate, UreaSodium ethoxide in ethanol, reflux at 110°C72-78%7 hoursA classic and high-yielding method.[3][4]
From Malonic Acid Malonic acid, UreaPhosphorus oxychlorideNot specifiedNot specifiedAlternative condensing agent.
From Malonic Acid & Acetic Anhydride Malonic acid, Urea, Acetic anhydrideAcetic acidNot specifiedNot specifiedAnother alternative condensation method.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate [3][4]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol.

  • To the resulting sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate.

  • In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (70°C) absolute ethanol.

  • Add the urea solution to the diethyl malonate mixture and reflux the reaction for 7 hours in an oil bath heated to 110°C. A white solid will precipitate.

  • After reflux, add 500 mL of hot (50°C) water to the reaction mixture, followed by the dropwise addition of concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic.

  • Filter the solution while hot and then cool the filtrate in an ice bath overnight.

  • Collect the crystalline barbituric acid by vacuum filtration, wash with cold water, and dry. The expected yield is 46-50 g (72-78%).

Experimental Workflow: Barbiturate (B1230296) Synthesis

cluster_0 Preparation of Substituted Malonate cluster_1 Condensation and Cyclization DEC This compound SubstitutedMalonate Substituted Diethyl Malonate DEC->SubstitutedMalonate Alkylation/Arylation AlkylHalide Alkyl/Aryl Halide AlkylHalide->SubstitutedMalonate Base1 Base (e.g., NaOEt) Base1->SubstitutedMalonate Barbiturate Barbiturate Derivative SubstitutedMalonate->Barbiturate Condensation Urea Urea Urea->Barbiturate Base2 Base (e.g., NaOEt) Base2->Barbiturate

Caption: General workflow for the synthesis of barbiturate derivatives.

III. Michael Addition Reactions

The enolate of diethyl malonate is an excellent Michael donor, participating in 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[5] this compound can also be utilized in Michael-initiated ring-closure (MIRC) reactions to form cyclopropanes.

Comparison of Michael Addition Performance

Michael AcceptorMichael DonorCatalyst/ConditionsYield (%)Enantiomeric Excess (ee) (%)
ChalconeDiethyl malonate10 mol% NiCl2/(-)-Sparteine (B7772259), Toluene (B28343), 25°C, 5h90%86%
trans-β-nitrostyreneDiethyl malonate5 mol% 2-aminoDMAP/urea, Toluene, rt, 4h65-95%80-99%

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone [5]

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl2 (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.

  • Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the catalyst mixture and stir for an additional 30 minutes.

  • Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) slowly to the reaction mixture.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to yield the Michael adduct.

Reaction Mechanism: Michael Addition

DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate Base Base Base->Enolate Deprotonation Adduct Michael Adduct Enolate->Adduct 1,4-Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Adduct

Caption: General mechanism of the Michael addition reaction.

IV. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as diethyl malonate, to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[6][7]

Comparison of Catalysts for Knoevenagel Condensation

AldehydeCatalystSolventTemperature (°C)TimeYield (%)
BenzaldehydeImmobilized GelatinDMSORoom Temp-85-89%
FurfuralAmmonium BicarbonateSolvent-free90°C1 hour~80%[6]
VariousImmobilized BSADMSORoom Temp-85-89%[8]

Experimental Protocol: Knoevenagel Condensation using Immobilized Gelatin

  • Prepare a mixture of the aldehyde (25 mmol) and diethyl malonate (30 mmol) in DMSO (25 mL).

  • Add the immobilized gelatin catalyst to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Extract the product from the DMSO solution with hexane (B92381) (3 x 15 mL).

  • Evaporate the hexane to yield the crude product.

  • The unreacted diethyl malonate can be removed by selective enzymatic hydrolysis.

V. Synthesis of Cyclopropanes

This compound and its bromo-analog can be used in the synthesis of cyclopropane (B1198618) derivatives through reactions with alkenes or via intramolecular cyclization of dihaloalkanes.

Comparison of Cyclopropanation Methods

Malonate DerivativeCo-reactantCatalyst/ConditionsYield (%)
Diethyl malonate1,2-DibromoethaneTriethylbenzylammonium chloride, 50% NaOH66-73%
Diethyl bromomalonateα-BromochalconeK2CO3Good yields

Biological Relevance and Signaling Pathways

Derivatives of malonic acid play a crucial role in various biological processes. Malonyl-CoA (B1194419), a derivative of malonic acid, is a central molecule in fatty acid metabolism, acting as both a substrate for fatty acid synthesis and a potent inhibitor of fatty acid oxidation.[9][10][11][12] This regulation is pivotal in maintaining cellular energy homeostasis.

The Malonyl-CoA Signaling Pathway

Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC).[13] In the cytosol, malonyl-CoA serves as the building block for fatty acid synthase (FAS) to produce fatty acids.[13] Simultaneously, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[14] This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile metabolic cycle.[15]

Signaling Pathway: Malonyl-CoA Regulation of Fatty Acid Metabolism

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA_c Acetyl-CoA MalonylCoA_c Malonyl-CoA AcetylCoA_c->MalonylCoA_c Carboxylation ACC Acetyl-CoA Carboxylase (ACC) ACC->MalonylCoA_c FattyAcids Fatty Acids MalonylCoA_c->FattyAcids CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA_c->CPT1 Inhibition FAS Fatty Acid Synthase (FAS) FAS->FattyAcids FattyAcylCoA Fatty Acyl-CoA BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation Transport CPT1->BetaOxidation

Caption: Malonyl-CoA's central role in regulating fatty acid synthesis and oxidation.

References

Comparative study of different chlorinating agents for diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various chlorinating agents for the synthesis of diethyl chloromalonate, a critical intermediate in the pharmaceutical and chemical industries. The selection of an appropriate chlorinating agent is paramount for achieving high yield, purity, and cost-effectiveness. This document presents a comparative analysis of common chlorinating agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a chlorine atom at the α-position of diethyl malonate activates the molecule for a variety of nucleophilic substitution reactions. The efficiency of this chlorination step directly impacts the overall yield and purity of the final product. This guide evaluates the performance of three common chlorinating agents: Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Sodium Hypochlorite (B82951) (NaOCl).

Performance Comparison of Chlorinating Agents

The choice of chlorinating agent significantly influences the reaction outcome. The following table summarizes the key performance indicators for the chlorination of diethyl malonate with sulfuryl chloride, N-chlorosuccinimide, and sodium hypochlorite.

Chlorinating AgentTypical YieldPurityReaction ConditionsKey AdvantagesKey Disadvantages
Sulfuryl Chloride (SO₂Cl₂) ~88%~90% (can be improved with purification)Neat or in solvent (e.g., CH₂Cl₂), 25-45°C, 4-5 hoursHigh reactivity, cost-effective for large scale.Formation of diethyl dichloromalonate impurity, corrosive and toxic byproducts (HCl, SO₂).
N-Chlorosuccinimide (NCS) High (e.g., 99% for analogous reactions)[1]Generally highAnhydrous solvent (e.g., DMSO), room temperature, overnight[1]High selectivity, mild reaction conditions.Higher cost compared to SO₂Cl₂ and NaOCl, requires anhydrous conditions.
Sodium Hypochlorite (NaOCl) ~97% (for analogous reactions)[1]Generally highBiphasic system (e.g., Acetone (B3395972)/Acetic Acid/Water), 0°C, 30 minutes[1]Inexpensive, readily available, safer to handle.Can be sensitive to pH, potential for side reactions if not controlled.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the chlorination of diethyl malonate using the discussed agents.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This protocol is adapted from a procedure for dimethyl malonate and is expected to be directly applicable to diethyl malonate with minor adjustments.

Procedure:

  • A reaction vessel is charged with diethyl malonate.

  • Sulfuryl chloride (1.2 mole equivalents) is added dropwise to the stirred diethyl malonate, maintaining the temperature below 25°C.

  • The reaction mixture is then gradually heated to 40-45°C and maintained for 4-5 hours.

  • Reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature. The crude this compound can be used directly or purified by vacuum distillation.

Chlorination with N-Chlorosuccinimide (NCS)

This protocol is based on the chlorination of a similar substrate and is a general method for α-chlorination of active methylene (B1212753) compounds.[1]

Procedure:

  • Dissolve diethyl malonate in a suitable anhydrous solvent (e.g., dimethyl sulfoxide).

  • Add N-Chlorosuccinimide (1.1 - 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, pour the reaction mixture into a saturated ammonium (B1175870) chloride solution and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Chlorination with Sodium Hypochlorite (NaOCl)

This protocol is adapted from the chlorination of diethyl bromomalonate.[1]

Procedure:

  • Dissolve diethyl malonate in a mixture of acetone and acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add a 10% aqueous solution of sodium hypochlorite (1.1 - 1.3 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a saturated sodium bicarbonate solution to the reaction mixture.

  • Once carbon dioxide evolution ceases, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Reaction Mechanisms and Experimental Workflow

The chlorination of diethyl malonate proceeds via the formation of an enolate intermediate, which then attacks an electrophilic chlorine source. The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

ReactionMechanism cluster_enolate Enolate Formation cluster_chlorination Chlorination Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base This compound This compound Enolate->this compound + [Cl+] Base Base ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2, NCS, NaOCl)

Caption: General mechanism for the chlorination of diethyl malonate.

ExperimentalWorkflow start Start reaction Chlorination Reaction (Diethyl Malonate + Chlorinating Agent) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product end End product->end

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The selection of a chlorinating agent for diethyl malonate depends on the specific requirements of the synthesis, including scale, desired purity, cost, and safety considerations. Sulfuryl chloride is a powerful and economical choice for large-scale production, though it requires careful handling and purification of the product. N-Chlorosuccinimide offers high selectivity and milder conditions, making it suitable for smaller-scale syntheses where purity is paramount. Sodium hypochlorite presents a safe and inexpensive alternative, particularly for laboratories where the handling of more hazardous reagents is a concern. Researchers should carefully evaluate these factors to optimize the synthesis of this compound for their applications.

References

A Comparative Guide to the Synthesis of Diethyl Chloromalonate: A New Look at Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diethyl chloromalonate is a valuable building block in the synthesis of numerous pharmaceuticals and other complex organic molecules. This guide provides a detailed comparison of two prominent synthetic routes to this important compound, offering insights into their respective methodologies, performance, and potential advantages.

This publication will delve into a traditional, direct chlorination approach and an alternative, two-step halogen exchange method for the synthesis of this compound. By presenting key experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Unveiling the Synthetic Pathways

Two distinct and validated routes for the synthesis of this compound are presented below. The first is a widely utilized direct chlorination of diethyl malonate. The second offers an alternative strategy involving a bromination-chlorination sequence.

Route 1: Direct Chlorination with Sulfuryl Chloride (A Traditional Approach)

A prevalent and established method for the synthesis of this compound involves the direct chlorination of diethyl malonate using sulfuryl chloride. This single-step process is known for its straightforwardness and relatively high yields. The reaction proceeds via an electrophilic substitution on the acidic methylene (B1212753) group of the diethyl malonate.

Route 2: Two-Step Halogen Exchange via N-Chlorosuccinimide (An Alternative Approach)

An alternative strategy for the synthesis of this compound involves a two-step process. First, diethyl malonate is brominated to form diethyl bromomalonate. Subsequently, the bromine atom is displaced by chlorine using N-chlorosuccinimide (NCS) in a halogen exchange reaction. This method offers an alternative pathway that can be advantageous under specific laboratory conditions.

Comparative Performance Data

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and product quality.

ParameterRoute 1: Direct Chlorination (Sulfuryl Chloride)Route 2: Halogen Exchange (NCS)
Starting Material Diethyl MalonateDiethyl Bromomalonate
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Solvent Neat (no solvent)Dimethyl Sulfoxide (B87167) (DMSO)
Reaction Temperature 40-45 °CRoom Temperature
Reaction Time 4-5 hoursOvernight
Reported Yield ~98% (crude)[1]~99.4%[2]
Reported Purity (pre-purification) ~90.3% (by GC)[1]~88.0% (by ¹H NMR)[2]

Experimental Protocols

Detailed methodologies for both synthetic routes are provided below to facilitate replication and further investigation.

Protocol for Route 1: Direct Chlorination with Sulfuryl Chloride

This protocol is adapted from a reported synthesis of dimethyl 2-chloromalonate and can be applied to the diethyl ester with appropriate molar adjustments.[1]

  • Reaction Setup: A reaction vessel is charged with diethyl malonate.

  • Reagent Addition: Sulfuryl chloride (1.2 molar equivalents) is added dropwise to the stirred diethyl malonate, maintaining the temperature below 25 °C.

  • Reaction: The reaction mixture is then heated to 40-45 °C and maintained at this temperature for 4-5 hours.

  • Work-up: The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed. The crude this compound is obtained directly after cooling the reaction mixture. Further purification can be achieved by distillation.

Protocol for Route 2: Halogen Exchange with N-Chlorosuccinimide

The following protocol details the synthesis of this compound from diethyl bromomalonate using N-chlorosuccinimide.[2]

  • Reaction Setup: A reaction flask is charged with diethyl bromomalonate and anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: N-Chlorosuccinimide (approximately 1.7 molar equivalents) is added to the solution.

  • Reaction: The mixture is stirred at room temperature overnight.

  • Work-up: A saturated aqueous solution of ammonium (B1175870) chloride is added, followed by water. The product is extracted with ethyl acetate. The combined organic layers are washed and dried to yield the crude product.

Workflow and Logical Comparison

The selection of a synthetic route often depends on a variety of factors beyond just yield and purity. The following diagram illustrates a logical workflow for comparing these two synthetic pathways, taking into account key practical considerations.

G cluster_0 Decision Factors cluster_1 Route 1: Direct Chlorination cluster_2 Route 2: Halogen Exchange Start Choice of Synthetic Route to this compound Reagent_Availability Reagent Availability & Cost Start->Reagent_Availability Reaction_Conditions Reaction Conditions (Temp, Time) Start->Reaction_Conditions Yield_Purity Yield & Purity Requirements Start->Yield_Purity Safety_Handling Safety & Handling Start->Safety_Handling Route1 Direct Chlorination with SO₂Cl₂ Reagent_Availability->Route1 Route2 Two-Step Halogen Exchange with NCS Reagent_Availability->Route2 Reaction_Conditions->Route1 Reaction_Conditions->Route2 Yield_Purity->Route1 Yield_Purity->Route2 Safety_Handling->Route1 Safety_Handling->Route2 R1_Advantages Advantages: - Single Step - High Throughput - Good Yield Route1->R1_Advantages R1_Disadvantages Disadvantages: - Use of corrosive SO₂Cl₂ - Higher Temperature Route1->R1_Disadvantages R2_Advantages Advantages: - Milder Conditions (RT) - High Yield Route2->R2_Advantages R2_Disadvantages Disadvantages: - Two-step process - Requires diethyl bromomalonate Route2->R2_Disadvantages

Caption: A flowchart comparing the decision factors for two synthetic routes to this compound.

References

A Comparative Guide to Diethyl Chloromalonate and Diethyl Fluoromalonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents is paramount to the successful and efficient construction of complex molecules. Diethyl α-halomalonates are versatile building blocks, widely employed in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of two key members of this class: diethyl chloromalonate and diethyl fluoromalonate. By examining their synthesis, reactivity, and applications with supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Physicochemical Properties and Synthesis

A foundational understanding of the physical and chemical properties of these reagents is crucial for their effective application.

PropertyThis compoundDiethyl Fluoromalonate
CAS Number 14064-10-9[1]685-88-1[2]
Molecular Formula C₇H₁₁ClO₄[1]C₇H₁₁FO₄[3]
Molecular Weight 194.61 g/mol [1]178.16 g/mol [3]
Appearance Clear colorless liquid[1]Liquid[2]
Boiling Point 279.11°C (estimate)[1]121-122 °C at 30 mmHg[2]
Density 1.204 g/mL at 25 °C[1]1.129 g/mL at 25 °C[2]

The synthesis of these two compounds employs distinct halogenation strategies, reflecting the differing reactivities of chlorine and fluorine.

This compound Synthesis: The most common and straightforward method for the synthesis of this compound is the direct chlorination of diethyl malonate.[4] This reaction is typically achieved using sulfuryl chloride (SO₂Cl₂), which provides the desired product in good yield.[4]

Diethyl Fluoromalonate Synthesis: The introduction of fluorine is more nuanced. Several methods have been developed:

  • Electrophilic Fluorination: This involves the reaction of a malonate enol derivative with an electrophilic fluorinating agent.[4] Historically, perchloryl fluoride (B91410) (FClO₃) was used, but due to safety concerns, more modern reagents are now preferred.[4]

  • Halogen Exchange (Halex): This is a common industrial method that involves the displacement of the chlorine atom in this compound with a fluoride ion from a suitable source, such as hydrogen fluoride in the presence of a base.[5][6] Yields of up to 83% have been reported for this process.[5]

  • Direct Fluorination: The use of elemental fluorine (F₂) gas, often with a copper catalyst, has been explored for the synthesis of fluoromalonate esters.[6]

Reactivity and Performance in Synthesis

The primary difference in the reactivity of this compound and diethyl fluoromalonate stems from the nature of the carbon-halogen bond. The C-Cl bond is weaker and more polarized than the C-F bond, making the chlorine a better leaving group in nucleophilic substitution reactions.[7] This has significant implications for their performance in common synthetic transformations.

C-Alkylation Reactions:

Both reagents are valuable for the introduction of a malonate moiety onto a carbon framework. However, the reactivity profile differs. This compound, with its more labile chlorine atom, generally reacts faster in nucleophilic substitution reactions with carbanions.

  • This compound: It readily undergoes C-alkylation with enolates and other carbon nucleophiles.[4] These reactions are fundamental in malonic ester synthesis for the preparation of substituted carboxylic acids.[4]

  • Diethyl Fluoromalonate: While it also participates in C-alkylation, the stronger C-F bond can lead to slower reaction rates, often requiring more forcing conditions.

N-Alkylation Reactions:

Similar to C-alkylation, the superior leaving group ability of chloride makes this compound a more reactive partner in N-alkylation reactions with amines.

Heterocycle Synthesis:

Both compounds are key precursors for a variety of heterocyclic systems, particularly those of pharmaceutical interest.

  • This compound: It is used in the synthesis of various heterocycles, including functionalized 2,3-dihydrobenzofurans through domino reactions.[1][8] It can also be used as a precursor for barbituric acid and its derivatives.

  • Diethyl Fluoromalonate: This reagent is particularly valuable for the synthesis of fluorinated heterocycles. A prominent example is its use in the preparation of 5-fluoropyrimidines, a class of compounds with significant biological activity, including the anticancer drug 5-fluorouracil.[9]

Experimental Protocols

Synthesis of 5-Chlorobarbituric Acid (Conceptual Protocol based on Barbituric Acid Synthesis)

This protocol is adapted from the synthesis of barbituric acid and would require optimization for the chlorinated analog.

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol (B145695) under an inert atmosphere.

  • Reaction Mixture: To the sodium ethoxide solution, add this compound (1 equivalent) followed by a solution of urea (B33335) (1 equivalent) in hot absolute ethanol.

  • Reflux: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the 5-chlorobarbituric acid.

  • Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent.

Synthesis of 5-Fluorobarbituric Acid

A reported method for the synthesis of 5-fluorobarbituric acids involves the direct fluorination of barbituric acid derivatives.[9]

  • Reaction Setup: A suspension of the starting barbituric acid (1-5 mmol) is prepared in a mixture of fluorotrichloromethane and 50% aqueous trifluoroacetic acid in a glass autoclave.[9]

  • Fluorination: The mixture is cooled in liquid nitrogen, and trifluorofluoro-oxymethane (CF₃OF) is added.[9] The reaction is then allowed to warm to ambient temperature with vigorous stirring.[9]

  • Work-up: The reaction mixture is purged with nitrogen and concentrated under reduced pressure to yield the crude product.[9]

Data Presentation

Comparative Yields in Halogen Exchange Synthesis of Diethyl Fluoromalonate

Fluorinating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
HF1,5-Diazabicyclo[4.3.0]non-5-ene-801283[5]

Yields in C-Alkylation of Malonic Esters (Illustrative)

Malonic EsterAlkylating AgentBaseSolventYield (%)
Diethyl malonaten-Butyl chlorideK₂CO₃NMP~78
Diethyl malonate1-ChloroethaneK₂CO₃DMF-

Mandatory Visualization

experimental_workflow General Workflow for Malonate Alkylation cluster_synthesis Synthesis of Halomalonate cluster_alkylation Application in C-Alkylation start Diethyl Malonate reagent_cl SOCl₂ or SO₂Cl₂ start->reagent_cl Chlorination reagent_f Electrophilic Fluorinating Agent or Halex Reagent start->reagent_f Fluorination product_cl This compound reagent_cl->product_cl product_f Diethyl Fluoromalonate reagent_f->product_f base Base (e.g., NaH, K₂CO₃) product_cl->base Deprotonation product_f->base alkyl_halide Alkyl Halide (R-X) base->alkyl_halide Nucleophilic Attack base->alkyl_halide product_cl_alkyl C-Alkylated Product (from Chloro) alkyl_halide->product_cl_alkyl product_f_alkyl C-Alkylated Product (from Fluoro) alkyl_halide->product_f_alkyl

Caption: Synthetic routes and a generalized C-alkylation workflow for diethyl halomalonates.

reaction_pathway Synthesis of 5-Halogenated Barbituric Acids cluster_chloro From this compound cluster_fluoro From Diethyl Fluoromalonate dec This compound base_cl Base (e.g., NaOEt) dec->base_cl Condensation urea_cl Urea urea_cl->base_cl barbiturate_cl 5-Chlorobarbituric Acid base_cl->barbiturate_cl def Diethyl Fluoromalonate base_f Base (e.g., NaOEt) def->base_f Condensation urea_f Urea urea_f->base_f barbiturate_f 5-Fluorobarbituric Acid base_f->barbiturate_f

Caption: Conceptual pathways for the synthesis of 5-halogenated barbituric acids.

Safety and Handling

Both this compound and diethyl fluoromalonate are reactive chemical intermediates and should be handled with appropriate safety precautions in a well-ventilated fume hood.

This compound:

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life.[10] It is a lachrymator.[10]

  • Precautions: Wear protective gloves, clothing, eye, and face protection.[10] Avoid breathing mist, vapors, or spray.[10]

Diethyl Fluoromalonate:

  • Hazards: Combustible liquid. Causes severe skin burns and eye damage. May cause respiratory irritation.[11]

  • Precautions: Keep away from heat and open flames.[11] Wear personal protective equipment and ensure good ventilation.[11] Avoid contact with skin and eyes.[11]

Conclusion

This compound and diethyl fluoromalonate are both valuable reagents in organic synthesis, each with its own distinct advantages and reactivity profile. This compound is a more reactive alkylating agent due to the better leaving group ability of chloride, making it a workhorse for traditional malonic ester syntheses. In contrast, diethyl fluoromalonate is an indispensable tool for the introduction of fluorine into organic molecules, particularly for the synthesis of fluorinated heterocycles with important applications in medicinal chemistry and drug development. The choice between these two reagents will ultimately be dictated by the specific synthetic target and the desired reactivity. A thorough understanding of their respective properties, as outlined in this guide, is essential for the strategic planning and successful execution of complex synthetic routes.

References

The Efficacy of Diethyl Chloromalonate in Synthesizing Key Target Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl chloromalonate is a versatile and highly reactive reagent in organic synthesis, prized for its utility in constructing complex molecular architectures. Its unique structure, featuring a labile chlorine atom positioned alpha to two electron-withdrawing ester groups, renders it an excellent electrophile and a precursor to stabilized carbanions. This guide provides a comparative analysis of the efficacy of this compound in synthesizing specific target molecules, namely 2,3-dihydrobenzofurans, barbiturates, and diethyl 2-(2-chloronicotinoyl)malonate, benchmarked against alternative synthetic routes. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for chemists in research and development.

Synthesis of 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1]

Method 1: Domino Reaction with this compound

A highly efficient method for the synthesis of functionalized 2,3-dihydrobenzofurans involves a potassium carbonate-catalyzed domino reaction between salicylic (B10762653) aldehyde derivatives and this compound.[2] This sequence typically involves Michael addition, Mannich-type reaction, and aldol (B89426) condensation, leading to the rapid construction of the dihydrobenzofuran ring system.

Alternative Method: Palladium-Catalyzed Heck/Tsuji-Trost Reaction

An alternative enantioselective approach involves a palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes.[3] This method provides access to chiral 2,3-dihydrobenzofurans with high regio- and enantiocontrol.

Performance Comparison
ParameterThis compound Domino ReactionPd-Catalyzed Heck/Tsuji-Trost Reaction
Reagents Salicylic aldehyde, this compound, K₂CO₃o-Bromophenol, 1,3-Diene, Pd catalyst, Chiral ligand
Catalyst Potassium Carbonate (Base)Palladium complex
Reaction Type Domino (Michael, Mannich, Aldol)Cross-coupling
Key Advantages High atom economy, operational simplicity, readily available starting materials.[2]High enantioselectivity, broad substrate scope.[3]
Key Disadvantages Limited to specific salicylic aldehyde derivatives.Use of expensive palladium catalyst and chiral ligands.
Reported Yield Good to excellent.Good to excellent.[3]
Experimental Protocols

Protocol 1: Synthesis of Functionalized 2,3-Dihydrobenzofuran using this compound

  • Materials: Salicylic aldehyde derivative (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and acetonitrile (B52724) (5 mL).

  • Procedure: To a stirred solution of the salicylic aldehyde derivative in acetonitrile, potassium carbonate and this compound are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Enantioselective Synthesis of 2,3-Dihydrobenzofuran via Pd-Catalyzed Heck/Tsuji-Trost Reaction

  • Materials: o-Bromophenol (1.0 mmol), 1,3-diene (1.5 mmol), Pd₂(dba)₃ (2.5 mol%), (R)-DTBM-SEGPHOS (a chiral ligand, 5.5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) in a solvent like toluene (B28343) (5 mL).

  • Procedure: A mixture of the o-bromophenol, palladium catalyst, chiral ligand, and base in toluene is stirred at room temperature under an inert atmosphere. The 1,3-diene is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed in vacuo. The crude product is purified by flash column chromatography to yield the enantiomerically enriched 2,3-dihydrobenzofuran.

Visualizing the Synthetic Workflow

G cluster_0 Method 1: this compound Domino Reaction cluster_1 Method 2: Pd-Catalyzed Heck/Tsuji-Trost Reaction SA Salicylic Aldehyde Domino Domino Reaction (Michael, Mannich, Aldol) SA->Domino DEC This compound DEC->Domino K2CO3 K2CO3 (Base) K2CO3->Domino DHBF1 Functionalized 2,3-Dihydrobenzofuran Domino->DHBF1 oBP o-Bromophenol Heck_Trost Heck/Tsuji-Trost Reaction oBP->Heck_Trost Diene 1,3-Diene Diene->Heck_Trost Pd_cat Pd Catalyst + Chiral Ligand Pd_cat->Heck_Trost DHBF2 Chiral 2,3-Dihydrobenzofuran Heck_Trost->DHBF2

Caption: Comparative workflows for the synthesis of 2,3-dihydrobenzofurans.

Synthesis of Barbiturates

Barbiturates are a class of central nervous system depressants derived from barbituric acid. They have been historically used as sedatives, hypnotics, and anticonvulsants. Their synthesis traditionally involves the condensation of a malonic ester derivative with urea (B33335).

Method 1: Traditional Synthesis using Diethyl Malonate

The classical synthesis of barbiturates involves the alkylation of diethyl malonate followed by condensation with urea in the presence of a strong base like sodium ethoxide.[4][5] This method allows for the introduction of various substituents at the 5-position of the barbiturate (B1230296) ring.

Alternative Approach: Potential Use of this compound

While less common, the reactivity of this compound suggests its potential as a starting material for barbiturate synthesis. The chloro group could be displaced by a nucleophile, or the compound could be used to directly alkylate a pre-formed urea derivative. However, the traditional malonic ester synthesis starting from diethyl malonate remains the more established and versatile method. For the purpose of this comparison, we will focus on the well-documented traditional method and a variation.

Performance Comparison
ParameterTraditional Malonic Ester SynthesisVariation: Pre-alkylation of Urea
Key Reagents Diethyl malonate, Alkyl halide, Urea, Sodium ethoxideThis compound, Substituted Urea
Reaction Steps 1. Alkylation of diethyl malonate. 2. Condensation with urea.1. Synthesis of substituted urea. 2. Condensation with this compound.
Versatility Highly versatile for a wide range of 5,5-disubstituted barbiturates.[5]Potentially less versatile due to the stability and reactivity of substituted ureas.
Key Advantages Well-established, reliable, and high-yielding for many derivatives.[6]May offer a more direct route in specific cases.
Key Disadvantages Requires a strong base and anhydrous conditions.[7]Less explored and potentially lower yielding.
Reported Yield Generally good to high (72-78% for barbituric acid).[6]Not widely reported.
Experimental Protocols

Protocol 3: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

  • Materials: Sodium (11.5 g, 0.5 g-atom), absolute ethanol (B145695) (250 mL), diethyl malonate (80 g, 0.5 mol), dry urea (30 g, 0.5 mol).

  • Procedure: In a round-bottomed flask fitted with a reflux condenser, dissolve the sodium in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate followed by a solution of dry urea in hot absolute ethanol. Reflux the mixture for seven hours. A white solid will precipitate. After the reaction, add hot water to dissolve the solid, followed by acidification with hydrochloric acid. The resulting solution is cooled to allow for the crystallization of barbituric acid. The product is collected by filtration, washed with cold water, and dried. The reported yield is 46-50 g (72-78%).[6]

Protocol 4: Synthesis of Phenobarbital (a 5,5-disubstituted barbiturate)

  • Materials: Diethyl ethylphenylmalonate, urea, sodium ethoxide.

  • Procedure: The synthesis follows a similar condensation reaction as for barbituric acid, but starts with the appropriately substituted malonic ester, diethyl ethylphenylmalonate. The condensation with urea in the presence of sodium ethoxide yields phenobarbital.

Visualizing the Barbiturate Mechanism of Action

Barbiturates exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[8][9]

G cluster_0 Neuronal Signaling Pathway Barbiturates Barbiturates GABA_A GABA-A Receptor Barbiturates->GABA_A Binds to allosteric site Cl_channel Chloride Channel (in GABA-A Receptor) GABA_A->Cl_channel Potentiates GABA-mediated opening Neuron Neuron Cl_channel->Neuron Increased Cl- influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Neuron->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression

Caption: Mechanism of action of barbiturates at the GABA-A receptor.

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate

Diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate in the synthesis of small molecule kinase inhibitors used in anticancer therapies.[10] These inhibitors often target signaling pathways involved in cancer cell growth and proliferation.

Method 1: Synthesis from 2-Chloronicotinic Acid

A two-step synthesis starting from readily available 2-chloronicotinic acid provides an efficient route to the target molecule. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with diethyl malonate in the presence of a base.[10]

Alternative Method: Direct Acylation of Diethyl Malonate

An alternative approach could involve the direct acylation of the enolate of diethyl malonate with a suitable 2-chloronicotinoylating agent. This method might offer a more streamlined process but could be subject to side reactions.

Performance Comparison
ParameterTwo-Step Synthesis from 2-Chloronicotinic AcidDirect Acylation of Diethyl Malonate
Starting Materials 2-Chloronicotinic acid, Thionyl chloride, Diethyl malonateDiethyl malonate, 2-Chloronicotinoyl chloride
Key Steps 1. Acid chloride formation. 2. Acylation of diethyl malonate.1. Enolate formation. 2. Acylation.
Key Advantages High overall yield, optimized for industrial production.[10]Potentially a one-pot reaction.
Key Disadvantages Two distinct reaction steps.Potential for side reactions like O-acylation.
Reported Overall Yield 83.3%.[10]Not explicitly reported for this specific target.
Experimental Protocol

Protocol 5: Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate

  • Step 1: Synthesis of 2-chloronicotinoyl chloride

    • Materials: 2-chloronicotinic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).

    • Procedure: A mixture of 2-chloronicotinic acid and thionyl chloride is refluxed in the presence of DMF for 1 hour at 85 °C. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-chloronicotinoyl chloride.

  • Step 2: Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate

    • Materials: 2-chloronicotinoyl chloride, diethyl malonate, magnesium chloride (MgCl₂), and triethylamine (B128534) in toluene.

    • Procedure: To a solution of diethyl malonate and MgCl₂ in toluene, triethylamine is added, followed by the dropwise addition of 2-chloronicotinoyl chloride. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, and the organic layer is dried and concentrated. The crude product is purified by chromatography to give diethyl 2-(2-chloronicotinoyl)malonate. The reported yield for this step is 96%.[10]

Visualizing the Role in Cancer Signaling

Derivatives of diethyl 2-(2-chloronicotinoyl)malonate act as kinase inhibitors, interfering with signaling pathways that promote cancer cell growth and survival, such as the mevalonate (B85504) pathway.[11][12]

G cluster_0 Cancer Cell Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Mevalonate_Pathway Mevalonate Pathway Receptor->Mevalonate_Pathway activates Cell_Proliferation Cell Proliferation & Survival Mevalonate_Pathway->Cell_Proliferation Apoptosis Apoptosis Mevalonate_Pathway->Apoptosis suppresses Kinase_Inhibitor Nicotinoylmalonate Derivative Kinase_Inhibitor->Mevalonate_Pathway inhibits Kinase_Inhibitor->Apoptosis promotes

Caption: Inhibition of a cancer-related signaling pathway by a nicotinoylmalonate derivative.

References

Quantitative Analysis of Chloromalonate Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to a lack of available quantitative kinetic data for the reactions of diethyl chloromalonate, this guide presents a comparative analysis of the reaction kinetics for its close analogue, dimethyl chloromalonate . The principles and experimental methodologies described are broadly applicable to the study of this compound.

Introduction

Chloromalonates are versatile reagents in organic synthesis, serving as key building blocks for a variety of complex molecules. Their reactivity is centered around the electrophilic α-carbon, which is susceptible to nucleophilic attack. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity in synthetic pathways. This guide provides a comparative overview of the reaction kinetics of dimethyl chloromalonate, supported by available experimental data and detailed protocols.

Data Presentation: Reaction Kinetics of Dimethyl Chloromalonate Synthesis

The synthesis of dimethyl chloromalonate from dimethyl malonate and sulfuryl chloride has been studied under various conditions. While specific rate constants are not available in the cited literature, the following table summarizes the reaction outcomes, providing a semi-quantitative comparison of different reaction conditions.

Entry Solvent Sulfuryl Chloride (mol equiv.) Temperature (°C) Time (h) Dimethyl Chloromalonate (%) Dimethyl Malonate (%) Dimethyl Dichloromalonate (%)
1Methylene Chloride (10 mL/g)1.240-45>7278.111.810.2
2Methylene Chloride (5 mL/g)1.240-45>7272.313.211.9
3Toluene1.240-45>7267.414.76.2
4Acetonitrile1.240-45>7276.213.28.7
5Neat (no solvent)1.045-~83--
6Neat (no solvent)1.2455885.95.0
7Neat (no solvent)1.2454875615

Data compiled from a study on the synthesis of dimethyl chloromalonate. The percentages are based on GC area %.[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and reactions of chloromalonates.

Synthesis of Dimethyl Chloromalonate[1]

Objective: To synthesize dimethyl 2-chloromalonate from dimethyl malonate and sulfuryl chloride and to analyze the effect of reaction time on product distribution.

Materials:

  • Dimethyl malonate

  • Sulfuryl chloride

  • Nitrogen gas

  • 50-L all-glass reactor

  • Gas chromatograph (GC)

Procedure:

  • Purge a 50-L all-glass reactor with nitrogen gas.

  • Charge the reactor with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.

  • Add sulfuryl chloride (24.5 kg, 181.7 mol, 1.2 mole equivalents) to the stirred contents over a period of 1 hour, maintaining the batch temperature below 25 °C.

  • Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by taking samples for GC analysis to determine the area percentage of remaining dimethyl malonate. The reaction is considered complete when the dimethyl malonate area is less than 6.0%.

  • To study the effect of extended reaction time, a separate experiment was conducted under neat conditions at 45 °C with 1.2 mole equivalents of sulfuryl chloride. Samples were analyzed by GC at 5 hours and 48 hours to observe the formation of the desired product and the dichloro impurity.

Analysis:

  • The product mixture is analyzed by Gas Chromatography (GC) to determine the relative amounts of dimethyl chloromalonate, unreacted dimethyl malonate, and the byproduct dimethyl 2,2-dichloromalonate.

Visualizations

Reaction Pathway for the Synthesis of Dimethyl Chloromalonate

The following diagram illustrates the reaction pathway for the synthesis of dimethyl chloromalonate from dimethyl malonate and its subsequent conversion to the dichloro byproduct.

Synthesis_Pathway A Dimethyl Malonate B Dimethyl Chloromalonate A->B + SO2Cl2 - SO2, - HCl C Dimethyl Dichloromalonate B->C + SO2Cl2 - SO2, - HCl

Caption: Synthesis of dimethyl chloromalonate and the formation of the dichloro byproduct.

Experimental Workflow for Kinetic Analysis

This diagram outlines a general experimental workflow for determining the reaction kinetics of a chloromalonate reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare solutions of reactants at known concentrations B Equilibrate reactants to desired temperature A->B C Mix reactants to initiate reaction D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot D->E F Analyze aliquot concentration (e.g., GC, HPLC, Spectroscopy) E->F G Plot concentration vs. time H Determine reaction order and rate constant (k) G->H I Repeat at different temperatures to determine activation energy (Ea) H->I

Caption: General workflow for a kinetic study of a chemical reaction.

Discussion of Reaction Kinetics

The reactivity of chloromalonates is largely governed by the principles of nucleophilic substitution. The electron-withdrawing nature of the two ester groups makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution (SN2) Pathway: Reactions of chloromalonates with nucleophiles are expected to proceed primarily through an SN2 mechanism. This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the chloromalonate and the nucleophile.

Factors Influencing Reaction Rate:

  • Nucleophile Strength: Stronger nucleophiles will react faster with chloromalonates.

  • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available for reaction.

  • Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.

  • Steric Hindrance: While the α-carbon of the chloromalonate is secondary, the steric bulk of the nucleophile and any substituents on the malonate can influence the reaction rate.

Alternative Reaction Pathways

While nucleophilic substitution is the primary reaction pathway, other reactions are possible depending on the conditions and reagents used. For instance, in the presence of a strong base, deprotonation of the α-carbon can occur, leading to the formation of an enolate. This enolate can then participate in various other reactions.

Conclusion

The quantitative analysis of chloromalonate reaction kinetics is essential for the strategic design and optimization of synthetic routes in pharmaceutical and chemical research. Although specific kinetic data for this compound is scarce in the public domain, the study of its dimethyl analogue provides valuable insights into its reactivity. The experimental protocols and principles outlined in this guide offer a framework for researchers to conduct their own kinetic studies on these important synthetic intermediates. Further research to quantify the reaction rates of this compound with a variety of nucleophiles under different conditions would be a valuable contribution to the field of organic chemistry.

References

A Comparative Guide to Di-ethyl Chloromalonate and Novel Synthetic Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the introduction of malonate esters is a cornerstone for carbon-carbon bond formation, pivotal in the development of pharmaceuticals and other complex molecules. For decades, diethyl chloromalonate has served as a reliable reagent for this purpose. However, the continuous drive for efficiency, stereoselectivity, and greener chemical processes has spurred the development of novel synthetic reagents and methodologies. This guide provides an objective comparison of the performance of this compound against these modern alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

Performance Comparison of Synthetic Reagents

The choice of reagent for introducing a malonate moiety significantly impacts reaction conditions, yields, stereoselectivity, and overall efficiency. The following tables summarize quantitative data from various experimental sources to facilitate a clear comparison between traditional and modern approaches.

Table 1: Comparison of Reagents for Achiral Alkylation

Reagent/MethodTypical SubstrateReaction ConditionsReaction TimeYield (%)Reference
This compound Alkyl HalideNaH, DMF, 0 °C to rt1-3 h85-95%--INVALID-LINK--
Diethyl Malonate Alkyl HalideNaOEt, EtOH, reflux2-4 h80-90%--INVALID-LINK--
Malonic Acid Half-Ester (MAHE) - Decarboxylative Coupling Aryl Boronic EsterCu(OTf)₂, air, rt12 h70-90%[1][2]
Diethyl Bromomalonate - Photocatalytic C-H Functionalization Electron-rich HeterocycleRu(bpy)₃Cl₂, visible light, rt12-24 h60-85%--INVALID-LINK--

Table 2: Comparison of Reagents for Asymmetric Alkylation

Reagent/MethodChiral CatalystSubstrateEnantiomeric Excess (ee %)Yield (%)Reference
Diethyl Malonate - Organocatalysis Chiral Thiourea Derivativeβ,β-Disubstituted Enoneup to 95%up to 98%[3]
Substituted Malonate - Phase-Transfer Catalysis Chiral Quaternary Ammonium (B1175870) SaltAlkyl Halideup to 98%up to 99%[4][5]
Diethyl Malonate - Enzymatic Resolution Immobilized LipaseAmine (for acylation)>99%~50% (for resolved amide)--INVALID-LINK--
Dialkyl Malonates - Iridium-Catalyzed Allylic Alkylation Chiral Phosphine LigandTrisubstituted Allylic Carbonateup to 97%up to 93%[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.

Protocol 1: Classical Alkylation using this compound

This protocol describes a typical procedure for the alkylation of an active methylene (B1212753) compound using this compound.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nucleophile (e.g., a substituted phenol)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the nucleophile (1.0 equivalent) in DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Organocatalytic Asymmetric Conjugate Addition

This protocol outlines a general procedure for the enantioselective conjugate addition of diethyl malonate to a β,β-disubstituted enone using a chiral organocatalyst.[3]

Materials:

  • Chiral bifunctional tertiary amine-thiourea catalyst (2-5 mol%)

  • β,β-Disubstituted enone (1.0 equivalent)

  • Diethyl malonate (2.0 equivalents)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

  • To a solution of the β,β-disubstituted enone and the chiral organocatalyst in the anhydrous solvent, add diethyl malonate.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or under high pressure) and monitor by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 3: Photocatalytic C-H Functionalization

This protocol describes a visible-light-mediated C-H functionalization of an electron-rich heterocycle with diethyl bromomalonate, a close analogue of this compound.

Materials:

  • Ru(bpy)₃Cl₂ (1-2 mol%)

  • Electron-rich heterocycle (e.g., N-methylindole) (1.0 equivalent)

  • Diethyl bromomalonate (1.5 equivalents)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, combine Ru(bpy)₃Cl₂, the electron-rich heterocycle, and diethyl bromomalonate.

  • Add the anhydrous and degassed solvent under an inert atmosphere.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex chemical transformations and experimental workflows.

experimental_workflow cluster_synthesis Synthesis of an Anticancer Drug Intermediate start 2-Chloronicotinic Acid step1 Activation with SOCl₂ start->step1 Step 1 intermediate1 2-Chloronicotinoyl Chloride step1->intermediate1 step2 Reaction with Diethyl Malonate in the presence of MgCl₂ intermediate1->step2 Step 2 product Diethyl 2-(2-chloronicotinoyl)malonate (Key Intermediate) step2->product

Synthesis of a key intermediate for small molecule anticancer drugs.

reaction_comparison cluster_traditional Traditional Approach cluster_modern Modern Alternatives cluster_decarboxylative Decarboxylative Coupling cluster_photocatalysis Photocatalysis start_trad Alkyl Halide (R-X) + This compound conditions_trad Strong Base (e.g., NaH) Anhydrous Conditions start_trad->conditions_trad product_trad Alkylated Malonate conditions_trad->product_trad product_decarb Arylated Acetic Acid Ester product_photo Alkylated Heterocycle start_decarb Aryl Boronic Ester + Malonic Acid Half-Ester conditions_decarb Cu(II) or Ni(II) catalyst Mild Conditions start_decarb->conditions_decarb conditions_decarb->product_decarb start_photo Heterocycle (Ar-H) + Diethyl Bromomalonate conditions_photo Photocatalyst (e.g., Ru(bpy)₃Cl₂) Visible Light start_photo->conditions_photo conditions_photo->product_photo

Comparison of traditional vs. modern synthetic routes.

Concluding Remarks

This compound remains a valuable and effective reagent for the introduction of the malonate moiety in many synthetic applications. Its high reactivity and the well-established protocols for its use make it a staple in the synthetic chemist's toolbox.

However, the emergence of novel synthetic reagents and methodologies offers significant advantages in terms of stereoselectivity, functional group tolerance, and sustainability. Organocatalytic and enzymatic methods provide unparalleled control over stereochemistry, which is crucial in drug development.[3][4][5] Photocatalytic and decarboxylative coupling strategies offer milder reaction conditions and the ability to use less functionalized starting materials, thereby improving atom economy and reducing waste.[1][2]

The choice between this compound and these modern alternatives will ultimately depend on the specific synthetic challenge, including the desired product's complexity, the need for stereocontrol, and considerations of cost and environmental impact. For the synthesis of complex, chiral molecules, particularly in the pharmaceutical industry, the investment in developing processes using these novel reagents is often justified by the high levels of enantioselectivity and efficiency they provide. For more straightforward applications where stereochemistry is not a concern, the cost-effectiveness and reliability of this compound may still make it the preferred choice. Researchers and process chemists are encouraged to consider the full spectrum of available tools to devise the most elegant and efficient synthetic routes.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Diethyl Chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Diethyl chloromalonate, a halogenated organic compound, necessitates specific protocols for its safe disposal. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Core Safety and Hazard Summary

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling and disposal.

Hazard CategoryDescriptionGHS Pictogram(s)Precautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][3]DangerP280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Serious Eye Damage/Irritation Causes serious eye damage.[3]DangerP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]WarningP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.
Hazardous to the Aquatic Environment Very toxic to aquatic life.[1] Toxic to aquatic life with long lasting effects.[4]WarningP273: Avoid release to the environment.[1] P391: Collect spillage.[4]

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear suitable protective gloves.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled waste container.

    • The container must be clearly marked as "Halogenated Organic Waste."

    • Crucially, do not mix halogenated waste with non-halogenated waste streams , as this complicates and increases the cost of disposal.

  • Container Management:

    • Use a container made of a material compatible with chlorinated organic compounds.

    • Keep the waste container securely sealed when not in use to prevent the release of vapors into the laboratory environment.

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear the appropriate PPE as outlined above.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][5]

    • Carefully collect the absorbed material and place it into the designated "Halogenated Organic Waste" container.

    • Clean the spill area thoroughly with a suitable decontamination solution and ensure the area is safe before resuming work.

  • Final Disposal:

    • Arrange for the collection of the "Halogenated Organic Waste" container by your institution's certified hazardous waste disposal service.[1]

    • Never pour this compound down the drain or dispose of it with general laboratory trash.[1][5]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 A Start: this compound Waste Generated B Is the waste container labeled 'Halogenated Organic Waste'? A->B C Label a dedicated, compatible container. B->C No D Place waste in the labeled container. B->D Yes C->D E Is there a spill? D->E F Follow Spill Management Protocol. E->F Yes G Keep the container securely sealed. E->G No F->G H Is the container full? G->H H->A No I Arrange for collection by a certified hazardous waste disposal service. H->I Yes J End I->J

Disposal workflow for this compound.

By adhering to these guidelines and consulting with your institution's Environmental Health and Safety (EHS) department, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Diethyl chloromalonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diethyl chloromalonate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

1. Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects and environmental contamination.[1] It is classified as a substance that can cause severe skin burns and eye damage, may cause respiratory irritation, and is very toxic to aquatic life.[1][2]

Hazard Classification Data:

Hazard ClassCategoryGHS PictogramsSignal WordHazard Statements
Skin Corrosion/Irritation1BCorrosion (GHS05)DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1Corrosion (GHS05)DangerH314: Causes severe skin burns and eye damage.
Specific target organ toxicity (single exposure)3Exclamation mark (GHS07)DangerH335: May cause respiratory irritation.
Hazardous to the aquatic environment, acute hazard1Environment (GHS09)DangerH400: Very toxic to aquatic life.

2. Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound.[2][3]

Recommended Personal Protective Equipment:

Body PartEquipment
Eyes/Face Chemical safety goggles and a face shield are required.[3] Standard safety glasses are not sufficient.
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat or chemical-resistant apron must be worn.[2] Ensure gloves are inspected for integrity before each use.
Respiratory A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or in poorly ventilated areas.[2][3] A type ABEK (EN14387) respirator filter is recommended.[3]
Footwear Closed-toe shoes are mandatory.

3. Operational and Handling Plan

Adherence to proper handling and storage procedures is critical to minimize risks.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill containment materials readily available.

  • Handling:

    • All handling of this compound must be conducted within a certified chemical fume hood.[2]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mists.[2]

    • Use non-sparking tools and equipment.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

    • Keep containers tightly closed when not in use.[2]

    • Store in a designated corrosives area.[2]

4. Emergency and Spill Response

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Procedures:

Type of ExposureFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the spill to the appropriate safety officer.

5. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental harm.

Waste Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (Corrosive, Irritant, Environmental Hazard).

  • Disposal:

    • Dispose of the hazardous waste through a licensed waste disposal company.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

    • Contaminated packaging must also be disposed of as hazardous waste.[4]

6. Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Certified Chemical Fume Hood ppe->fume_hood handling 3. Handle this compound (Avoid contact and inhalation) fume_hood->handling storage 4. Store Properly in a Cool, Dry, Ventilated Area handling->storage decontaminate 5. Decontaminate Work Area and Equipment storage->decontaminate remove_ppe 6. Remove PPE in Correct Order decontaminate->remove_ppe wash_hands 7. Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.